Product packaging for 3-Amino-5-(2-methylphenyl)-1H-pyrazole(Cat. No.:CAS No. 57860-42-1)

3-Amino-5-(2-methylphenyl)-1H-pyrazole

Cat. No.: B2493455
CAS No.: 57860-42-1
M. Wt: 201.229
InChI Key: SVASFGBFHACAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-5-(2-methylphenyl)-1H-pyrazole (CAS 902835-99-8) is a high-purity chemical reagent with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol. As a member of the pyrazole family, this compound serves as a versatile and valuable synthetic intermediate in medicinal and agrochemical research. Pyrazole derivatives are extensively studied for their diverse biological activities, which include serving as antitumor, anti-inflammatory, antimicrobial, and antifungal agents . This specific 5-aminopyrazole scaffold is a key precursor in synthesizing more complex nitrogen-containing heterocycles. Literature indicates that structurally related 5-aminopyrazole compounds can be readily transformed into pyrazolo[1,5-a]pyrimidine derivatives, which are prominent scaffolds in pharmacological research and have demonstrated significant in vitro cytotoxic activity against cancer cell lines such as Ehrlich Ascites Carcinoma (EAC) cells . Furthermore, the core pyrazole structure is a known bioisostere for amides and other heterocycles, making it a crucial building block in rational drug design . The related compound Fenpyrazamine, which shares the 5-amino-4-(2-methylphenyl) structural motif, is an example of a commercial agrochemical utilizing this core, highlighting the utility of this chemotype . Researchers utilize this compound to develop novel substances for probing biological pathways and creating potential therapeutic and protective agents. Handle this material with appropriate care in a controlled laboratory setting. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O B2493455 3-Amino-5-(2-methylphenyl)-1H-pyrazole CAS No. 57860-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-4-2-3-5-8(7)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQCUZKXAXOTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973452
Record name 5-(2-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57860-42-1
Record name 5-(2-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-(2-methylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. These characteristics govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of 3-Amino-5-(2-methylphenyl)-1H-pyrazole, a heterocyclic amine with potential applications in pharmaceutical and agricultural sciences[1]. In the absence of extensive experimental data in publicly accessible literature, this document combines computational predictions with established, robust experimental protocols to offer a thorough physicochemical profile. This approach is designed to empower researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.

Molecular and Structural Data

This compound is a substituted pyrazole, a class of heterocyclic compounds known for their diverse biological activities. The presence of an amino group and a substituted phenyl ring suggests its potential as a versatile scaffold in medicinal chemistry.

IdentifierValue
IUPAC Name This compound
CAS Number 902835-99-8[2]
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol
Canonical SMILES Cc1ccccc1c1cc(N)nn1
2D Structure ![Image of the 2D structure of this compound]

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using well-regarded computational models such as those available in ACD/Labs Percepta, MarvinSketch, and SwissADME[3][4][5][6][7][8]. These predictions serve as valuable estimates for guiding experimental design.

PropertyPredicted ValuePrediction Tool/Method
Melting Point (°C) 130-160Estimation based on related structures
Boiling Point (°C) ~350-400 at 760 mmHgACD/Labs Percepta[3][4][9]
Aqueous Solubility (logS) -2.5 to -3.5SwissADME, MarvinSketch[1][6][7]
pKa (Most Basic) 4.5 - 5.5 (amino group)ACD/Labs Percepta, MarvinSketch[3][4][9]
pKa (Most Acidic) 13.0 - 14.0 (pyrazole NH)ACD/Labs Percepta, MarvinSketch[3][4][9]
logP 1.8 - 2.5SwissADME, ACD/Labs Percepta[3][7][8]

Disclaimer: The values presented in this table are in silico predictions and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while a broad and depressed range suggests the presence of impurities. The capillary method using a digital melting point apparatus is a standard and reliable technique[10].

Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered.

    • Load a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • Compact the sample by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube[11][12].

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20 °C/min[12].

    • For an accurate measurement, set the starting temperature to at least 20 °C below the approximate melting point.

  • Measurement:

    • Insert the capillary tube into the heating block of the apparatus.

    • Set the heating rate to 1-2 °C/min to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating at the same rate and record the temperature at which the last solid particle melts (T₂)[11].

    • The melting range is reported as T₁ - T₂.

    • Perform the determination in triplicate to ensure reproducibility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result p1 Dry and Powder Sample p2 Load into Capillary Tube p1->p2 p3 Compact Sample p2->p3 m1 Insert into Apparatus p3->m1 m2 Heat at 1-2 °C/min m1->m2 m3 Record Start of Melting (T1) m2->m3 m4 Record End of Melting (T2) m3->m4 r1 Report Melting Range (T1 - T2) m4->r1

Workflow for Melting Point Determination
Aqueous Solubility Determination (HPLC Method)

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC), is considered the "gold standard" for determining equilibrium solubility due to its accuracy and reliability.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. A roller mixer or shaker bath is recommended.

  • Sample Processing:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

    • Filter the sample through a 0.45 µm syringe filter to remove any undissolved solid. The filter material should be tested for non-binding of the analyte.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent.

    • Generate a calibration curve by injecting the standard solutions into an HPLC system with a suitable column (e.g., C18) and detecting the analyte at its UV λmax.

    • Inject the filtered sample from step 2 into the HPLC system under the same conditions.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve[13][14].

SolubilityWorkflow cluster_prep Equilibration cluster_sampling Sampling & Filtration cluster_quant Quantification (HPLC) s1 Add Excess Solid to Solvent s2 Agitate for 24-48h at Constant Temp. s1->s2 sa1 Allow to Settle s2->sa1 sa2 Filter Supernatant (0.45 µm) sa1->sa2 q2 Analyze Standards & Sample sa2->q2 q1 Prepare Calibration Standards q1->q2 q3 Determine Concentration from Curve q2->q3

Workflow for Aqueous Solubility Determination
pKa Determination (Potentiometric Titration)

Rationale: The acid dissociation constant (pKa) is crucial as it dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and receptor binding. Potentiometric titration is a highly precise method for pKa determination[15][16][17]. For this compound, we expect to determine the pKa of the basic amino group and the acidic pyrazole N-H.

Protocol:

  • Apparatus and Reagent Preparation:

    • Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10)[15][18].

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of the compound at a known concentration (e.g., 1 mM) in purified water or a water/co-solvent mixture if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl[15].

  • Titration Procedure:

    • To determine the pKa of the basic amino group, titrate the sample solution with the standardized HCl solution.

    • To determine the pKa of the acidic pyrazole N-H, titrate the sample solution with the standardized NaOH solution.

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

    • Perform the titration in triplicate for accuracy.

pKaWorkflow p1 Prepare Sample Solution with KCl p3 Titrate with Standard Acid/Base p1->p3 p2 Calibrate pH Meter p2->p3 p4 Record pH vs. Titrant Volume p3->p4 p5 Plot Titration Curve p4->p5 p6 Determine pKa from Half-Equivalence Point p5->p6

Workflow for pKa Determination by Potentiometric Titration
LogP Determination (Shake-Flask Method)

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its membrane permeability and overall ADME properties. The shake-flask method is the traditional and most reliable method for logP determination[19][20][21][22].

Protocol:

  • Phase Preparation:

    • Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Partitioning:

    • Dissolve a known amount of this compound in the aqueous phase.

    • Add a known volume of the pre-saturated n-octanol. The volume ratio of the two phases should be adjusted based on the expected logP.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached[23].

  • Phase Separation and Quantification:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully remove an aliquot from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P: LogP = log10([Compound]octanol / [Compound]aqueous).

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-methylphenyl group, a singlet for the pyrazole C4-H, broad signals for the amino (NH₂) and pyrazole (NH) protons, and a singlet for the methyl (CH₃) group. The chemical shifts of the aromatic protons will be influenced by their position relative to the methyl group and the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms. The chemical shifts will be characteristic of the aromatic, pyrazole, and methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group (NH₂), and a broader band for the pyrazole N-H stretch[24][25].

  • C=C and C=N Stretching: Aromatic and pyrazole ring stretching vibrations in the 1400-1650 cm⁻¹ region[24].

  • C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern of pyrazoles is complex but often involves the loss of HCN and N₂ from the heterocyclic ring[26][27]. The presence of the 2-methylphenyl substituent will lead to characteristic fragmentation pathways, including the formation of a tropylium ion or related structures.

Stability and Storage

As with many amino-substituted heterocyclic compounds, this compound may be sensitive to light, air, and strong oxidizing agents. It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. By integrating computational predictions with detailed, validated experimental protocols, this document serves as a valuable resource for scientists and researchers. The provided methodologies for determining melting point, solubility, pKa, and logP are robust and widely accepted in the field, ensuring that researchers can generate reliable data to advance their work in drug discovery and other areas of chemical science.

References

Spectroscopic Characterization of 3-Amino-5-(2-methylphenyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-5-(2-methylphenyl)-1H-pyrazole, a substituted aminopyrazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a key pharmacophore in numerous biologically active molecules. A precise and comprehensive understanding of the molecular structure is paramount for elucidating structure-activity relationships (SAR) and ensuring the quality and integrity of synthesized compounds. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative data from analogous structures, offering researchers a robust framework for the characterization of this and related molecules. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes expected data based on extensive analysis of similar compounds.

Molecular Structure and Tautomerism

A critical consideration for aminopyrazoles is the phenomenon of annular tautomerism, where the proton on the pyrazole nitrogen can reside on either nitrogen atom, leading to two tautomeric forms. This dynamic equilibrium can influence the observed spectroscopic data, particularly in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum is anticipated to exhibit distinct signals for the pyrazole ring proton, the aromatic protons of the 2-methylphenyl group, the methyl protons, and the amine and pyrazole NH protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Pyrazole C4-H5.8 - 6.2Singlet (s)-The chemical shift is in the typical range for a proton on a pyrazole ring.
Aromatic H (o, m, p)7.0 - 7.5Multiplet (m)-The protons of the 2-methylphenyl group will appear as a complex multiplet.
NH₂4.5 - 5.5Broad Singlet (br s)-The broadness is due to quadrupole effects of the nitrogen and potential proton exchange.
Pyrazole NH11.0 - 13.0Broad Singlet (br s)-The chemical shift is highly dependent on solvent and concentration; may exchange with D₂O.
CH₃2.2 - 2.5Singlet (s)-The methyl group protons are deshielded by the adjacent aromatic ring.

Causality in Experimental Choices: The choice of a deuterated solvent is critical. In aprotic solvents like DMSO-d₆, the NH protons are more likely to be observed, whereas in protic solvents like D₂O or CD₃OD, they will exchange with deuterium and become invisible in the spectrum. Low-temperature NMR can sometimes resolve tautomers by slowing the rate of proton exchange.[1]

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the pyrazole and aromatic carbons are particularly diagnostic.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm) Notes
Pyrazole C3150 - 155Attached to the amino group, resulting in a downfield shift.
Pyrazole C495 - 105The upfield shift is characteristic of a CH carbon in a pyrazole ring.
Pyrazole C5140 - 145Attached to the aromatic ring, causing a downfield shift.
Aromatic C (quaternary)130 - 140Includes the carbon attached to the pyrazole and the carbon bearing the methyl group.
Aromatic C (CH)125 - 135Multiple signals are expected for the aromatic CH carbons.
CH₃20 - 25Typical chemical shift for a methyl group attached to an aromatic ring.

Trustworthiness through Self-Validation: 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming assignments. An HSQC spectrum would correlate the pyrazole C4-H proton signal with the C4 carbon signal. An HMBC spectrum would show correlations between the pyrazole C4-H and the C3 and C5 carbons, as well as correlations from the methyl protons to the aromatic carbons, thus validating the proposed structure.[1]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Parameters: Use a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D NMR (Optional but Recommended): Acquire HSQC and HMBC spectra to confirm assignments.

Diagram 1: General Workflow for NMR Analysis

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep Dissolve in Deuterated Solvent acq_1h ¹H NMR prep->acq_1h acq_13c ¹³C NMR acq_1h->acq_13c proc Fourier Transform Phasing & Baseline Correction acq_1h->proc acq_2d 2D NMR (HSQC, HMBC) acq_13c->acq_2d acq_13c->proc interp Assign Signals Analyze Coupling proc->interp validate Confirm with 2D Data interp->validate

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H stretch (amine)3300 - 3500Medium-StrongOften appears as a doublet for a primary amine.
N-H stretch (pyrazole)3100 - 3300Medium, BroadThe broadness is due to hydrogen bonding.
Aromatic C-H stretch3000 - 3100Medium-WeakCharacteristic of sp² C-H bonds.[2]
Aliphatic C-H stretch2850 - 3000Medium-WeakFrom the methyl group.
C=N stretch (pyrazole)1600 - 1650Medium-StrongCharacteristic of the pyrazole ring.[2]
C=C stretch (aromatic)1450 - 1600MediumMultiple bands are expected.
N-H bend (amine)1550 - 1650MediumMay overlap with C=N and C=C stretches.
C-N stretch1200 - 1350Medium

Authoritative Grounding: The vibrational modes of pyrazole and its derivatives have been extensively studied. The N-H stretching vibrations are particularly sensitive to hydrogen bonding, which can cause significant broadening and shifts in their absorption frequencies.[3][4]

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data for this compound

  • Molecular Formula: C₁₀H₁₁N₃

  • Molecular Weight: 173.22 g/mol

  • Expected Molecular Ion Peak (M⁺): m/z = 173

Table 4: Predicted Key Fragmentation Patterns

m/z Possible Fragment Notes
173[M]⁺Molecular ion peak.
158[M - CH₃]⁺Loss of the methyl group.
146[M - HCN]⁺A common fragmentation pathway for pyrazoles is the expulsion of hydrogen cyanide.[5]
118[M - HCN - N₂]⁺Subsequent loss of a nitrogen molecule from the [M-HCN]⁺ fragment is also a characteristic fragmentation of the pyrazole ring.[5]
91[C₇H₇]⁺Tropylium ion, characteristic of a tolyl group.

Mechanistic Insight: The fragmentation of the pyrazole ring often involves two key processes: the expulsion of HCN and the loss of N₂. The relative abundance of the resulting fragment ions can be influenced by the nature and position of substituents on the ring.[5][6]

Experimental Protocol for Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron impact (EI) ionization at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

Diagram 2: Predicted Fragmentation Pathway

Fragmentation Pathway M [C₁₀H₁₁N₃]⁺˙ m/z = 173 F1 [M - CH₃]⁺ m/z = 158 M->F1 - CH₃ F2 [M - HCN]⁺˙ m/z = 146 M->F2 - HCN F4 [C₇H₇]⁺ m/z = 91 M->F4 cleavage F3 [M - HCN - N₂]⁺˙ m/z = 118 F2->F3 - N₂

References

An In-depth Technical Guide to Tautomerism in 3-Amino-5-aryl-1H-pyrazoles: A Keystone in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Dynamic Nature of a Privileged Scaffold

The pyrazole ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs that treat a wide array of clinical conditions, from inflammation to cancer.[1][2][3] Its unique five-membered aromatic structure, featuring two adjacent nitrogen atoms, provides a versatile scaffold for designing potent and selective therapeutic agents.[4][5] However, the true chemical elegance and challenge of the pyrazole system lie in its dynamic nature, specifically its capacity for tautomerism—a phenomenon where a compound exists as a mixture of two or more readily interconvertible structural isomers.[6][7] For researchers in drug development, understanding and controlling the tautomeric behavior of substituted pyrazoles is not merely an academic exercise; it is a critical factor that dictates a molecule's biological activity, physicochemical properties, and ultimately, its viability as a therapeutic candidate.

This guide provides an in-depth exploration of tautomerism in a particularly relevant subclass: 3-amino-5-aryl-1H-pyrazoles. These compounds are extensively used as synthetic precursors and are integral to many biologically active molecules.[6][8][9] We will dissect the structural possibilities, elucidate the forces governing the tautomeric equilibrium, detail the analytical methodologies for characterization, and contextualize this fundamental chemistry within the pragmatic landscape of drug discovery.

The Structural Landscape: Annular and Side-Chain Tautomerism

For a 3-amino-5-aryl-1H-pyrazole, the proton on the heterocyclic ring is not static. It can reside on either of the two ring nitrogen atoms, leading to a dynamic equilibrium between two primary annular tautomers . Furthermore, the exocyclic amino group introduces the possibility of side-chain (amino-imino) tautomerism .[7]

The principal tautomeric forms in equilibrium are:

  • 3-Amino-5-aryl-1H-pyrazole (3-Amino Tautomer): The proton resides on the nitrogen at position 1 (N1), adjacent to the substituted carbon C5.

  • 5-Amino-3-aryl-1H-pyrazole (5-Amino Tautomer): The proton shifts to the nitrogen at position 2 (N2), adjacent to the substituted carbon C3.

  • Imino Tautomers: These forms arise from a proton shift from the exocyclic amino group to a ring nitrogen. While theoretically possible, the aromatic stability of the amino forms generally makes them the predominant species. Annular tautomerism between the amino forms is the most significant and widely studied equilibrium.[6][7]

tautomers cluster_annular Annular Tautomerism cluster_sidechain Side-Chain Tautomerism 3-Amino 3-Amino-5-aryl-1H-pyrazole (Proton on N1) 5-Amino 5-Amino-3-aryl-1H-pyrazole (Proton on N2) 3-Amino->5-Amino 1,2-Proton Shift Imino Imino Tautomers (e.g., 5-Aryl-1,2-dihydropyrazol-3-imine) 3-Amino->Imino Proton Shift

Caption: Tautomeric equilibria in 3-amino-5-aryl-pyrazoles.

Governing the Equilibrium: A Delicate Balance of Forces

The position of the tautomeric equilibrium (i.e., the ratio of the 3-amino to the 5-amino form) is not random. It is dictated by a subtle interplay of electronic, steric, and environmental factors. Mastering these factors allows for the rational design of molecules that favor a specific, biologically active tautomeric form.

The Decisive Role of Substituents

The electronic character of the substituent on the C5-aryl ring is a primary determinant of tautomeric preference.[6][10] The underlying principle involves the stabilization or destabilization of the partial negative charge that develops on the pyridine-like (sp² hybridized) nitrogen atom.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), methoxy (-OCH₃), and alkyl groups on the C5-aryl ring increase electron density in the pyrazole ring. This effect preferentially stabilizes the 3-amino tautomer , where the proton is on N1, leaving the sp² nitrogen at N2 to accommodate the increased electron density.[6][11]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) pull electron density away from the pyrazole ring. This destabilizes a negative charge on the adjacent N2 atom. Consequently, the equilibrium shifts to favor the 5-amino tautomer , where the proton resides on N2, moving the sp² nitrogen to N1, further away from the electron-withdrawing influence.[10][11][12][13]

substituents Influence of Substituents on Tautomeric Equilibrium cluster_edg Electron-Donating Group (EDG) at C5 cluster_ewg Electron-Withdrawing Group (EWG) at C5 node_edg EDG (e.g., -OCH₃) Pushes electron density into the ring Stabilizes adjacent N2 lone pair favored_edg Favors 3-Amino Tautomer node_edg:f2->favored_edg node_ewg EWG (e.g., -NO₂) Pulls electron density from the ring Destabilizes adjacent N2 lone pair favored_ewg Favors 5-Amino Tautomer node_ewg:f2->favored_ewg

Caption: Substituent effects on tautomeric preference.

The Influence of the Solvent Environment

The solvent medium can significantly modulate the tautomeric ratio by differential solvation of the tautomers.[6] The key properties are polarity and hydrogen-bonding capacity.

  • Polarity: The 5-amino tautomer is generally more polar than the 3-amino tautomer. Therefore, polar solvents (like DMSO, water, or ethanol) tend to stabilize the 5-amino form, shifting the equilibrium in its favor relative to the gas phase or non-polar solvents.[13][14]

  • Hydrogen Bonding: Protic solvents can engage in hydrogen bonding with the pyrazole's nitrogen atoms, influencing the energy barrier for proton transfer. Aprotic dipolar solvents, such as dimethyl sulfoxide (DMSO), are particularly interesting as they can slow the rate of proton exchange, sometimes sufficiently to allow for the observation of distinct signals for both tautomers in NMR spectroscopy.[6][14]

Solvent Class Dominant Interaction Expected Tautomeric Shift Rationale
Non-polar (e.g., Benzene, Hexane)van der WaalsFavors the less polar tautomer (often 3-amino).Minimizes unfavorable dipole interactions.
Polar Aprotic (e.g., DMSO, Acetonitrile)Dipole-DipoleShifts equilibrium toward the more polar 5-amino tautomer.[13][14]Preferential solvation of the species with the larger dipole moment.
Polar Protic (e.g., Ethanol, Water)Hydrogen BondingCan significantly shift equilibrium toward the 5-amino tautomer.[6]Complex interactions involving H-bond donation and acceptance stabilize the more polar form.

Experimental and Computational Characterization Protocols

A multi-pronged approach combining spectroscopy and computational modeling is essential for the unambiguous characterization of tautomeric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[15] The causality for its selection rests on its ability to provide detailed structural information and quantify the populations of different species in a dynamic system.

Step-by-Step Protocol: Quantitative NMR for Tautomer Ratio Determination

  • Sample Preparation: Dissolve a precisely weighed amount of the 3-amino-5-aryl-1H-pyrazole in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃). A concentration of ~10-20 mg/mL is typical.

  • Initial ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

    • Expert Insight: At this stage, you may see time-averaged signals if the proton exchange between tautomers is fast on the NMR timescale. Broadened peaks for the ring and NH protons are indicative of this phenomenon.

  • Low-Temperature NMR: If exchange is fast, cool the sample in the NMR probe in decrements of 10-20 K (e.g., down to 223 K or lower). Acquire a spectrum at each temperature.

    • Causality: Lowering the temperature slows the rate of proton exchange. The goal is to reach the "slow-exchange regime," where the interconversion is slow enough that distinct sets of signals appear for each individual tautomer.[6][16]

  • Signal Assignment: Once separate signals are observed, assign the peaks to the 3-amino and 5-amino tautomers. This can be aided by 2D NMR experiments (NOESY, HMBC) or by comparing with spectra of "fixed" derivatives (e.g., N-methylated analogs).

  • Quantification: Carefully integrate non-overlapping signals corresponding to each tautomer. For example, integrate the C4-H proton for the 3-amino form and the corresponding C4-H proton for the 5-amino form.

  • Calculate Equilibrium Constant (KT): The tautomeric equilibrium constant is the ratio of the integrals: KT = [5-Amino Tautomer] / [3-Amino Tautomer].

X-Ray Crystallography

This technique provides definitive proof of the structure in the solid state.

  • Principle: X-ray diffraction analysis of a single crystal precisely locates each atom (including the N-H proton), revealing which tautomer is present.

  • Self-Validation: The resulting structure is a direct, unambiguous snapshot. However, it is crucial to recognize that crystal packing forces and strong intermolecular hydrogen bonds can "lock" the molecule into a single tautomeric form that may not be the most stable one in solution.[12][17] Studies have shown that depending on the aryl substituent, crystals can contain the 3-amino tautomer, the 5-amino tautomer, or even a mixture of both.[12]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a rapid method to qualitatively assess tautomeric shifts in response to environmental changes.

Step-by-Step Protocol: Solvatochromism Study

  • Stock Solution: Prepare a concentrated stock solution of the compound in a non-volatile solvent like DMSO.

  • Solvent Series: Prepare a series of dilute solutions (~10⁻⁵ M) in various solvents of differing polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution.

  • Analysis: Compare the absorption maxima (λmax) and the overall spectral shape across the solvent series. A significant shift in λmax or the appearance of new absorption bands is strong evidence of a shift in the tautomeric equilibrium.[18][19] The tautomers have different electronic systems and will absorb light at different wavelengths.

Computational Chemistry

In silico methods provide invaluable predictive power and mechanistic insight.

  • Methodology: Density Functional Theory (DFT) calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) are commonly employed to calculate the relative energies of the tautomers.[6][11]

  • Application: By calculating the energies in the gas phase, one can determine the intrinsic stability of each tautomer. By incorporating a Polarizable Continuum Model (PCM), the effect of different solvents can be simulated, predicting the equilibrium shift and corroborating experimental findings from NMR and UV-Vis.[13][14]

Implications in Drug Discovery: From Bench to Bedside

The tautomeric state of a 3-amino-5-aryl-1H-pyrazole is not a subtle structural footnote; it is a profound determinant of its drug-like properties.

Receptor Binding and Biological Activity

The specific tautomer present at the physiological site of action dictates the molecule's interaction with its biological target (e.g., an enzyme or receptor).

  • Pharmacophore: The two tautomers present different three-dimensional arrangements of hydrogen bond donors and acceptors. A receptor's binding pocket is exquisitely sensitive to this arrangement. One tautomer may fit perfectly, leading to potent inhibition, while the other may be completely inactive.[20][21]

  • Example: The 3-amino tautomer presents a hydrogen bond donor at N1 and an acceptor at N2. The 5-amino tautomer reverses this pattern. This seemingly small change can be the difference between a successful drug and a failed candidate.

Caption: Differential binding of tautomers to a target.

Physicochemical and Pharmacokinetic (ADME) Properties

Tautomerism influences fundamental properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Solubility & Lipophilicity (logP): The more polar tautomer (typically the 5-amino form) will generally exhibit higher aqueous solubility and lower lipophilicity. A shift in the tautomeric equilibrium upon moving from an in vitro buffer to the lipid environment of a cell membrane can dramatically alter a compound's ability to be absorbed.

  • Metabolic Stability: The different electronic and steric profiles of the tautomers can lead to different sites and rates of metabolic transformation by enzymes like Cytochrome P450s.

Conclusion

The tautomerism of 3-amino-5-aryl-1H-pyrazoles is a multifaceted phenomenon of paramount importance in the field of drug discovery. It is a classic example of how subtle changes in molecular structure, driven by substituent effects and the surrounding environment, can have profound consequences for biological function. For researchers and drug development professionals, a comprehensive understanding of the tautomeric landscape is non-negotiable. By leveraging a synergistic combination of high-resolution NMR, X-ray crystallography, UV-Vis spectroscopy, and computational modeling, it is possible to characterize, predict, and ultimately engineer the tautomeric preferences of these valuable scaffolds. This control is a key enabling step in the rational design of the next generation of safe and effective pyrazole-based medicines.

References

Biological Activity Screening of Novel Aminopyrazole Derivatives: A Strategic Framework for Hit Identification and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Preamble: The Aminopyrazole Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the architecture of therapeutic agents.[1][2] Among its variants, the aminopyrazole scaffold has emerged as a particularly "privileged" structure, demonstrating remarkable versatility across a wide spectrum of biological targets.[1][3][4] This is evidenced by its presence in numerous clinical candidates and approved drugs, particularly in the realm of oncology and inflammation.[2][5] Aminopyrazole derivatives are renowned for their ability to act as potent kinase inhibitors, leveraging the amino group to form critical hydrogen bond interactions within the ATP-binding hinge region of various kinases.[6][7] Their utility, however, is not confined to kinase inhibition; documented activities span anticancer, anti-inflammatory, antimicrobial, and antiviral applications.[1][8][9][10][11][12]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals engaged in the biological screening of novel aminopyrazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establishing a self-validating workflow from initial library screening to preclinical evaluation. Our objective is to empower research teams to efficiently identify and characterize promising lead compounds derived from this versatile chemical scaffold.

Part 1: Foundational Strategy: Target Selection and Assay Development

The success of any screening campaign is predicated on a well-defined strategy. For aminopyrazole derivatives, the historical precedent provides a strong rationale for target selection, yet the scaffold's versatility invites broader exploration.

Rational Target Selection

The initial choice of biological targets should be a synthesis of established knowledge and exploratory ambition.

  • Kinase Inhibition (The Primary Frontier): The vast majority of successful aminopyrazole-based therapeutics target protein kinases.[13][14] The aminopyrazole core is adept at forming a triad of hydrogen bonds with the kinase hinge region, a highly conserved structural feature.[6] This makes it an ideal starting point for designing inhibitors against:

    • Receptor Tyrosine Kinases (RTKs): Such as Fibroblast Growth Factor Receptors (FGFR) and AXL, which are frequently dysregulated in various cancers.[15][16][17][18]

    • Cyclin-Dependent Kinases (CDKs): Critical regulators of the cell cycle, making them prime targets for cancer therapy.[6][19]

    • Other Serine/Threonine and Tyrosine Kinases: Including p38 MAPK (inflammation) and Bruton's tyrosine kinase (B-cell malignancies).[1]

  • Exploring Beyond the Kinome: While the kinome is a rich hunting ground, a comprehensive screening strategy should consider other target classes where pyrazoles have shown activity:

    • Antimicrobial Targets: Screening against bacterial strains (e.g., S. aureus, E. coli) or fungal species (C. albicans) can uncover novel anti-infective agents.[8][9][10] The mechanism may involve inhibition of essential microbial enzymes like DNA gyrase.[1]

    • Inflammatory Mediators: Targets such as cyclooxygenase (COX) enzymes are viable candidates for discovering new anti-inflammatory drugs.[1][3]

The Screening Cascade: A Multi-Stage Funnel

A robust screening campaign is not a single experiment but a multi-stage funnel designed to progressively narrow a large library of compounds down to a few promising candidates. This "screening cascade" approach maximizes efficiency and minimizes resource expenditure on compounds with low potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: In-depth Characterization cluster_3 Phase 4: Preclinical Evaluation HTS High-Throughput Screening (HTS) (e.g., 10 µM single concentration) Hit_ID Initial Hit Identification (>50% inhibition) HTS->Hit_ID Filter Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Confirm SAR Preliminary SAR Analysis Dose_Response->SAR Analyze Cellular Cell-Based Assays (Viability, Target Engagement) Dose_Response->Cellular Validate Biochemical Biochemical Assays (Mechanism of Action) SAR->Biochemical Characterize In_Vivo In Vivo Efficacy Models (e.g., Xenograft Studies) Biochemical->In_Vivo Cellular->In_Vivo Advance Promising Hits Lead_Candidate Lead Candidate In_Vivo->Lead_Candidate

Caption: The Drug Discovery Screening Cascade.

Part 2: Primary Screening and Hit Validation

This phase aims to rapidly identify compounds that interact with the target of interest from a larger library.

High-Throughput Screening (HTS)

HTS utilizes automation to test thousands of compounds in a miniaturized format, typically 384- or 1536-well plates.[20][21] The goal is not to generate precise data, but to quickly find "hits."

Causality Behind HTS Design:

  • Assay Choice: The assay must be robust, reproducible, and amenable to automation. For kinase targets, Fluorescence Resonance Energy Transfer (FRET) or luminescence-based ATP depletion assays are common.[20] For cell-based screens, a simple proliferation readout is often used.[20]

  • Single Concentration: Screening is typically performed at a single, relatively high concentration (e.g., 10 µM) to maximize the chances of detecting even weak binders.[15][22]

  • Quality Control: The reliability of an HTS assay is paramount. The Z'-factor is a statistical measure used to quantify the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent and is a prerequisite for a full-scale screen. [20][22]

G Lib_Prep Compound Library Plating (384-well format) Reagent_Add Automated Reagent Addition (Enzyme/Substrate or Cells) Lib_Prep->Reagent_Add 1. Dispense Incubation Incubation Reagent_Add->Incubation 2. Mix Detection Signal Detection (e.g., Plate Reader) Incubation->Detection 3. Read Data_Analysis Data Analysis & Hit Selection (Z-Score, % Inhibition) Detection->Data_Analysis 4. Process

Caption: Generalized High-Throughput Screening (HTS) Workflow.
Hit Confirmation and IC50 Determination

A "hit" from the primary screen is merely a starting point. The next critical step is to confirm the activity and quantify its potency.

  • Re-testing: Genuine hits must be active upon re-testing from a freshly prepared sample to rule out experimental artifacts.

  • Dose-Response Curves: Compounds are tested across a range of concentrations (typically using a serial dilution) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) is calculated. The IC50 value is the concentration of an inhibitor required to reduce the activity of a target (e.g., an enzyme) by 50%.[23] It is the standard metric for inhibitor potency.

Data Presentation: IC50 Values for Primary Hits Against Target Kinase

Compound IDScaffold TypePrimary Screen Inhibition @ 10 µMConfirmed IC50 (nM)
APZ-0013-Aminopyrazole95%55
APZ-0025-Aminopyrazole88%250
APZ-0033-Aminopyrazole52%1,200
APZ-0045-Aminopyrazole99%15
APZ-0054-Aminopyrazole15%>10,000

Part 3: In-Depth Mechanistic and Cellular Characterization

Confirmed hits with potent IC50 values are advanced to more complex assays to understand their mechanism of action and their effect in a more biologically relevant context.

Biochemical Assays: Elucidating the Mechanism of Inhibition

Understanding how a compound inhibits its target is crucial for medicinal chemistry efforts. For enzymes like kinases, this involves determining the mode of inhibition (e.g., competitive, non-competitive).[24] This is typically done by measuring enzyme kinetics at varying concentrations of both the inhibitor and the substrate.

Experimental Protocol: Generic Kinase Inhibition Assay (Biochemical)

This protocol is a template and must be optimized for the specific kinase and substrate.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare the specific kinase and its corresponding substrate (peptide or protein) in kinase buffer.

    • Prepare ATP solution in kinase buffer at a concentration relevant to the enzyme's Km (Michaelis constant).

    • Prepare serial dilutions of the aminopyrazole inhibitor in 100% DMSO, then dilute further into kinase buffer.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the diluted inhibitor solution to the wells. For controls, add buffer with the same percentage of DMSO.

    • Add 5 µL of the kinase solution to all wells. Incubate for 15 minutes at room temperature to allow inhibitor-enzyme binding.

    • Initiate the reaction by adding 2.5 µL of a substrate/ATP mixture.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction must be stopped within the linear range of product formation.[25]

    • Stop the reaction and detect the signal. For example, in an ADP-Glo™ (Promega) assay, add 5 µL of ADP-Glo™ Reagent to deplete unused ATP, incubate, then add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Cell-Based Assays: Validating Activity in a Biological System

A compound that is potent in a biochemical assay may not be effective in a cell due to issues with permeability, stability, or efflux.[26] Therefore, cell-based assays are a critical validation step.

A. Antiproliferative and Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[27] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Experimental Protocol: MTT Cell Viability Assay [27][28]

  • Cell Plating:

    • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the aminopyrazole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

    • Gently mix on an orbital shaker for 5-10 minutes.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

B. Target Engagement and Signaling Pathway Analysis

For a targeted agent like a kinase inhibitor, it is essential to demonstrate that it inhibits its intended target within the cell. For an inhibitor of the AXL receptor tyrosine kinase, for example, one would assess the phosphorylation status of AXL and its downstream effectors like AKT.

G Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds & Dimerizes AXL->AXL Autophosphorylation PI3K PI3K AXL->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation Inhibitor Aminopyrazole AXL Inhibitor (e.g., Compound 6li) Inhibitor->AXL Blocks ATP Binding Site

Caption: Inhibition of the Gas6/AXL Signaling Pathway.[16]

Part 4: Preclinical Evaluation - Assessing In Vivo Potential

While in vitro assays provide crucial data on potency and mechanism, they cannot predict a compound's performance in a complex living organism.[29][30] In vivo studies are essential to evaluate both efficacy and safety.[23][29]

Pharmacokinetics (PK) and Drug Metabolism (DMPK)

Before efficacy studies, it's important to understand how the animal model absorbs, distributes, metabolizes, and excretes the compound. A compound with excellent in vitro potency but poor bioavailability or rapid clearance will likely fail in vivo.[15] Studies in rodents are conducted to determine key parameters like half-life (t½), maximum concentration (Cmax), and oral bioavailability (%F).[15]

In Vivo Efficacy Studies: The Xenograft Model

For anticancer agents, the human tumor xenograft model in immunocompromised mice is the industry standard.[30][31] This involves implanting human cancer cells subcutaneously into mice and monitoring tumor growth following treatment with the test compound.

Experimental Protocol: High-Level Overview of a Xenograft Study

  • Cell Implantation: Human tumor cells (e.g., 5-10 million cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. The aminopyrazole derivative is administered (e.g., orally or via intraperitoneal injection) on a predetermined schedule and dose level, informed by PK and tolerability studies.

  • Monitoring: Tumor volume and body weight (as a measure of toxicity) are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. The primary endpoint is often Tumor Growth Inhibition (TGI).

Data Presentation: In Vivo Efficacy of APZ-004 in a Breast Cancer Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Change in Body Weight (%)
Vehicle ControlDaily, Oral1250 ± 150-+2%
APZ-004 (10 mg/kg)Daily, Oral480 ± 9561.6%-3%
APZ-004 (30 mg/kg)Daily, Oral210 ± 6083.2%-8%

Conclusion

The biological activity screening of novel aminopyrazole derivatives is a systematic, multi-faceted process that demands rigorous scientific execution and strategic decision-making. The journey from a synthesized library to a viable preclinical candidate follows a logical cascade, beginning with high-throughput methods to cast a wide net, followed by progressively more detailed biochemical and cellular assays to characterize potent and selective hits. Finally, in vivo models provide the ultimate test of a compound's therapeutic potential. The aminopyrazole scaffold has repeatedly proven its value, and by employing the structured, evidence-based approach outlined in this guide, researchers can effectively unlock its potential to develop the next generation of targeted therapeutics.

References

Substituted 3-Aminopyrazoles: A Technical Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] Among the various substituted pyrazoles, the 3-aminopyrazole moiety stands out as a particularly privileged scaffold. The presence of the amino group at the 3-position provides a crucial hydrogen bond donor-acceptor-donor motif, which enhances the binding affinity of these compounds to various biological targets.[3][4] This unique structural feature has made 3-aminopyrazoles a fertile ground for the discovery of novel therapeutic agents across multiple disease areas. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted 3-aminopyrazoles, with a focus on their applications in oncology, infectious diseases, and neuroprotection.

Core Synthesis Strategies for 3-Aminopyrazole Derivatives

The accessibility and versatility of synthetic routes to 3-aminopyrazoles have significantly contributed to their prominence in drug discovery. The most common and robust method for constructing the 3-aminopyrazole core involves the condensation of a β-ketonitrile with hydrazine or its derivatives.[5] This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile group.

Another widely employed strategy is the reaction of α,β-unsaturated nitriles with hydrazines.[6] The regioselectivity of this reaction can be influenced by the substitution pattern of both the unsaturated nitrile and the hydrazine, as well as the reaction conditions. For instance, thermodynamic conditions may favor the formation of the 5-aminopyrazole isomer, while kinetic control can yield the desired 3-aminopyrazole.[5] More recently, multicomponent reactions have emerged as an efficient approach for the one-pot synthesis of highly substituted 3-aminopyrazole derivatives.[3][4]

G cluster_synthesis General Synthesis of 3-Aminopyrazoles reagents β-Ketonitrile + Hydrazine intermediate Hydrazone Intermediate reagents->intermediate Condensation product Substituted 3-Aminopyrazole intermediate->product Intramolecular Cyclization

Caption: General synthetic route to substituted 3-aminopyrazoles.

Therapeutic Applications of Substituted 3-Aminopyrazoles

Anticancer Activity: Targeting Kinases and Cell Proliferation

A significant body of research has focused on the development of 3-aminopyrazole derivatives as anticancer agents.[2][7] Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

The 3-aminopyrazole scaffold is an excellent bioisostere for the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases. The amino group at the 3-position and the adjacent pyrazole nitrogen atom can form key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity and selectivity.[8]

Substituted 3-aminopyrazoles have been identified as potent inhibitors of several therapeutically relevant kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Several 3-aminopyrazole-based compounds have demonstrated potent inhibitory activity against CDKs, which are key regulators of the cell cycle.[8][9] For instance, AT7519, a 3-aminopyrazole derivative, is a potent inhibitor of multiple CDKs and has been investigated in clinical trials for various cancers.[7] The development of selective CDK inhibitors, such as those targeting CDK4/6, has been a major breakthrough in the treatment of certain types of breast cancer.[9]

  • c-Jun N-terminal Kinase 3 (JNK3): Selective inhibitors of JNK3, a kinase primarily expressed in the brain, are being explored for the treatment of neurodegenerative diseases and certain cancers. Aminopyrazole derivatives have been designed to be highly potent and selective JNK3 inhibitors.[10]

  • Interleukin-2 Inducible T-cell Kinase (Itk): Itk is a key signaling molecule in T-cells, and its inhibition is a promising strategy for treating autoimmune diseases and T-cell malignancies. Structure-based design has led to the discovery of potent and selective 3-aminopyrazole-based Itk inhibitors.[11]

G cluster_pathway Kinase Inhibition by 3-Aminopyrazoles GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF Proliferation Cell Proliferation, Survival, Metastasis TF->Proliferation Aminopyrazole 3-Aminopyrazole Inhibitor Aminopyrazole->Kinase_Cascade Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights

The anticancer potency and kinase selectivity of 3-aminopyrazole derivatives can be fine-tuned by modifying the substituents at various positions of the pyrazole ring and the amino group. Key SAR observations include:

  • Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring significantly influences kinase selectivity and overall potency.

  • Substitution at C4 and C5: Modifications at the C4 and C5 positions can modulate the pharmacokinetic properties of the compounds and provide additional interactions with the kinase active site.

  • Substitution on the Amino Group: Functionalization of the 3-amino group can lead to enhanced inhibitory activity and improved selectivity.[11]

Compound ID Target Kinase(s) IC50 (nM) Key Structural Features Reference
SR-3576 JNK37Highly planar pyrazole and N-linked phenyl structures[10]
AT7519 CDKs<100Aminopyrazole core with specific side chains[7]
Compound 24 CDK2, CDK5Sub-μMCyclobutyl substitution at R1 and hydrophobic substituent at R2[8]
Compound 7v Itk7 (Ki)Substituted heteroaromatic ring at position 5 of a pyridone fragment fused to the aminopyrazole[11]

Experimental Protocol: In Vitro Kinase Assay

A common method to determine the inhibitory potency of a compound against a specific kinase is a biochemical kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase enzyme solution, substrate solution (e.g., a peptide or protein), and ATP solution. The test compound is typically dissolved in DMSO to create a stock solution.

  • Compound Dilution: Serially dilute the test compound stock solution in assay buffer to generate a range of concentrations.

  • Assay Plate Setup: In a microplate, add the kinase, the substrate, and the diluted test compound or vehicle control (DMSO).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as radioisotope incorporation (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Experimental Protocol: Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of the compounds on cancer cells, a cell viability assay such as the MTT assay is commonly employed.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-aminopyrazole derivative for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[12]

Antimicrobial Activity: A Renewed Arsenal Against Infections

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted 3-aminopyrazoles have shown promising activity against a range of bacteria and fungi.[2][7]

Mechanism of Action

The antimicrobial mechanisms of 3-aminopyrazoles are diverse and can involve the inhibition of essential microbial enzymes or disruption of cellular processes. Some derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[7]

Spectrum of Activity

  • Antibacterial: 3-Aminopyrazole derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[7]

  • Antifungal: Several compounds have exhibited efficacy against fungal strains such as Aspergillus flavus and Candida albicans.[7]

Compound Class Target Organism(s) Activity (MIC/Inhibition Zone) Reference
Pyrido[2,3-b]indole with 3AP substituentS. aureus, E. coliMIC: 0.125 and 8 mg/mL, respectively[7]
Pyrazolo[1,5-a]pyrimidine derivativesVarious bacteria and fungiModerate to high activity[2]
Pyrazole-thiazole hybridsS. aureus, E. coli, C. albicansSignificant inhibition zones[13]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial activity. The broth microdilution method is a common technique for determining MIC values.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the 3-aminopyrazole derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Effects: Combating Neuroinflammation and Oxidative Stress

Recent studies have highlighted the potential of pyrazole derivatives as neuroprotective agents, particularly in the context of neuroinflammatory and neurodegenerative diseases.[14][15]

Mechanism of Action

The neuroprotective effects of 3-aminopyrazoles are often attributed to their anti-inflammatory and antioxidant properties.[16][17] They can modulate the activity of microglia, the resident immune cells of the central nervous system, and reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[16][18]

One study demonstrated that a novel pyrazole derivative, compound 6g, exhibited potent anti-inflammatory effects by suppressing IL-6 expression in lipopolysaccharide-stimulated microglial cells, with an IC50 value of 9.562 μM.[16][17][18] This finding suggests the potential of such compounds in mitigating the secondary inflammation associated with conditions like spinal cord injury.[16][17][18]

G cluster_workflow In Vitro Evaluation Workflow for 3-Aminopyrazoles Synthesis Synthesis of 3-Aminopyrazole Library Primary_Screening Primary Screening (e.g., Kinase Assay, Cell Viability) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Active Compounds Secondary_Screening Secondary Screening (e.g., Antimicrobial, Anti-inflammatory Assays) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for the in vitro evaluation of 3-aminopyrazoles.

Conclusion and Future Perspectives

Substituted 3-aminopyrazoles have firmly established themselves as a versatile and highly promising class of compounds in drug discovery. Their synthetic tractability, coupled with their ability to interact with a wide range of biological targets, has led to the identification of potent lead compounds in oncology, infectious diseases, and neuroprotection. The continued exploration of the chemical space around the 3-aminopyrazole scaffold, guided by structure-based drug design and a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of novel and effective therapies for a multitude of human diseases.

References

3-Aminopyrazoles as Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in the 21st century. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The pursuit of selective and potent kinase inhibitors has therefore become a central theme in modern medicinal chemistry. Within this landscape, the 3-aminopyrazole scaffold has distinguished itself as a "privileged" structure—a molecular framework that demonstrates a remarkable propensity for binding to the ATP-binding site of various kinases.[1] This guide provides an in-depth technical exploration of the discovery and development of 3-aminopyrazole-based kinase inhibitors, offering insights for researchers, scientists, and drug development professionals.

The utility of the 3-aminopyrazole core lies in its ability to act as an adenine-mimetic pharmacophore, effectively forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[1] This fundamental interaction serves as an anchor, from which medicinal chemists can elaborate and append various substituents to achieve desired potency and selectivity. The versatility of this scaffold has led to the development of inhibitors targeting a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinase (JNK), Fibroblast Growth Factor Receptors (FGFRs), and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2).[2][3][4]

This guide will delve into the causality behind experimental choices in the design and synthesis of these inhibitors, detail the self-validating systems of protocols used for their evaluation, and provide a comprehensive, referenced foundation for these technical discussions.

The Medicinal Chemistry of 3-Aminopyrazole Kinase Inhibitors

The journey of a 3-aminopyrazole-based kinase inhibitor from a mere concept to a potential therapeutic agent is a testament to the power of iterative medicinal chemistry. This process involves strategic synthesis, rigorous structure-activity relationship (SAR) studies, and a deep understanding of the target kinase's three-dimensional structure.

Synthetic Strategies: Building the Core and its Adornments

The synthesis of 3-aminopyrazole derivatives typically begins with the construction of the core pyrazole ring, followed by the introduction of the crucial 3-amino group and subsequent diversification. A common and effective approach involves the nucleophilic substitution of a pyrimidine derivative with a 3-aminopyrazole.[5]

For instance, the synthesis of a series of potent CDK16 inhibitors was achieved by reacting 5-cyclopropyl-1H-pyrazole-3-amine with a substituted pyrimidine under basic conditions.[5] Subsequent modifications, such as the attachment of various linkers, were often carried out via a second nucleophilic substitution, sometimes facilitated by microwave irradiation to improve reaction times and yields.[5] The choice of reagents and reaction conditions is critical and is often guided by the desired substituents and the overall chemical tractability of the synthetic route.

Structure-Activity Relationship (SAR) Studies: The Art of Optimization

Once a synthetic route is established, the systematic modification of the 3-aminopyrazole scaffold allows for the exploration of the chemical space around the core structure. This process, known as SAR, is the cornerstone of optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.

Key areas of modification often include:

  • The Pyrazole Ring: Substitutions on the pyrazole ring can significantly impact selectivity. For example, in the development of CDK16 inhibitors, the introduction of alkyl residues on the pyrazole led to non-selective compounds, highlighting the sensitivity of this position.[5]

  • The Linker Region: The nature and length of the linker connecting the pyrazole core to other functionalities are critical for orienting the molecule within the ATP-binding pocket.

  • Solvent-Exposed Regions: Modifications in regions of the molecule that are exposed to the solvent can be leveraged to improve solubility and other drug-like properties. In the development of CDK2/5 inhibitors, a library of aminopyrazole analogs was synthesized to systematically explore the solvent-exposed region.[4]

The insights gained from SAR studies are invaluable. For example, in the development of JNK3 inhibitors, extensive SAR studies on an aminopyrazole scaffold led to compounds with improved potency and isoform selectivity.[6][7] Moving a methyl group on a pyridine ring from the 4'-position to the 2'-position, for instance, resulted in a significant improvement in selectivity against JNK1.[6][7]

Biological Evaluation: From Benchtop to Cellular Context

The ultimate validation of a potential kinase inhibitor lies in its biological activity. A multi-tiered approach, encompassing biochemical assays, cell-based assays, and selectivity profiling, is essential to build a comprehensive understanding of a compound's efficacy and mechanism of action.

Biochemical Assays: Quantifying Target Engagement

Biochemical assays provide the initial, direct measure of an inhibitor's potency against its target kinase. These assays typically measure the inhibition of the kinase's phosphotransferase activity.

Table 1: Example IC50 Values for 3-Aminopyrazole-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
43d CDK16/cyclin Y33.4[5]
43d CDK17/cyclin Y21.2[5]
26n JNK3< 40[6][7]
Compound 3 FGFR3 (WT)Single-digit nM[3]
Compound 3 FGFR3 (gatekeeper mutant)Single-digit nM[3]

IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Assays: Assessing Efficacy in a Biological System

While biochemical assays are crucial for determining on-target potency, cell-based assays are necessary to evaluate a compound's ability to engage its target in a more physiologically relevant environment. These assays can measure downstream effects of kinase inhibition, such as changes in cell proliferation, cell cycle progression, or specific signaling pathways.

For instance, the CDK16 inhibitor 43d was shown to decrease cell count in a dose-dependent manner and induce a G2/M phase cell cycle arrest, consistent with the known function of its target.[8] Similarly, novel 3-aminopyrazole inhibitors of MK-2 were shown to inhibit the intracellular phosphorylation of Hsp27, a downstream substrate of MK-2.[2]

Selectivity Profiling: Understanding the Off-Target Landscape

A critical aspect of drug development is ensuring that an inhibitor is selective for its intended target. Promiscuous inhibitors, those that bind to a wide range of kinases, can lead to off-target toxicities. Kinome-wide screening, where a compound is tested against a large panel of kinases, is a powerful tool for assessing selectivity.

For example, the initial promiscuous kinase inhibitor 1 was found to target 337 out of 359 wild-type kinases.[5] Through structure-based modifications, a highly selective inhibitor, 43d , was developed that potently inhibited the PCTAIRE subfamily of CDKs while showing minimal activity against a panel of approximately 100 other kinases.[8]

Experimental Protocols: A Guide to Key Methodologies

To ensure scientific integrity and reproducibility, the protocols used to evaluate these inhibitors must be robust and well-validated.

Differential Scanning Fluorimetry (DSF) for Kinase Binding Affinity

DSF is a rapid and sensitive method used to determine the binding of a compound to a protein by measuring changes in the protein's thermal stability.[5]

Step-by-Step Protocol:

  • Prepare a solution of the target kinase in a suitable buffer.

  • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.

  • Aliquot the kinase-dye mixture into a 96-well PCR plate.

  • Add the test compounds at various concentrations to the wells.

  • Seal the plate and place it in a real-time PCR instrument.

  • Gradually increase the temperature and monitor the fluorescence. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of a compound is indicative of binding affinity.[5]

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a powerful tool for quantifying compound binding to a specific kinase target within living cells.

Step-by-Step Protocol:

  • Genetically fuse the kinase of interest to NanoLuc® luciferase.

  • Express this fusion protein in a suitable human cell line.

  • Add a cell-permeable fluorescent energy transfer probe that specifically binds to the ATP pocket of the kinase.

  • In the absence of a competing inhibitor, the probe binds to the kinase, bringing the fluorophore into close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET).

  • Add the test compound. If it binds to the kinase, it will displace the probe, leading to a decrease in the BRET signal.

  • The potency of the compound is determined by measuring the concentration-dependent decrease in the BRET signal.

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

The General Structure of a 3-Aminopyrazole Kinase Inhibitor

G cluster_core 3-Aminopyrazole Core cluster_hinge Hinge Binding Region cluster_solvent Solvent Exposed Region cluster_selectivity Selectivity Pocket core 3-Aminopyrazole hinge Pyrimidine, etc. core->hinge Forms H-bonds in hinge region selectivity R-group for Selectivity core->selectivity solvent R-group for Solubility/ Pharmacokinetics hinge->solvent

Caption: A generalized structure of a 3-aminopyrazole kinase inhibitor.

A Simplified Kinase Inhibition Assay Workflow

G start Prepare Kinase, Substrate, & ATP Solution add_inhibitor Add 3-Aminopyrazole Inhibitor start->add_inhibitor incubate Incubate at Optimal Temperature add_inhibitor->incubate measure Measure Kinase Activity (e.g., Phosphorylation) incubate->measure analyze Analyze Data & Determine IC50 measure->analyze

Caption: A simplified workflow for a typical kinase inhibition assay.

The Iterative Cycle of Drug Discovery

G design Structure-Based Design & SAR Analysis synthesis Chemical Synthesis of 3-Aminopyrazole Analogs design->synthesis biochem_assay Biochemical Assays (Potency) synthesis->biochem_assay cell_assay Cell-Based Assays (Efficacy) biochem_assay->cell_assay selectivity Selectivity Profiling cell_assay->selectivity selectivity->design Iterate lead_op Lead Optimization selectivity->lead_op

Caption: The iterative cycle of drug discovery for kinase inhibitors.

Clinical Landscape and Future Directions

The success of the 3-aminopyrazole scaffold is not merely academic; it has translated into clinically relevant molecules. For example, tozasertib, an Aurora kinase inhibitor, features an N-(1H-pyrazol-3-yl)pyrimidin-4-amine core.[5] Furthermore, the FDA has approved numerous kinase inhibitors for various indications, and while not all are 3-aminopyrazole-based, their success underscores the therapeutic potential of targeting kinases.[9] Some of these approved inhibitors are even being explored for neurological disorders, highlighting the expanding therapeutic reach of this drug class.[10]

The development of 3-aminopyrazole-based inhibitors continues to evolve. A key challenge is overcoming acquired resistance, often through mutations in the kinase domain, such as the "gatekeeper" mutation.[3] Strategies to address this include the design of covalent inhibitors that form an irreversible bond with a cysteine residue near the ATP-binding site, a strategy that has shown promise for FGFR inhibitors.[3]

Conclusion

The 3-aminopyrazole scaffold has proven to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region provides a solid foundation for the development of potent and selective drugs. Through a combination of rational design, sophisticated synthetic chemistry, and a comprehensive suite of biological assays, researchers continue to unlock the full potential of this privileged scaffold. The insights and methodologies detailed in this guide are intended to empower drug discovery professionals in their quest to develop the next generation of life-saving kinase inhibitor therapies.

References

Methodological & Application

Application and Protocol for the Purification of 3-Amino-5-(2-methylphenyl)-1H-pyrazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide details a robust methodology for the purification of 3-Amino-5-(2-methylphenyl)-1H-pyrazole, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step procedure but also the underlying scientific principles for each experimental choice. This ensures adaptability and troubleshooting capabilities for analogous heterocyclic compounds.

Introduction: The Significance of Purifying this compound

This compound is a member of the aminopyrazole class of heterocyclic compounds, which are pivotal structural motifs in a vast array of biologically active molecules.[1] The unique arrangement of a pyrazole ring bearing both an amino group and an aryl substituent makes it a versatile scaffold for the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic agents.[2]

The purity of such an intermediate is paramount, as even minor impurities can lead to the formation of undesired side products in subsequent synthetic steps, complicating downstream processing and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). The common synthesis of 3-amino-5-aryl-pyrazoles often involves the condensation of a β-ketonitrile with hydrazine.[3] This reaction can result in impurities such as unreacted starting materials or intermediate hydrazones, necessitating an efficient purification strategy.

Column chromatography is a powerful and widely applicable technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase.[4] This application note provides a detailed protocol for the purification of this compound using silica gel as the stationary phase, with a focus on logical method development, from Thin-Layer Chromatography (TLC) for solvent system selection to the execution of the column separation.

Foundational Principles: Causality in Chromatographic Choices

The successful purification of this compound hinges on a rational selection of chromatographic parameters. The presence of a basic amino group and a polar pyrazole ring, combined with a nonpolar tolyl substituent, results in a molecule of intermediate polarity. This dictates our choice of stationary and mobile phases.

Stationary Phase: The Role of Silica Gel

Silica gel (SiO₂) is the most common stationary phase for normal-phase column chromatography due to its high surface area, excellent resolving power for a wide range of compounds, and cost-effectiveness. Its surface is populated with silanol groups (Si-OH), which are weakly acidic and act as polar interaction sites.[5] For a polar compound like an aminopyrazole, these silanol groups can lead to strong interactions, potentially causing issues like peak tailing. This phenomenon occurs due to secondary, non-ideal interactions between the basic amine and the acidic silanols. Our protocol will address this challenge by modifying the mobile phase.

Mobile Phase Development via Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase (eluent) for column chromatography.[6] The goal is to find a solvent system that provides good separation between the target compound and its impurities, with the target compound exhibiting a retention factor (Rf) of approximately 0.25-0.35.[7] An Rf in this range generally translates to an efficient elution from the column, neither too fast (poor separation) nor too slow (band broadening and excessive solvent consumption).[7]

For aminopyrazoles, a common starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio is adjusted to achieve the desired Rf. Given the polarity of our target molecule, a higher proportion of ethyl acetate is anticipated compared to simple aryl pyrazoles.[7]

Materials and Methods

Materials
MaterialGradeSupplier
Crude this compoundSynthesis GradeN/A
Silica Gel230-400 meshStandard Supplier
n-HexaneHPLC GradeStandard Supplier
Ethyl AcetateHPLC GradeStandard Supplier
Triethylamine (Et₃N)Reagent GradeStandard Supplier
TLC PlatesSilica Gel 60 F₂₅₄Standard Supplier
Glass Chromatography ColumnAppropriate Size for SampleStandard Supplier
Collection TubesStandard Laboratory GlasswareN/A
Rotary EvaporatorStandard Laboratory EquipmentN/A
Equipment
  • Fume hood

  • TLC development chamber

  • UV lamp (254 nm)

  • Glass chromatography column with stopcock

  • Collection rack and test tubes

  • Rotary evaporator

Experimental Protocols

This section provides a detailed, step-by-step methodology for the purification process. The workflow is designed to be a self-validating system, where the initial TLC analysis dictates the parameters for the preparative column chromatography.

Workflow Diagram

Purification_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Purification cluster_3 Phase 4: Analysis & Isolation TLC TLC Analysis (Determine Optimal Mobile Phase) Solvent_Selection Select Solvent System (Hexane:EtOAc with 0.5% Et3N) TLC->Solvent_Selection Rf_Target Achieve Target Rf (0.25-0.35) Solvent_Selection->Rf_Target Column_Packing Pack Column (Silica Gel Slurry) Rf_Target->Column_Packing Equilibration Equilibrate Column (with Mobile Phase) Column_Packing->Equilibration Sample_Loading Load Crude Sample (Dry Loading Method) Equilibration->Sample_Loading Elution Elute with Mobile Phase (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Pooling Combine Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Remove Solvent (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Pure Product (Characterization) Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol

Part 1: TLC Method Development

  • Prepare a stock solution of the crude this compound in a small amount of dichloromethane or ethyl acetate.

  • Prepare several TLC eluents with varying ratios of hexane and ethyl acetate (e.g., 80:20, 70:30, 60:40, 50:50 v/v). To each eluent, add 0.5% (v/v) of triethylamine. The triethylamine acts as a basic modifier to suppress the interaction between the amino group of the analyte and the acidic silanol groups of the silica gel, thereby reducing peak tailing.

  • Spot the TLC plate: Using a capillary tube, spot the crude material onto the baseline of a TLC plate.

  • Develop the TLC plate: Place the plate in a TLC chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the spots: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Determine the optimal eluent: Identify the solvent system that gives the target compound an Rf value between 0.25 and 0.35 and provides the best separation from impurities. For a compound of this nature, a system of approximately 60:40 hexane:ethyl acetate with 0.5% triethylamine is a good starting point.

Part 2: Column Preparation

  • Select a column: Choose a glass column with a diameter and length appropriate for the amount of crude material to be purified. A general rule is to use a silica gel weight of about 50-100 times the weight of the crude sample for good separation.[6]

  • Pack the column (slurry method):

    • Place a small plug of cotton or glass wool at the bottom of the column.[5]

    • Add a thin layer (approx. 1 cm) of sand.[5]

    • In a separate beaker, create a slurry of silica gel in the initial, less polar mobile phase (e.g., 80:20 hexane:ethyl acetate).

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.[5]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during solvent addition.[6]

  • Equilibrate the column: Open the stopcock and allow the solvent to drain until it is just above the top layer of sand. Then, add the optimal mobile phase determined from the TLC analysis and run it through the column until the entire silica bed is equilibrated. Never let the column run dry.[8]

Part 3: Sample Loading and Elution

  • Prepare the sample for dry loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to this solution.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain a free-flowing powder of the crude material adsorbed onto the silica gel. This dry loading technique often results in better separation than wet loading for compounds that are not highly soluble in the mobile phase.[6]

  • Load the sample: Carefully add the silica gel with the adsorbed sample onto the top of the prepared column.

  • Begin elution:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions. Apply gentle pressure with a pump or air line (flash chromatography) to maintain a steady flow rate.

    • Isocratic Elution: If the TLC shows good separation between the target and all impurities, you can run the entire column with the optimal mobile phase.

    • Gradient Elution: If there are both less polar and more polar impurities, a gradient elution may be more efficient. Start with a less polar mobile phase (e.g., 80:20 hexane:ethyl acetate) to elute the non-polar impurities, then gradually increase the polarity to the optimal ratio (e.g., 60:40) to elute the target compound, and finally to a more polar ratio (e.g., 40:60) to elute any highly polar impurities.[9]

Part 4: Fraction Analysis and Product Isolation

  • Monitor the fractions: Periodically collect small samples from the eluting fractions and spot them on a TLC plate. Develop the plate using the optimal mobile phase to identify which fractions contain the pure product.

  • Combine pure fractions: Based on the TLC analysis, combine all fractions that contain only the pure this compound.

  • Remove the solvent: Concentrate the combined pure fractions using a rotary evaporator to yield the purified product.

  • Characterize the product: Confirm the identity and purity of the final product using appropriate analytical techniques such as NMR, LC-MS, and melting point analysis.

Data Presentation and Expected Results

The following table summarizes the key parameters and expected outcomes for this purification protocol.

ParameterRecommended Value/ObservationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for normal-phase chromatography.
Mobile Phase Hexane:Ethyl Acetate (approx. 60:40 v/v) + 0.5% Et₃NProvides optimal polarity for elution and the triethylamine minimizes peak tailing.
Target Rf (TLC) 0.25 - 0.35Ensures good separation and efficient elution from the column.[7]
Loading Method Dry LoadingPrevents band broadening, especially if the compound has limited solubility in the mobile phase.[6]
Elution Mode Isocratic or GradientIsocratic is simpler if separation is good; gradient is more efficient for complex mixtures.[9]
Detection UV light (254 nm)The aromatic rings in the molecule allow for visualization under UV light.
Expected Purity >98%Dependent on the crude sample purity and careful execution of the protocol.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound won't elute Mobile phase is not polar enough.Gradually increase the proportion of ethyl acetate in the mobile phase.
Compound elutes too quickly Mobile phase is too polar.Increase the proportion of hexane in the mobile phase.
Peak tailing Strong interaction with acidic silica gel.Ensure 0.5% triethylamine is added to the mobile phase.
Poor separation Inappropriate mobile phase or overloaded column.Re-optimize the mobile phase with TLC; use a larger column or less sample.
Cracked silica bed Column ran dry or was packed improperly.Ensure the solvent level is always above the silica; pack the column carefully as a slurry.[8]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound using silica gel column chromatography. By following the principles of method development starting from TLC, researchers can achieve high purity of this valuable pharmaceutical intermediate. The inclusion of troubleshooting guidelines and the rationale behind each step empowers scientists to adapt this protocol for the purification of other challenging amine-containing heterocyclic compounds.

References

Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Structural Assignment of 3-Amino-5-(2-methylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. 3-Amino-5-(2-methylphenyl)-1H-pyrazole represents a class of molecules with significant potential in medicinal chemistry, making unambiguous characterization essential. This application note provides an in-depth, experience-driven guide for researchers, scientists, and drug development professionals on the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignment of this target molecule. Moving beyond a simple listing of chemical shifts, this guide explains the causal relationships between molecular structure and spectral features, details robust experimental protocols, and outlines a logical workflow for definitive signal assignment using a combination of 1D and 2D NMR techniques.

Structural & Electronic Considerations for NMR Analysis

Before acquiring any spectra, a thorough understanding of the molecule's structure is critical for predicting its NMR signature. This compound has several key features that will govern its spectral appearance.

  • The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The electronic environment of the ring carbons (C3, C4, C5) is distinct.

  • Substituent Effects:

    • 3-Amino Group (-NH₂): This is a strong electron-donating group (EDG) via resonance. It is expected to significantly shield the C3 position, causing an upfield shift in its ¹³C spectrum.

    • 5-(2-methylphenyl) Group: This aryl substituent is electron-withdrawing by induction but can be donating or withdrawing via resonance depending on its conformation. The ortho-methyl group introduces steric hindrance, which may force the phenyl ring to twist out of the plane of the pyrazole ring. This dihedral angle will influence the electronic communication between the rings.[1]

  • Tautomerism: As an N-unsubstituted pyrazole, this compound can exist in a state of prototropic tautomerism, where the N-H proton can rapidly exchange between N1 and N2. In many solvents, this exchange is fast on the NMR timescale, leading to a time-averaged spectrum where the C3 and C5 positions become chemically similar.[2] However, in solvents like DMSO-d₆, which can form strong hydrogen bonds, this exchange can be slowed, and distinct signals may be observed. For this guide, we will consider the time-averaged state often seen in common solvents.

To facilitate discussion, the following atom numbering scheme will be used:

Caption: Numbering scheme for this compound.

Predicted ¹H and ¹³C NMR Spectral Features

Based on established chemical shift data for substituted pyrazoles and aromatic compounds, we can predict the approximate spectral regions for each nucleus.[3][4][5][6] These predictions are foundational to forming a hypothesis for the final assignment.

Atom Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Rationale / Expected Multiplicity
N1-H 12.0 - 13.5-Broad singlet (s). Exchangeable proton, significantly deshielded by the aromatic ring and hydrogen bonding with the solvent.[7]
C3-NH₂ 5.0 - 6.5-Broad singlet (s). Exchangeable protons. Position is concentration and solvent dependent.
H4 5.8 - 6.5-Singlet (s). The sole proton on the pyrazole ring.
C3 -148 - 162Quaternary (q). Attached to the electron-donating amino group.[8][9]
C4 -90 - 105Methine (CH). Typically the most upfield carbon of the pyrazole ring.[8]
C5 -145 - 155Quaternary (q). Attached to the aryl substituent.
C1' -130 - 135Quaternary (q). The ipso-carbon of the phenyl ring attached to the pyrazole.
C2' -135 - 140Quaternary (q). Attached to the methyl group.
H3'/H4'/H5'/H6' 7.0 - 7.5-Complex multiplet (m). Aromatic protons of the tolyl group, likely overlapping.
C3'/C4'/C5'/C6' -125 - 132Methines (CH). Aromatic carbons of the tolyl group.
C2'-CH₃ 2.2 - 2.5-Singlet (s). Typical chemical shift for an aryl methyl group.
C2'-CH₃ -20 - 23Methyl (CH₃). Typical chemical shift for an aryl methyl group.

Experimental Design & Protocols

Acquiring high-quality, unambiguous data is paramount. This requires careful sample preparation and the selection of an appropriate suite of NMR experiments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Analysis & Assignment weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL DMSO-d₆ weigh->dissolve filter Filter into 5mm NMR Tube dissolve->filter proton ¹H NMR (Quantitative) filter->proton carbon ¹³C{¹H} NMR (Broadband Decoupled) proton->carbon hsqc 2D HSQC (¹J C-H Correlation) carbon->hsqc hmbc 2D HMBC (ⁿJ C-H Correlation) hsqc->hmbc assign_1h Assign ¹H Spectrum (Integration, Multiplicity) hmbc->assign_1h assign_ch Correlate C-H Pairs via HSQC assign_1h->assign_ch assign_q Assign Quaternary Carbons & Connect Fragments via HMBC assign_ch->assign_q final Final Structure Confirmation assign_q->final

Caption: Experimental workflow from sample preparation to structural assignment.

Protocol 1: Sample Preparation

The quality of the NMR sample directly dictates the quality of the resulting spectra. A homogeneous, particulate-free solution is required.

  • Mass Requirement: Accurately weigh 5-10 mg of high-purity (>95%) this compound for a comprehensive suite of experiments. For ¹³C NMR alone, a higher concentration (20-50 mg) may be beneficial but is not always necessary with modern spectrometers.[10][11]

  • Solvent Selection: Use approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal as it effectively solubilizes a wide range of organic molecules and its residual proton signal (δ ≈ 2.50 ppm) rarely overlaps with signals of interest. Crucially, it is proficient at forming hydrogen bonds, which helps in observing exchangeable N-H and NH₂ protons.[10][12]

  • Dissolution: Place the weighed sample into a clean, small vial. Add the DMSO-d₆ and gently vortex or warm the vial to ensure complete dissolution.[10]

  • Filtration and Transfer: To remove any microscopic solid impurities that can degrade spectral resolution, filter the sample solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11]

  • Standard: For precise chemical shift referencing, the residual solvent peak of DMSO-d₆ (δ(¹H) = 2.50 ppm; δ(¹³C) = 39.52 ppm) can be used. Alternatively, a small, inert internal standard like tetramethylsilane (TMS) can be added.[10]

Protocol 2: NMR Data Acquisition

The following are typical parameters for a 400 or 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Purpose: To observe all proton environments, their integrations (relative numbers), and coupling patterns.

    • Key Parameters: Use a standard zg30 pulse program, acquire 16-32 scans, use a relaxation delay of 1-2 seconds, and an acquisition time of ~4 seconds.[13]

  • ¹³C{¹H} NMR:

    • Purpose: To observe all unique carbon environments.

    • Key Parameters: Use a standard proton-decoupled pulse program (e.g., zgpg30). Due to the low natural abundance of ¹³C, more scans are needed (e.g., 1024 or more). A longer relaxation delay (2-5 seconds) is often beneficial.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly bonded to which carbons (one-bond C-H correlation).[14][15]

    • Key Parameters: Optimized for an average one-bond coupling constant (¹J_CH) of ~145 Hz.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons over 2-3 bonds (and sometimes 4). This is the key experiment for connecting molecular fragments and assigning quaternary (non-protonated) carbons.[14][16]

    • Key Parameters: The performance is highly dependent on the long-range coupling constant setting. A value of 8 Hz is a robust starting point, as it captures a wide range of typical ²J_CH and ³J_CH couplings.[17]

A Step-by-Step Guide to Spectral Interpretation

The definitive assignment is achieved by logically integrating the information from all acquired spectra.

G H4 ¹H: H4 (s) C4 ¹³C: C4 H4->C4 HSQC (¹J) C3 ¹³C: C3 (q) H4->C3 HMBC (ⁿJ) C5 ¹³C: C5 (q) H4->C5 HMBC (ⁿJ) C1p ¹³C: C1' (q) H4->C1p HMBC (ⁿJ) (weak) CH3_H ¹H: CH₃ (s) CH3_C ¹³C: CH₃ CH3_H->CH3_C HSQC (¹J) CH3_H->C1p HMBC (ⁿJ) C2p ¹³C: C2' (q) CH3_H->C2p HMBC (ⁿJ) C3p C3p CH3_H->C3p HMBC (ⁿJ) (Aryl CH) Aryl_H ¹H: Aryl (m) Aryl_C ¹³C: Aryl CH Aryl_H->Aryl_C HSQC (¹J) Aryl_H->C5 HMBC (ⁿJ) Aryl_H->C1p HMBC (ⁿJ)

Caption: Logical map of key 2D NMR correlations for structural assignment.

  • Analyze the ¹H Spectrum:

    • Identify the low-field, broad singlets corresponding to the exchangeable N1-H and C3-NH₂ protons. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause these peaks to disappear, confirming their assignment.

    • Locate the sharp singlet in the aromatic region; this is H4 . Its integration should correspond to one proton.

    • Find the sharp singlet in the upfield region (δ 2.2-2.5 ppm); this is the -CH₃ group. Its integration should correspond to three protons.

    • The remaining complex multiplet in the aromatic region (δ 7.0-7.5 ppm) belongs to the four protons of the 2-methylphenyl ring .

  • Correlate with HSQC:

    • The HSQC spectrum provides direct, unambiguous C-H connections.

    • Find the cross-peak for the H4 singlet. This will definitively identify the chemical shift of C4 .

    • The cross-peak from the -CH₃ proton singlet will identify the methyl carbon .

    • The cross-peaks from the aromatic multiplet will identify the four protonated carbons of the 2-methylphenyl ring .[17]

  • Assemble the Structure with HMBC:

    • The HMBC spectrum reveals the carbon skeleton. Focus on correlations from easily identified protons.

    • From H4: The proton at position 4 is the most powerful handle for assigning the pyrazole ring. It is two bonds away from C3 and C5 and three bonds from C1'. Therefore, the H4 singlet should show strong correlations to two quaternary carbons (C3 and C5 ) and a weaker correlation to another (C1' ).[17]

    • From the -CH₃ Protons: The methyl protons are three bonds from C1' and C3'. They will show a strong correlation to the quaternary carbon they are attached to (C2' ) and to the adjacent carbons C1' and C3' .

    • Connecting the Rings: The crucial link is established by correlations between the two ring systems. The H4 proton correlating to C1' and the aromatic proton H6' correlating to C5 confirms the connectivity.

    • Final Quaternary Assignment: By combining the information from H4 and the methyl protons, C3, C5, C1', and C2' can all be definitively assigned. For instance, the quaternary carbon that correlates to both the methyl protons and the H4 proton must be C1'. The quaternary carbon that correlates strongly to the methyl protons but not H4 must be C2'. The remaining two carbons that correlate to H4 are C3 and C5. The most downfield of these is typically assigned as C3 due to the direct attachment of the electronegative amino group.

By systematically applying this workflow, every proton and carbon signal in this compound can be assigned with a high degree of confidence, providing the robust structural verification required for research and development.

References

Application Note: Structural Elucidation of Pyrazoles using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The precise substitution pattern on the pyrazole ring is critical for its pharmacological activity. However, synthetic routes can often yield regioisomers, making unambiguous structural confirmation an essential step in the drug development pipeline. Challenges such as annular tautomerism, where a proton can rapidly exchange between the two nitrogen atoms, can complicate spectral interpretation by causing signal broadening or averaging in standard 1D NMR spectra.[2]

This application note provides a detailed guide for researchers and drug development professionals on leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), to overcome these challenges and definitively confirm the structure of substituted pyrazoles.

Pillar 1: The Foundational Principles of HSQC and HMBC

To confidently assign a molecular structure, one must establish the precise connectivity of its atoms. While 1D ¹H and ¹³C NMR provide information about the chemical environment of individual nuclei, 2D NMR experiments reveal through-bond correlations, allowing for the assembly of the molecular puzzle.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is the cornerstone for identifying which proton is directly attached to which carbon.[3] It is a proton-detected experiment, which makes it significantly more sensitive than directly observing the low-abundance ¹³C nucleus.[4] The resulting 2D spectrum displays a correlation peak (cross-peak) at the intersection of the ¹H chemical shift (F2 axis) and the ¹³C chemical shift (F1 axis) for each C-H pair connected by a single bond (¹JCH).[5] An "edited" HSQC can further differentiate between CH/CH₃ groups (positive phase) and CH₂ groups (negative phase), providing the same information as a DEPT-135 experiment but with superior sensitivity.[3] Quaternary carbons, having no attached protons, are not observed in an HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is arguably the most powerful tool for mapping the carbon skeleton of a molecule.[4] It detects correlations between protons and carbons that are separated by two, three, and occasionally four bonds (ⁿJCH, where n = 2-4).[3][6] Crucially, one-bond correlations are typically suppressed.[3] This allows for the connection of different spin systems and the unambiguous assignment of non-protonated (quaternary) carbons, which are invisible in HSQC.[7] For example, a proton on a pyrazole ring can show a correlation to a carbon in a substituent group two or three bonds away, definitively placing that substituent. The absence of an HMBC correlation does not necessarily mean two nuclei are distant, as the strength of the correlation depends on the magnitude of the long-range coupling constant, which can be near zero for certain dihedral angles.[3]

Pillar 2: A Self-Validating Protocol for Pyrazole Analysis

This protocol outlines a systematic approach to ensure data integrity and lead to an unambiguous structural assignment. The workflow is designed to be self-validating by using preliminary 1D data to optimize 2D experiments and cross-referencing correlation data.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation prep Prepare concentrated sample (5-10 mg in 0.6 mL dry solvent) proton Acquire ¹H NMR prep->proton carbon Acquire ¹³C NMR hsqc Acquire Edited HSQC proton->hsqc Use ¹H & ¹³C data to set 2D parameters (sw, o1p) hmbc Acquire HMBC assign_ch Assign C-H pairs (from HSQC) hsqc->assign_ch build_skeleton Build carbon skeleton & assign quaternary C's (from HMBC) hmbc->build_skeleton assign_ch->build_skeleton Cross-reference confirm Confirm Structure build_skeleton->confirm

Caption: A logical workflow for pyrazole structure elucidation using 2D NMR.

Step-by-Step Experimental Protocol

1. Sample Preparation

  • Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6 mL of a suitable, dry deuterated solvent (e.g., CDCl₃, DMSO-d₆). Annular tautomerism and N-H proton exchange are sensitive to solvent and concentration.[2] Using a dry solvent is crucial to minimize the exchange of the N-H proton with residual water, which can cause the signal to broaden or disappear.[2]

  • Ensure the sample is fully dissolved and free of particulate matter.

2. 1D NMR Acquisition & Referencing

  • It is essential to first acquire high-quality ¹H and ¹³C NMR spectra.[8] These spectra are used to determine the optimal spectral width (sw) and transmitter frequency offset (o1p) for the 2D experiments, which prevents peak folding and maximizes resolution.[9]

  • Shim the instrument to achieve good resolution and lineshape.[9]

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Note the reference value (SR) for later use in processing the 2D data.[9]

3. HSQC Experiment Setup (Bruker Example)

  • Create a new experiment dataset and load a standard, gradient-selected, edited HSQC parameter set (e.g., hsqcedetgpsp).[10][11]

  • Set the spectral widths (sw) and offsets (o1p) in both the F2 (¹H) and F1 (¹³C) dimensions based on the previously acquired 1D spectra.[8][11] For HSQC, the ¹³C spectral width can often be set to cover the aliphatic and aromatic regions (e.g., 0-165 ppm), as carbons without attached protons (like carbonyls) will not be observed.[10]

  • Adjust the number of scans (ns) based on sample concentration. For a typical sample, ns = 2 or 4 is often sufficient.

  • Start the acquisition by adjusting the receiver gain (rga) and running the experiment (zg).

4. HMBC Experiment Setup (Bruker Example)

  • Create a new dataset and load a standard HMBC parameter set (e.g., hmbcetgpl3nd).[12]

  • Set the spectral widths and offsets as done for the HSQC experiment. Note: The ¹³C spectral width (sw in F1) should be wider than for HSQC to ensure all quaternary carbons (including carbonyls, if present) are included.[11][12]

  • Crucial Parameter: Optimize the long-range coupling constant. This is typically set via the cnst13 parameter, which influences the d6 delay in the pulse sequence.[13] A value of cnst13 = 8 Hz is a good starting point, as it is optimized for typical 2- and 3-bond JCH couplings of 8-10 Hz.[2]

  • The HMBC experiment is less sensitive than HSQC.[11] You may need to increase the number of scans (ns, e.g., 8, 16, or more) to achieve adequate signal-to-noise.

  • Start the acquisition (rga, zg).

5. Data Processing

  • Apply a 2D Fourier Transform to the acquired data (e.g., xfb on Bruker systems).[13]

  • Phase-correct the spectrum if necessary (phase-sensitive HSQC). HMBC spectra are often processed in magnitude mode, which does not require phasing.[13][14]

  • Calibrate both axes using the SR values from the initial 1D experiments.[9]

  • Add the 1D ¹H and ¹³C spectra as external projections on the F2 and F1 axes, respectively, to aid in analysis.[9]

Pillar 3: Case Study - Unambiguous Assignment of a Substituted Pyrazole

Let's consider the challenge of confirming the structure of a hypothetical product: 1-methyl-5-phenyl-1H-pyrazole . A key question is to confirm the regiochemistry – is the phenyl group at the C3 or C5 position?

Hypothetical NMR Data

Positionδ¹³C (ppm)δ¹H (ppm) (mult., J)Key HSQC CorrelationKey HMBC Correlations (¹H → ¹³C)
Pyrazole Ring
1-CH₃38.53.90 (s)YesC3 , C5
3140.27.60 (d, 2.0 Hz)YesC5, C1', 1-CH₃
4106.86.40 (d, 2.0 Hz)YesC3, C5
5148.5-NoH3, H4, H2'/H6', 1-CH₃
Phenyl Ring
1'130.0-NoH2'/H6', H3'/H5'
2'/6'128.97.55 (m)YesC4', C1', C5
3'/5'129.27.45 (m)YesC1'
4'128.57.40 (m)YesC2'/C6'
Interpretation Walkthrough
  • HSQC Analysis (Direct C-H Bonds): The first step is to use the HSQC spectrum to connect every proton signal to its directly attached carbon. For example, the singlet at 3.90 ppm correlates to the carbon at 38.5 ppm (the methyl group). The pyrazole ring protons at 7.60 ppm and 6.40 ppm are connected to the carbons at 140.2 ppm and 106.8 ppm, respectively. This quickly establishes all the protonated carbon assignments.

  • HMBC Analysis (Building the Skeleton): The HMBC spectrum provides the critical long-range correlations to piece the fragments together and assign the quaternary carbons (C5 and C1').

    • Confirming the Pyrazole Core: The proton at C4 (6.40 ppm) shows correlations to both C3 (140.2 ppm) and the quaternary carbon at 148.5 ppm, identifying the latter as C5.[2]

    • Placing the Methyl Group: The methyl protons (3.90 ppm) are the key to determining the N-substitution pattern. They show strong correlations to two pyrazole ring carbons: C3 (a three-bond correlation) and C5 (a two-bond correlation). This definitively places the methyl group on the N1 position.

    • Placing the Phenyl Group: The protons on the phenyl ring (H2'/H6' at 7.55 ppm) show a crucial three-bond correlation to the pyrazole quaternary carbon at 148.5 ppm. This unambiguously identifies this carbon as C5 and confirms the phenyl ring is attached at this position.

    • Final Cross-Check: The pyrazole H3 proton (7.60 ppm) also shows a correlation to the quaternary C5, further cementing the assignment.

HMBC Correlation Diagram

Caption: Key HMBC correlations confirming the 1-methyl-5-phenyl-1H-pyrazole structure.

Conclusion

The synergistic use of HSQC and HMBC spectroscopy provides a robust and reliable method for the complete and unambiguous structural determination of substituted pyrazoles. HSQC efficiently maps all direct C-H connections, while HMBC reveals the long-range connectivity that defines the molecular skeleton and confirms substituent positions. By following a systematic protocol of acquiring high-quality 1D spectra to optimize 2D experiments and then logically interpreting the resulting correlation data, researchers can confidently overcome challenges like regioisomerism and tautomerism, ensuring the scientific integrity of their findings in drug discovery and development.

References

MTT assay protocol for evaluating cytotoxicity of pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: MTT Assay Protocol for Evaluating the Cytotoxicity of Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Pyrazole Derivatives in Drug Discovery and the Imperative for Accurate Cytotoxicity Assessment

Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer effects.[1][2] Their potential to modulate various cellular pathways makes them promising candidates for novel therapeutic agents.[2] Numerous studies have highlighted the cytotoxic potential of pyrazole derivatives against various cancer cell lines, often through mechanisms such as the induction of apoptosis or cell cycle arrest.[2][3]

The accurate evaluation of the cytotoxic effects of these compounds is a critical step in the drug discovery process. It allows for the determination of a compound's potency and selectivity, providing essential data for structure-activity relationship (SAR) studies and guiding the development of more effective and less toxic drug candidates.[2] Among the various methods available for assessing cytotoxicity, the MTT assay remains a widely used and robust technique due to its simplicity, cost-effectiveness, and suitability for high-throughput screening.[4][5]

This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxicity of pyrazole derivatives. It delves into the scientific principles underpinning the assay, offers a step-by-step guide to the experimental procedure, and provides insights into data analysis and potential pitfalls, ensuring the generation of reliable and reproducible results.

Core Principle of the MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indirect measure of cell viability by assessing the metabolic activity of cells.[6][7][8] The fundamental principle lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product by mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases, in metabolically active cells.[9]

This reduction process is indicative of cellular health, as it is dependent on the activity of mitochondrial enzymes. Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5][6][10] Dead cells, lacking this metabolic activity, are unable to convert MTT to formazan.[10] The insoluble formazan crystals are then solubilized using an organic solvent, such as dimethyl sulfoxide (DMSO) or isopropanol, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[6]

Caption: Biochemical principle of the MTT assay.

Detailed Protocol for Cytotoxicity Evaluation of Pyrazole Derivatives

This protocol is designed for adherent cell lines cultured in 96-well plates. Adjustments may be necessary for suspension cells or different plate formats.

I. Materials and Reagents
  • Cell Line: Select a cell line appropriate for the research question (e.g., a cancer cell line relevant to the therapeutic target of the pyrazole derivatives).

  • Pyrazole Derivatives: Dissolve the test compounds in a suitable solvent, typically DMSO, to create a high-concentration stock solution.[11] The final concentration of DMSO in the cell culture medium should be kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity.[12]

  • Complete Cell Culture Medium: Appropriate for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.[11]

  • Trypsin-EDTA: For detaching adherent cells.

  • MTT Solution: Prepare a 5 mg/mL stock solution of MTT powder in sterile PBS.[7] This solution should be filter-sterilized and protected from light. It can be stored at 4°C for short-term use or at -20°C for long-term storage.[7]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) is commonly used.[6] Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin) to ensure the assay is performing as expected.[13]

  • Equipment:

    • 96-well flat-bottom sterile cell culture plates

    • Humidified incubator (37°C, 5% CO2)

    • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired).

    • Multichannel pipette

    • Inverted microscope

II. Experimental Workflow

Caption: Experimental workflow for the MTT assay.

III. Step-by-Step Procedure
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.[12]

    • Perform a cell count and determine the optimal seeding density for your cell line. This is a critical step and should be determined empirically to ensure that the cells are still in the exponential growth phase at the end of the experiment.[12] A typical starting range is 5,000-10,000 cells per well in a 96-well plate.[14]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for a "no-cell" control (medium only) to serve as a blank for background absorbance.

    • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow the cells to adhere.[14]

  • Treatment with Pyrazole Derivatives:

    • Prepare serial dilutions of your pyrazole derivatives and the positive control in complete cell culture medium.

    • After the 24-hour incubation period, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.

    • Include a "vehicle control" group of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds. This is crucial for accounting for any potential solvent-induced cytotoxicity.

    • Also include an "untreated control" group of cells that receive only fresh medium.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Incubation:

    • Following the treatment period, carefully remove the medium from each well.

    • Add 100 µL of a 1:1 mixture of serum-free medium and the 5 mg/mL MTT solution to each well.[7] Using serum-free medium during this step is recommended to avoid interference from serum components.[12]

    • Incubate the plate at 37°C for 3-4 hours.[7][15] During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.

  • Solubilization of Formazan:

    • After the MTT incubation, carefully remove the MTT solution from each well. Be cautious not to disturb the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][14]

    • To ensure complete solubilization, place the plate on an orbital shaker for 10-15 minutes.[14] Gentle pipetting up and down can also aid in dissolving the crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • If using a reference wavelength to subtract background absorbance, set it to 630 nm.

    • Read the plate within 1 hour of adding the solubilization solution.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the "no-cell" control wells from the absorbance of all other wells.

  • Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the untreated control cells using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Determination of IC50: The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits cell growth by 50%.[16]

    • Plot a dose-response curve with the concentration of the pyrazole derivative on the x-axis (often on a logarithmic scale) and the percentage of cell viability on the y-axis.

    • Use non-linear regression analysis (e.g., using software like GraphPad Prism or Microsoft Excel) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[16][17][18]

Data Presentation
Pyrazole DerivativeConcentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Untreated Control 01.2540.087100%
Vehicle Control (0.1% DMSO) 01.2480.09199.5%
Compound X 11.1030.07588.0%
100.8760.06269.8%
500.6120.04948.8%
1000.3450.03127.5%
Positive Control (Doxorubicin) 10.5510.04343.9%

Troubleshooting and Scientific Considerations

The MTT assay, while robust, is not without its limitations and potential for artifacts. A thorough understanding of these factors is essential for accurate data interpretation.

  • Interference from Test Compounds: Pyrazole derivatives, like other chemical compounds, can potentially interfere with the MTT assay.[4]

    • Colored Compounds: If the pyrazole derivative is colored, it can contribute to the absorbance reading, leading to inaccurate results. A "compound-only" control (compound in medium without cells) should be included to assess this.

    • Reducing Agents: Compounds with reducing properties can directly reduce MTT to formazan, leading to a false-positive signal of cell viability.[4]

    • Photosensitive Compounds: Some compounds, like porphyrins, can degrade the formazan product upon exposure to light, resulting in an underestimation of cell viability.[19]

  • Incomplete Solubilization of Formazan: Inadequate mixing or insufficient solvent volume can lead to incomplete solubilization of the formazan crystals, resulting in lower absorbance readings. Ensure thorough mixing and visually inspect the wells to confirm complete dissolution.

  • Phenol Red Interference: The phenol red in some culture media can interfere with absorbance readings.[12] Using a phenol red-free medium during the MTT incubation step can mitigate this issue.[20]

  • Metabolic Alterations: The MTT assay measures metabolic activity, not cell viability directly.[4] Compounds that alter the metabolic state of the cells without causing cell death can lead to misleading results. It is often advisable to complement the MTT assay with a different cytotoxicity assay that measures a distinct cellular parameter, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assay).

  • Edge Effects: Cells in the outer wells of a 96-well plate can evaporate more quickly, leading to variability in results. To minimize this, fill the outer wells with sterile PBS or medium without cells.

Conclusion

The MTT assay is a powerful and versatile tool for the preliminary assessment of the cytotoxic potential of pyrazole derivatives. By adhering to a well-optimized protocol and being mindful of the potential for interference, researchers can generate reliable and reproducible data that is crucial for advancing the development of novel therapeutic agents. The insights gained from these studies will undoubtedly contribute to the ongoing efforts to harness the therapeutic potential of pyrazole-based compounds in the fight against cancer and other diseases.

References

Application Notes and Protocols: Evaluating the Anticancer Activity of 3-Aminopyrazole Compounds Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 3-Aminopyrazoles in Oncology

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Among these, the 3-aminopyrazole moiety has emerged as a particularly promising pharmacophore for the development of novel anticancer agents.[1][2] A significant body of research indicates that many 3-aminopyrazole derivatives exert their anticancer effects by targeting key regulators of cell proliferation and survival.

A primary mechanism of action for many compounds in this class is the inhibition of cyclin-dependent kinases (CDKs).[3][4] CDKs are a family of serine/threonine kinases that, in complex with their regulatory cyclin partners, govern the progression of the cell cycle.[5][6] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[3] By inhibiting CDKs, such as CDK2/cyclin A, 3-aminopyrazole compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase transitions, thereby preventing cancer cells from replicating.[5] This cell cycle blockade can subsequently trigger programmed cell death, or apoptosis.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of fundamental cell-based assays to characterize the anticancer activity of novel 3-aminopyrazole compounds. The protocols detailed herein are designed to be robust and self-validating, providing a clear workflow from initial cytotoxicity screening to mechanistic elucidation.

Experimental Workflow: A Multi-Assay Approach

A logical and stepwise approach is crucial for efficiently evaluating the anticancer potential of 3-aminopyrazole derivatives. The following workflow ensures that each experimental step builds upon the last, from broad screening to more focused mechanistic studies.

Caption: A logical workflow for characterizing 3-aminopyrazole anticancer activity.

Part 1: Assessment of Cytotoxicity and Cell Viability

The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.

Scientific Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt to purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, which are primarily located in the mitochondria of metabolically active, viable cells.[7] The amount of formazan produced is directly proportional to the number of living cells. Thus, a decrease in the purple color indicates a reduction in cell viability.[8]

Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 3-aminopyrazole compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells during their exponential growth phase.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Include wells for "medium only" blanks.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-aminopyrazole compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound.

    • Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used) wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.[8]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[8]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

Data Analysis and Presentation

The percentage of cell viability is calculated relative to the vehicle control. This data is then used to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50), which is a key measure of the compound's potency.

Example Data Table:

3-Aminopyrazole DerivativeCancer Cell LineIC50 (µM) after 48h
Compound AMCF-7 (Breast)8.5
Compound AA549 (Lung)12.2
Compound AHCT116 (Colon)5.1
PNU-292137A2780 (Ovarian)~0.037 (CDK2/cyclin A)
PHA-533533VariousSub-micromolar

(Note: IC50 values are hypothetical for Compound A and sourced for PNU-292137 and PHA-533533 for illustrative purposes).[3][4]

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of a 3-aminopyrazole compound is established, the next critical step is to investigate its mechanism of action. Given that this class of compounds frequently targets CDKs, assessing their impact on the cell cycle and their ability to induce apoptosis are logical next steps.

Cell Cycle Analysis via Flow Cytometry

Scientific Principle: Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10] This is achieved by staining the cellular DNA with a fluorescent dye, such as Propidium Iodide (PI).[11] PI intercalates into the DNA, and the amount of fluorescence emitted is directly proportional to the amount of DNA.[11] Therefore, cells in G2/M (with twice the DNA content) will fluoresce twice as brightly as cells in G0/G1. Cells in the S phase (DNA synthesis) will have intermediate fluorescence. An accumulation of cells in a specific phase suggests a compound-induced cell cycle arrest.[12]

Protocol: Cell Cycle Analysis with Propidium Iodide Staining

Materials:

  • Cancer cells treated with the 3-aminopyrazole compound at IC50 and 2x IC50 concentrations.

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the 3-aminopyrazole compound for a specified time (e.g., 24 hours). Include vehicle-treated controls.

  • Cell Harvesting and Fixation:

    • Collect both floating (apoptotic) and adherent cells. To do this, collect the medium, wash the plate with PBS, and then trypsinize the adherent cells. Combine the collected medium and the trypsinized cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI Staining Solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Generate histograms of DNA content to visualize the cell cycle distribution.

Apoptosis Assays

Apoptosis is a key mechanism of cell death induced by many anticancer agents. It is characterized by a series of biochemical events, including the activation of caspases and the externalization of phosphatidylserine (PS).

Scientific Principle: Caspases-3 and -7 are key "executioner" caspases that are activated during apoptosis.[13][14] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspase-3 and -7.[15] When these caspases are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of caspase-3/7 activity.[15]

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cancer cells cultured in white-walled 96-well plates.

  • 3-aminopyrazole compound.

  • Caspase-Glo® 3/7 Reagent (Promega).

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a plate luminometer.

Scientific Principle: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised. By using both Annexin V and PI, one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V-FITC/PI Staining

Materials:

  • Treated and control cells.

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Harvesting:

    • Harvest cells as described for cell cycle analysis (collecting both floating and adherent populations).

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour.

    • The cell populations will be distributed into four quadrants:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Mechanistic Pathway of 3-Aminopyrazole Action

3-Aminopyrazole compounds that inhibit CDKs interfere with the core machinery of the cell cycle, leading to a cascade of events culminating in apoptosis.

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Apoptosis Pathway G1 G1 Phase S S Phase G1->S CDK2/Cyclin E G2 G2 Phase S->G2 CDK2/Cyclin A Arrest Cell Cycle Arrest (G1/S or G2/M) S->Arrest M M Phase G2->M CDK1/Cyclin B Apoptosis Apoptosis Caspases Caspase-3/7 Activation Caspases->Apoptosis Mito Mitochondrial Cytochrome c release Mito->Caspases Compound 3-Aminopyrazole Compound Compound->S Inhibition Arrest->Mito Triggers

Caption: Inhibition of CDK2/Cyclin A by 3-aminopyrazoles leads to cell cycle arrest and apoptosis.

References

Application Note & Protocol Guide: Strategic Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Amino-5-(2-methylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system in modern medicinal chemistry.[1][2] This fused, planar N-heterocyclic scaffold is a key structural motif in numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including anticancer, hypnotic, and kinase inhibition properties.[2][3] Its structural similarity to purines allows it to interact with various biological targets, particularly the ATP-binding sites of kinases.[2] The synthetic accessibility of this scaffold and the potential for diverse functionalization at multiple positions make it an attractive target for combinatorial library design and drug discovery programs.[1]

This guide provides a detailed technical overview and actionable protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, commencing with the strategic synthesis of the key precursor, 3-Amino-5-(2-methylphenyl)-1H-pyrazole. We will explore the fundamental cyclocondensation reaction, address challenges such as regioselectivity, and provide step-by-step methodologies validated by established chemical literature.

Part 1: Synthesis of the Key Precursor: this compound

The synthesis of the target pyrazolo[1,5-a]pyrimidines is contingent upon the availability of the starting aminopyrazole. A robust and common method for constructing 3-amino-5-aryl-pyrazoles is the cyclocondensation of a β-ketonitrile with hydrazine.[4] This two-step process begins with the synthesis of the necessary β-ketonitrile from a commercially available acetophenone.

Workflow for Precursor Synthesis

cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Pyrazole Ring Formation A 2'-Methylacetophenone C 3-Oxo-3-(2-methylphenyl)propanenitrile (β-Ketonitrile Intermediate) A->C Claisen Condensation B Base (e.g., NaH, NaOEt) + Acetonitrile E This compound (Final Precursor) C->E Cyclocondensation (e.g., in Ethanol, Reflux) D Hydrazine Hydrate (N2H4·H2O)

Caption: Workflow for the synthesis of the 3-aminopyrazole precursor.

Protocol 1.1: Synthesis of 3-Oxo-3-(2-methylphenyl)propanenitrile

Causality: This step employs a Claisen-type condensation. A strong base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of 2'-methylacetophenone. An acidic workup yields the target β-ketonitrile.

Reagent/ParameterMolar Ratio/ValuePurpose
2'-Methylacetophenone1.0 eqAryl ketone starting material
Sodium Hydride (60% disp.)2.5 eqStrong base for deprotonation
Acetonitrile3.0 eqC2 source and reactant
Dry THF-Anhydrous solvent
1M HCl-Acidic workup/neutralization
Temperature0 °C to RefluxControlled reaction conditions

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry tetrahydrofuran (THF).

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil) to the THF at 0 °C.

  • Reactant Addition: Slowly add a solution of 2'-methylacetophenone and acetonitrile in dry THF to the stirred suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting ketone is consumed.

  • Quenching & Workup: Cool the reaction mixture to 0 °C and cautiously quench with 1M HCl until the pH is ~5-6.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 1.2: Synthesis of this compound

Causality: This is the Knorr-type pyrazole synthesis. Hydrazine acts as a dinucleophile. It first attacks the more electrophilic ketone carbonyl of the β-ketonitrile. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the nitrile carbon, followed by tautomerization, yields the stable aminopyrazole ring.[5][6]

Reagent/ParameterMolar Ratio/ValuePurpose
3-Oxo-3-(o-tolyl)propanenitrile1.0 eqβ-Ketonitrile intermediate
Hydrazine Hydrate (~64%)1.2 eqDinucleophile for cyclization
Ethanol-Solvent
TemperatureRefluxReaction condition

Step-by-Step Methodology:

  • Setup: Dissolve the 3-oxo-3-(2-methylphenyl)propanenitrile intermediate in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Hydrazine Addition: Add hydrazine hydrate dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction's progress using TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[7]

Part 2: Core Synthesis of Pyrazolo[1,5-a]pyrimidines

The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its synthetic equivalent.[1][8]

General Reaction Mechanism

The reaction proceeds through a well-established pathway. The exocyclic amino group (at C3) of the pyrazole, being more nucleophilic than the ring nitrogens, initiates an attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where a ring nitrogen atom attacks the remaining carbonyl group, leading to a bicyclic intermediate which then dehydrates to form the aromatic pyrazolo[1,5-a]pyrimidine system.[9]

cluster_mech Mechanism of Cyclocondensation A 3-Aminopyrazole (Nucleophile) C Initial Adduct (via Nucleophilic Attack) A->C + B 1,3-Dicarbonyl (Electrophile) D Cyclized Intermediate C->D Intramolecular Cyclization E Pyrazolo[1,5-a]pyrimidine (Final Product) D->E Dehydration (-H2O)

Caption: General mechanism for pyrazolo[1,5-a]pyrimidine formation.

Protocol 2.1: Synthesis using a Symmetrical Diketone (Acetylacetone)

This protocol provides a straightforward synthesis leading to a single, unambiguous product, as the electrophile is symmetrical.

  • Target Molecule: 2-(2-methylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

  • Causality: Glacial acetic acid serves as both the solvent and an acid catalyst, activating the carbonyl groups of acetylacetone towards nucleophilic attack and promoting the final dehydration step.[10]

Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqKey precursor
Acetylacetone (2,4-pentanedione)1.1 eqSymmetrical 1,3-dicarbonyl
Glacial Acetic Acid-Solvent and acid catalyst
TemperatureRefluxReaction condition

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, suspend or dissolve this compound in glacial acetic acid.

  • Reagent Addition: Add acetylacetone to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 4-8 hours. Monitor by TLC for the disappearance of the starting aminopyrazole.

  • Isolation: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water to remove acetic acid, then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.

Protocol 2.2: Synthesis using an Unsymmetrical β-Ketoester (Ethyl Acetoacetate)

The use of an unsymmetrical bielectrophile like ethyl acetoacetate introduces the challenge of regioselectivity, potentially yielding two different isomers. The reaction conditions, particularly pH, can strongly influence which regioisomer is formed. Generally, acidic conditions favor the attack of the exocyclic C3-amino group on the more reactive ketone carbonyl, leading to the 7-hydroxy (7-oxo) product.

  • Target Molecule (Major Isomer): 2-(2-methylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

  • Causality: Under acidic catalysis, the initial condensation occurs at the ketone, followed by cyclization involving the ester group. The resulting product exists in a tautomeric equilibrium, predominantly as the 7-oxo form.[8][10]

cluster_pathA Path A (Major) cluster_pathB Path B (Minor) Start 3-Aminopyrazole + Ethyl Acetoacetate A1 Attack at Ketone Start->A1 B1 Attack at Ester Start->B1 A2 Cyclization at Ester A1->A2 A3 7-Oxo Isomer A2->A3 B2 Cyclization at Ketone B1->B2 B3 5-Oxo Isomer B2->B3

Caption: Regioselective pathways in the reaction with ethyl acetoacetate.

Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqKey precursor
Ethyl Acetoacetate1.1 eqUnsymmetrical β-ketoester
Glacial Acetic Acid-Solvent and acid catalyst
H₂SO₄ (catalytic)2-3 dropsStrong acid catalyst (optional)
TemperatureRefluxReaction condition

Step-by-Step Methodology:

  • Setup: Combine this compound and ethyl acetoacetate in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Catalyst: Add a few drops of concentrated sulfuric acid to catalyze the reaction (this can improve reaction time and yield).[8][10]

  • Reaction: Heat the mixture to reflux for 6-10 hours, monitoring by TLC.

  • Isolation: Cool the reaction to room temperature and pour it into a beaker of cold water.

  • Neutralization & Purification: Neutralize the mixture carefully with a saturated solution of sodium bicarbonate. Collect the precipitate by filtration, wash with water, and dry. Recrystallization from a suitable solvent such as ethanol or isopropanol will yield the purified product.

Summary of Synthetic Protocols

ProtocolStarting PyrazoleBielectrophileConditionsMajor ProductTypical Yield
2.1This compoundAcetylacetoneAcetic Acid, Reflux2-(2-methylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidineGood to Excellent
2.2This compoundEthyl AcetoacetateAcetic Acid, H⁺ cat., Reflux2-(2-methylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-oneGood

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-5-aryl-pyrazoles is a highly efficient and modular strategy for accessing compounds of significant interest to the pharmaceutical industry. By understanding the underlying mechanisms of both precursor synthesis and the final cyclocondensation reaction, researchers can effectively control the process. Careful selection of the 1,3-bielectrophilic partner and precise control of reaction conditions, particularly in the case of unsymmetrical reagents, are paramount to achieving desired products in high yield and purity. The protocols outlined in this guide provide a solid foundation for the synthesis and future exploration of this valuable heterocyclic scaffold.

References

Troubleshooting & Optimization

Controlling regioselectivity in the synthesis of 3,5-disubstituted pyrazoles.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for controlling regioselectivity in the synthesis of 3,5-disubstituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving the desired isomeric purity in their synthetic routes. Pyrazole-containing compounds are critical scaffolds in numerous pharmaceuticals and agrochemicals, making the selective synthesis of a specific regioisomer a crucial objective.[1][2][3]

The classical and most common method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] When both starting materials are unsymmetrical, this reaction can lead to a mixture of two regioisomers, posing significant purification challenges and reducing the yield of the target molecule.[4][6] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and control these regiochemical outcomes.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 3,5-disubstituted pyrazoles in a question-and-answer format.

Question 1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I systematically approach improving the regioselectivity?

Answer: A non-selective reaction is the most common challenge, arising from the comparable reactivity of the two carbonyl groups in the 1,3-dicarbonyl substrate. A systematic optimization of reaction conditions is the most effective strategy to address this.

The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[7] The key is to modify the reaction environment to favor nucleophilic attack at one carbonyl center over the other.

Workflow for Optimizing Regioselectivity

G start Initial Synthesis (Poor Regioselectivity) cond Modify Reaction Conditions start->cond Primary Approach sub Modify Substrates (If conditions fail) start->sub Secondary Approach ph Adjust pH / Catalyst cond->ph solv Change Solvent cond->solv temp Vary Temperature cond->temp acid Acidic Conditions (e.g., AcOH, HCl, p-TSA) ph->acid base Basic or Neutral Conditions (e.g., NaOAc, K2CO3, or none) ph->base lewis Lewis Acid Catalyst (e.g., SnCl4, BF3·OEt2) ph->lewis polar Protic Solvents (EtOH, MeOH) solv->polar fluor Fluorinated Alcohols (TFE, HFIP) solv->fluor aprotic Aprotic Solvents (THF, Dioxane, Toluene) solv->aprotic

Caption: Workflow for optimizing pyrazole synthesis regioselectivity.

Step-by-Step Optimization Protocol:

  • pH and Catalyst Modification (Highest Impact): The reaction mechanism is highly sensitive to pH.

    • Acidic Conditions: In the presence of acid, the substituted nitrogen of an alkyl- or arylhydrazine is generally less nucleophilic due to protonation. The terminal -NH2 group is therefore more likely to initiate the attack. This often directs the reaction toward one specific isomer.[8] For example, switching from a free hydrazine base to its hydrochloride salt can completely reverse the regioselectivity.[8]

    • Neutral/Basic Conditions: Under neutral or basic conditions, the substituted nitrogen is more nucleophilic. The initial attack may occur from this nitrogen, leading to the opposite regioisomer compared to acidic conditions.[6][9]

    • Lewis Acids: Catalysts like SnCl4 or BF3·OEt2 can coordinate to a carbonyl oxygen, enhancing its electrophilicity and promoting a regioselective reaction.[10]

  • Solvent Selection (Significant Impact):

    • Standard Solvents: Ethanol is a common solvent but often provides poor selectivity.

    • Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity, often favoring the 5-aryl/alkyl-3-trifluoromethylpyrazole isomer.[11] These solvents can form hemiacetals with the more reactive carbonyl group (e.g., a trifluoromethyl ketone), effectively directing the hydrazine to the other carbonyl.[11]

  • Temperature Control: While less impactful than pH or solvent, temperature can influence the reaction kinetics. Running the reaction at lower temperatures may favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product. It is an important parameter to screen once promising pH and solvent conditions are identified.

ConditionRationaleExpected Outcome Example (for R1-CO-CH2-CO-CF3)Reference
Acidic (HCl) Protonation favors attack by the terminal NH2 of hydrazine.Favors attack at the more electrophilic CF3-carbonyl, leading to the 3-CF3 pyrazole.[8][12]
Neutral/Basic Nucleophilicity of both hydrazine nitrogens is high; outcome depends on substrate electronics/sterics.Often leads to mixtures or favors attack at the less hindered carbonyl.[6][7]
Solvent: EtOH Standard protic solvent, often results in poor selectivity.Mixture of 3-CF3 and 5-CF3 pyrazoles.[11]
Solvent: TFE/HFIP Forms a transient hemiacetal with the more reactive CF3-carbonyl, blocking it.Dramatically increases selectivity for the 5-CF3 pyrazole isomer.[11]

Question 2: The synthesis is regioselective, but it's yielding the wrong isomer as the major product. How can I reverse the selectivity?

Answer: This is an excellent outcome as it demonstrates that the reaction is controllable. Reversing the selectivity requires inverting the factors that govern the initial nucleophilic attack.

Primary Strategy: Invert the Reaction Conditions

The most direct way to reverse selectivity is to switch from acidic to basic/neutral conditions, or vice-versa.

  • Case Study: Synthesis of 1-Aryl-3/5-carboxyalkyl Pyrazoles A recent study demonstrated a complete reversal of regioselectivity based on the form of the hydrazine used.[8]

    • Using Arylhydrazine Hydrochlorides (Acidic): Reaction with a trichloromethyl enone exclusively yielded the 1,3-regioisomer .[8]

    • Using the corresponding free Arylhydrazine (Basic/Neutral): The same reaction exclusively yielded the 1,5-regioisomer .[8]

This powerful technique provides a clear and actionable path to access either regioisomer selectively.

Secondary Strategy: Substrate Modification

If changing conditions is insufficient, consider modifying the starting materials:

  • Steric Hindrance: Introduce a bulky group on the 1,3-dicarbonyl compound near one of the carbonyls. This will sterically direct the hydrazine to attack the less hindered carbonyl group.[13]

  • Protecting Groups: Temporarily protect one of the carbonyl groups to force the reaction to occur at the other. This multi-step approach offers definitive control but adds complexity to the overall synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of pyrazole formation, and how does it lead to two different regioisomers?

A1: The formation of a pyrazole from a 1,3-dicarbonyl and a substituted hydrazine (R¹-NH-NH₂) is a condensation reaction. The regiochemical ambiguity arises from two competing initial steps.

Mechanism Overview:

  • Initial Nucleophilic Attack: The reaction can start in two ways:

    • Pathway A: The terminal nitrogen (-NH₂) of the hydrazine attacks one of the carbonyl carbons (e.g., C-1).

    • Pathway B: The substituted nitrogen (-NHR¹) attacks one of the carbonyl carbons.

  • Intermediate Formation: This initial attack leads to the formation of a hemiaminal, which then dehydrates to form a hydrazone or enamine intermediate.

  • Cyclization: The remaining free nitrogen atom in the intermediate then attacks the second carbonyl group in an intramolecular fashion.

  • Dehydration: The resulting five-membered ring intermediate dehydrates to form the aromatic pyrazole ring.

The pathway (A or B) that predominates determines the final regiochemistry of the substituents at the 3 and 5 positions.

G cluster_start Reactants cluster_pathA Pathway A cluster_pathB Pathway B R Unsymmetrical 1,3-Dicarbonyl IntA Intermediate A (e.g., Hydrazone at C1) R->IntA Attack at C1 IntB Intermediate B (e.g., Hydrazone at C3) R->IntB Attack at C3 H Substituted (R')-Hydrazine H->IntA H->IntB PyA Regioisomer 1 (3,5-disubstituted) IntA->PyA Cyclization & Dehydration PyB Regioisomer 2 (5,3-disubstituted) IntB->PyB Cyclization & Dehydration

Caption: Competing pathways in pyrazole synthesis leading to regioisomers.

Q2: What are the most reliable analytical methods to confirm the structure of my pyrazole regioisomers?

A2: Differentiating between 3,5-disubstituted pyrazole isomers can be challenging as their standard ¹H and ¹³C NMR spectra are often very similar.[14] Definitive characterization requires more advanced techniques.

  • 2D NMR Spectroscopy (Most Powerful & Accessible):

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for isomer assignment. It detects through-space correlations between protons. A cross-peak between the protons of the N-substituent (on N-1) and the protons of the substituent at the C-5 position confirms that isomer. The absence of this correlation and the presence of one with the C-3 substituent confirms the other isomer.[15][16]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. Observing a ³J correlation from the N-substituent's protons to the C-5 carbon of the pyrazole ring is definitive proof of that regioisomer.[14]

  • X-Ray Crystallography: If you can grow a suitable single crystal, X-ray diffraction provides unambiguous structural proof. This is the ultimate confirmation but is dependent on obtaining high-quality crystals.[17]

  • LC-NMR: This technique can be used to analyze the individual components of a mixture after separation by liquid chromatography, which is useful when isomers are difficult to separate on a preparative scale.[18]

Q3: How do electronic and steric effects of the substituents influence regioselectivity?

A3: The inherent properties of your starting materials play a foundational role in directing the reaction, even before optimizing external conditions.

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is critical.

    • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -CF₃, -NO₂) attached to or near a carbonyl group increases its partial positive charge, making it a "harder" electrophilic center and more susceptible to nucleophilic attack.[7][12] This is often the dominant electronic factor.

    • Electron-Donating Groups (EDGs): An EDG (e.g., -OCH₃, -CH₃) decreases the electrophilicity of a nearby carbonyl, disfavoring attack at that position.[13]

  • Steric Effects: The size of the substituents on both the dicarbonyl and the hydrazine can dictate the outcome.

    • A bulky substituent (e.g., t-butyl, phenyl) near one carbonyl will sterically hinder the approach of the hydrazine, forcing the initial attack to occur at the less hindered carbonyl.[7][13] This effect is often exploited to achieve high selectivity.

Q4: Are there alternative synthetic routes that inherently avoid the regioselectivity problems associated with 1,3-dicarbonyls?

A4: Yes, several modern synthetic methods build the pyrazole core with excellent or complete regiocontrol, bypassing the classic Knorr synthesis issues.

  • [3+2] Cycloadditions: These reactions combine a three-atom component with a two-atom component.

    • Diazo Compounds and Alkynes: The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a powerful method. The regioselectivity is controlled by the electronics of both components.[2][19]

    • Sydnones and Alkynes: This cycloaddition reaction is also highly effective and often provides excellent regioselectivity for constructing polysubstituted pyrazoles.[5][20]

  • Use of Alkyne Surrogates: Instead of a 1,3-dicarbonyl, precursors like bromovinyl acetals can be used. These react with N-tosylhydrazones (which generate diazo compounds in situ) in a highly regioselective 1,3-dipolar cycloaddition to yield 3,5-disubstituted pyrazoles.[3][17][21]

  • Reactions of Hydrazones: N-monosubstituted hydrazones can react with compounds like nitroolefins or α,β-unsaturated ketones in a regioselective manner to produce pyrazoles.[2]

While these methods may require different starting materials, they are excellent alternatives to consider when the classical condensation approach fails to provide the desired regiochemical control.

References

Technical Support Center: Regioselective Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted aminopyrazoles. The formation of regioisomers is a common and often frustrating challenge in this area of chemistry. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high regioselectivity in your reactions.

Troubleshooting Guide: Minimizing Regioisomer Formation

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and offering actionable solutions.

Q1: I'm performing a condensation of a substituted hydrazine with a β-ketonitrile and obtaining a nearly 1:1 mixture of 3-amino and 5-aminopyrazole regioisomers. How can I favor the formation of one over the other?

A1: This is a classic challenge in aminopyrazole synthesis, stemming from the two nucleophilic nitrogen atoms of the substituted hydrazine and the two electrophilic centers of the β-ketonitrile. The key to controlling the outcome lies in manipulating the reaction conditions to favor either a kinetically or thermodynamically controlled pathway.[1][2]

  • For the 3-Aminopyrazole (Kinetic Control): This isomer often forms under kinetically controlled conditions. The less sterically hindered, more basic terminal nitrogen of the hydrazine attacks the carbonyl carbon first. To favor this pathway:

    • Use a strong base at low temperature: Introducing a base like sodium ethoxide (EtONa) in ethanol at 0 °C can trap the kinetically favored intermediate before it can equilibrate to the more stable thermodynamic product.[2][3] This approach has been shown to produce 3-aminopyrazoles with selectivities up to 99:1.[2]

    • Microwave Irradiation: In some cases, microwave-assisted synthesis in the presence of a base can rapidly form the 3-aminopyrazole isomer.[4]

  • For the 5-Aminopyrazole (Thermodynamic Control): This isomer is typically the more stable product and is favored under conditions that allow for equilibrium.

    • Neutral or Acidic Conditions: Running the reaction under neutral or acidic conditions (e.g., using acetic acid in toluene) often leads to the thermodynamically favored 5-aminopyrazole.[4]

    • Elevated Temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for the reverse reaction of the kinetic intermediate, allowing the system to settle into the lowest energy state, which typically corresponds to the 5-aminopyrazole.

Below is a decision-making workflow for optimizing your reaction:

G start Start: Mixture of Regioisomers q_isomer Which isomer is desired? start->q_isomer kinetic Kinetic Control for 3-Aminopyrazole q_isomer->kinetic  3-Amino thermo Thermodynamic Control for 5-Aminopyrazole q_isomer->thermo  5-Amino protocol_k Protocol: EtONa in EtOH at 0°C kinetic->protocol_k protocol_t Protocol: Acetic Acid in Toluene at elevated temperature thermo->protocol_t analyze Analyze Isomer Ratio (e.g., NMR, LC-MS) protocol_k->analyze protocol_t->analyze G cluster_hydrazine Hydrazine Substituent (R-NHNH₂) cluster_conditions Reaction Conditions sterics Sterics (e.g., t-Butyl vs. Methyl) outcome Regioisomeric Ratio (3-amino vs. 5-amino) sterics->outcome electronics Electronics (e.g., OMe vs. NO₂) electronics->outcome solvent Solvent (e.g., EtOH vs. TFE) solvent->outcome ph pH (Acidic vs. Basic) ph->outcome G start Hydrazine + β-Ketonitrile attack Nucleophilic Attack on Carbonyl start->attack intermediate Hydrazone/Enamine Intermediate attack->intermediate cyclization Intramolecular Cyclization on Nitrile intermediate->cyclization cyclic_int Cyclic Intermediate cyclization->cyclic_int dehydration Tautomerization & Dehydration cyclic_int->dehydration product Aminopyrazole dehydration->product

References

Technical Support Center: Chromatographic Separation of 3-Amino and 5-Amino Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 3-amino and 5-amino pyrazole isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these challenging positional isomers. Due to their nearly identical physical properties, achieving baseline resolution requires a nuanced understanding of chromatographic principles and careful method development. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to support your analytical and preparative work.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 3-amino and 5-amino pyrazole isomers so challenging?

The primary difficulty lies in their structural similarity. As positional isomers, they share the same molecular formula and weight, leading to very similar physicochemical properties such as polarity, pKa, and hydrophobicity.[1] These slight differences in the position of the amino group on the pyrazole ring result in minimal variations in their interaction with the stationary and mobile phases of a chromatographic system, making them prone to co-elution.

Q2: What is the most common chromatographic technique for separating these isomers?

While several techniques can be employed, High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used method. Specifically, Hydrophilic Interaction Liquid Chromatography (HILIC) often provides superior selectivity for these polar isomers compared to traditional reversed-phase chromatography.[2][3] Gas Chromatography (GC) can also be effective, particularly when coupled with mass spectrometry (GC-MS), though it may require derivatization of the analytes.[4]

Q3: Can I use a standard C18 column for this separation?

While a C18 column is a common starting point in reversed-phase HPLC, it often provides insufficient retention and selectivity for highly polar compounds like aminopyrazoles.[5] These isomers may elute at or near the solvent front. However, certain modern reversed-phase columns with polar-embedded or polar-endcapped functionalities can offer improved retention for such analytes.

Q4: What role does the mobile phase pH play in the separation?

Mobile phase pH is a critical parameter. The amino groups on the pyrazole ring have basic properties, and their ionization state can be manipulated by adjusting the pH of the mobile phase. Operating at a pH where there is a slight difference in the pKa values of the two isomers can significantly enhance selectivity. Careful pH control is therefore essential for reproducible separations.

Q5: Is derivatization necessary for the analysis of these isomers?

Derivatization is not always required for HPLC analysis, but it can be a valuable tool, especially for GC-MS.[6] Converting the amino groups into less polar derivatives can improve volatility and chromatographic peak shape in GC. For HPLC, derivatization can be used to introduce a chromophore for enhanced UV detection or to alter the selectivity of the separation.

Troubleshooting Guide

This section addresses common issues encountered during the separation of 3-amino and 5-amino pyrazole isomers.

Issue 1: Poor or No Resolution (Co-elution)

Potential Causes:

  • Inappropriate Column Chemistry: The stationary phase lacks the necessary selectivity to differentiate between the subtle structural differences of the isomers.

  • Incorrect Mobile Phase Composition: The mobile phase is either too strong, causing the isomers to elute too quickly, or does not provide the right conditions for differential interaction with the stationary phase.

  • Suboptimal pH: The mobile phase pH is not in a range that exploits the pKa differences between the isomers.

Solutions:

  • Column Selection:

    • HILIC Columns: Consider using a HILIC column (e.g., amide, cyano, or bare silica) which is specifically designed for the retention of polar compounds.[7] HILIC utilizes a water-enriched layer on the stationary phase to facilitate partitioning of hydrophilic analytes.[3]

    • Phenyl or Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity through π-π interactions with the aromatic pyrazole ring and are effective for separating positional isomers.[8][9]

  • Mobile Phase Optimization:

    • HILIC Mode: In HILIC, the aqueous component is the strong solvent. Start with a high percentage of organic solvent (e.g., acetonitrile) and perform a shallow gradient to a higher aqueous concentration.[5]

    • Reversed-Phase Mode: If using a reversed-phase column, employ a highly aqueous mobile phase. Ensure the column is aqueous-stable to prevent phase collapse.

    • pH Adjustment: Methodically screen a range of mobile phase pH values around the pKa of the aminopyrazoles. Small adjustments can have a significant impact on selectivity.

  • Temperature Optimization: Lowering the column temperature can sometimes improve resolution by increasing the interaction time with the stationary phase, although this may also increase analysis time and backpressure.

Issue 2: Peak Tailing

Potential Causes:

  • Secondary Interactions: Unwanted interactions between the basic amino groups of the analytes and acidic silanol groups on the silica-based stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Sample Solvent: The solvent in which the sample is dissolved may be too strong compared to the initial mobile phase, causing peak distortion.[10]

Solutions:

  • Mobile Phase Additives:

    • Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

    • Use a buffered mobile phase to maintain a consistent pH and analyte ionization state.

  • Column Choice:

    • Use a column with a low-silanol activity packing material or an end-capped column.

    • Consider a hybrid silica or polymer-based column that is more resistant to secondary interactions.

  • Sample Management:

    • Reduce the injection volume or the concentration of the sample.

    • Dissolve the sample in the initial mobile phase or a weaker solvent.[11]

Issue 3: Irreproducible Retention Times

Potential Causes:

  • Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase, especially important in HILIC.

  • Mobile Phase Instability: Changes in mobile phase composition due to evaporation of a volatile component or inadequate mixing.[11]

  • Temperature Fluctuations: Lack of a column thermostat can lead to shifts in retention time.

Solutions:

  • Sufficient Equilibration: Always allow adequate time for the column to equilibrate between injections, particularly when changing mobile phase composition or running gradients. In HILIC, this can take longer than in reversed-phase.

  • Mobile Phase Preparation:

    • Prepare fresh mobile phase daily.

    • Ensure proper degassing to prevent bubble formation in the pump.[12]

    • If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Temperature Control: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Experimental Protocols

Protocol 1: HPLC-HILIC Method for Separation of 3-Amino and 5-Amino Pyrazole

This protocol provides a starting point for developing a HILIC-based separation method.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV or PDA detector

Chromatographic Conditions:

ParameterRecommended Setting
Column Amide-based HILIC column (e.g., 150 x 4.6 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm

Procedure:

  • Prepare the mobile phases as described above.

  • Install the HILIC column and equilibrate with the initial mobile phase conditions (95% B) for at least 30 minutes.

  • Prepare a standard solution of a mixture of 3-amino and 5-amino pyrazole in a 50:50 mixture of acetonitrile and water.

  • Inject the standard solution and acquire the chromatogram.

  • Optimize the gradient and pH as needed to achieve baseline separation.

Protocol 2: GC-MS Analysis of Aminopyrazole Isomers

This protocol outlines a general GC-MS method suitable for the analysis of aminopyrazole isomers.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer detector

Chromatographic Conditions:

ParameterRecommended Setting
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[4]
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (20:1 ratio)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 80 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
MS Mode Electron Ionization (EI) at 70 eV, scanning from m/z 50-300

Procedure:

  • Prepare a solution of the aminopyrazole isomer mixture in a suitable solvent such as methanol or dichloromethane.

  • Set up the GC-MS instrument with the specified conditions.

  • Inject the sample.

  • Analyze the resulting chromatogram and mass spectra to identify and differentiate the isomers based on their retention times and fragmentation patterns.

Visualizations

Troubleshooting Workflow for Isomer Separation

troubleshooting_workflow cluster_co_elution Troubleshooting Co-elution cluster_partial_sep Optimizing Partial Separation cluster_peak_shape Addressing Peak Shape Issues start Start: Poor Isomer Separation check_resolution Is there any peak separation? start->check_resolution co_elution Complete Co-elution check_resolution->co_elution No partial_sep Partial Separation check_resolution->partial_sep Yes change_column Change Column Chemistry (e.g., HILIC, Phenyl) co_elution->change_column optimize_mp Optimize Mobile Phase (Gradient, pH, Additives) partial_sep->optimize_mp drastic_mp_change Drastically Change Mobile Phase Composition change_column->drastic_mp_change end_node Achieved Baseline Separation drastic_mp_change->end_node optimize_temp Optimize Temperature optimize_mp->optimize_temp check_peak_shape Assess Peak Shape optimize_temp->check_peak_shape tailing Peak Tailing? check_peak_shape->tailing fronting Peak Fronting? tailing->fronting No solve_tailing Reduce Secondary Interactions (e.g., use additives, end-capped column) tailing->solve_tailing Yes good_shape Good Peak Shape fronting->good_shape No solve_fronting Check for Overload & Sample Solvent Effects fronting->solve_fronting Yes good_shape->end_node

Caption: A flowchart for troubleshooting poor separation of isomers.

Key Separation Mechanisms

separation_mechanisms cluster_rp Reversed-Phase Chromatography cluster_hilic HILIC rp_stationary C18 Stationary Phase Hydrophobic rp_mobile Polar Mobile Phase (e.g., Water/Acetonitrile) hilic_stationary Polar Stationary Phase (e.g., Amide, Silica) hilic_mobile Apolar Mobile Phase (e.g., Acetonitrile/Water) analytes { 3-Amino & 5-Amino Pyrazole |  Polar Analytes} analytes->rp_stationary Weak Retention analytes->hilic_stationary Strong Retention

Caption: Retention mechanisms in Reversed-Phase vs. HILIC for polar analytes.

References

Optimizing reaction conditions (solvent, temperature, catalyst) for pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to optimize the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone scaffold in pharmaceuticals and agrochemicals, yet their synthesis can present challenges related to yield, purity, and regioselectivity.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing the reaction. Here, we address common problems in a practical, question-and-answer format, focusing on the critical interplay of solvent, temperature, and catalyst selection to empower you to troubleshoot and optimize your reactions effectively.

Part 1: General Troubleshooting & FAQs

This section addresses the most frequent high-level issues encountered during pyrazole synthesis, particularly focusing on the classic Knorr and Paal-Knorr type condensations.

Q1: My reaction has failed completely or is giving a very low yield. What are the first things I should check?

This is the most common issue. A systematic approach is key to identifying the root cause. Low yields can often be traced back to fundamental parameters before even considering complex optimization.[3][4]

Initial Diagnostic Checklist:

  • Purity of Starting Materials:

    • 1,3-Dicarbonyl Compound: Is it pure? Impurities can lead to significant side product formation.[3] For example, residual mono-carbonyl compounds can consume your hydrazine reactant without leading to the desired cyclization. Consider re-purifying your dicarbonyl by distillation or recrystallization.

    • Hydrazine Reagent: Hydrazine and its derivatives can degrade over time. Use a fresh bottle or verify the purity of your stock. Hydrazine hydrate concentration can also vary.

  • Reaction Stoichiometry:

    • Ensure accurate molar equivalents. While a 1:1 ratio of dicarbonyl to hydrazine is theoretically required, a slight excess of the hydrazine (e.g., 1.1 eq) is sometimes used to drive the reaction to completion, but a large excess can complicate purification.

  • Fundamental Reaction Conditions:

    • pH Environment: For the Knorr synthesis, which is the reaction of a 1,3-dicarbonyl with a hydrazine, the reaction is typically acid-catalyzed.[5][6] If you are running the reaction neat or in a neutral solvent without an acid catalyst, it may not proceed at all.[1] A catalytic amount of acetic acid is a common and effective choice.[2]

    • Atmosphere: While most pyrazole syntheses are robust, sensitive substrates may require an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

  • Reaction Monitoring:

    • Are you monitoring the reaction correctly? Use Thin Layer Chromatography (TLC) to track the consumption of your limiting starting material.[7] A reaction that appears to have failed may simply be very slow and require a longer reaction time.

Workflow for Troubleshooting Low Yields

Below is a decision-making workflow to systematically diagnose and solve low-yield issues.

G start Low / No Yield check_purity Verify Purity of Starting Materials (Dicarbonyl & Hydrazine) start->check_purity check_conditions Review Core Conditions (Stoichiometry, pH, Temp) check_purity->check_conditions side_products Analyze Crude Mixture (TLC, NMR, MS) for Byproducts check_conditions->side_products furan Furan byproduct detected? side_products->furan Byproducts present? degradation Degradation / Tar observed? side_products->degradation No clear byproducts? furan->degradation No optimize_pH Adjust pH: Add catalytic acid (e.g., AcOH) or use weaker acid furan->optimize_pH Yes slow_reaction Starting Material Remains Unchanged? degradation->slow_reaction No optimize_temp Lower Reaction Temperature & Reduce Reaction Time degradation->optimize_temp Yes optimize_catalyst Increase Catalyst Loading or Screen Alternative Catalysts/ Solvents to Boost Rate slow_reaction->optimize_catalyst

Caption: A troubleshooting workflow for low-yield pyrazole synthesis.

Part 2: Optimizing Specific Reaction Parameters

Once the fundamentals are in place, optimization of the solvent, temperature, and catalyst can dramatically improve reaction outcomes.

Q2: How do I choose the right SOLVENT for my pyrazole synthesis?

The solvent plays a crucial role, influencing reactant solubility, reaction rate, and even regioselectivity. There is no single "best" solvent; the optimal choice depends on the specific substrates and desired outcome.

  • Protic Solvents (e.g., Ethanol, Acetic Acid): Ethanol is the most common starting point.[2] It readily dissolves most reactants and participates in the proton transfer steps of the mechanism. Acetic acid can serve as both a solvent and the catalyst.[7]

  • Aprotic Polar Solvents (e.g., DMF, DMAc, DMSO): These solvents can accelerate reactions by effectively solvating charged intermediates. In some cases, switching from ethanol to a solvent like N,N-dimethylacetamide (DMAc) can lead to higher yields and regioselectivity, even at room temperature.[1][8]

  • Fluorinated Alcohols (TFE, HFIP): For reactions with unsymmetrical 1,3-diketones where regioselectivity is a problem, fluorinated solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are exceptionally effective. These solvents can dramatically increase the preference for one regioisomer over the other.[9]

  • "Green" Solvents (e.g., Water, Ethylene Glycol, Ionic Liquids): Driven by sustainability goals, water-based syntheses have been developed, often using a catalyst like CTAB.[10] Ethylene glycol has also been shown to be effective, allowing for good to excellent yields at room temperature.[1]

Table 1: Solvent Selection Guide for Pyrazole Synthesis

Solvent Class Examples Typical Use Case Key Considerations
Protic Ethanol, Methanol, Acetic Acid General purpose, classic Knorr synthesis.[2] Good starting point. Acetic acid also acts as a catalyst.
Aprotic Polar DMF, DMAc, DMSO Accelerating slow reactions, improving solubility.[8] Can be difficult to remove during work-up. May require higher purification effort.
Fluorinated Alcohols TFE, HFIP Controlling regioselectivity with unsymmetrical substrates.[9] Expensive, but highly effective for specific problems.
Non-Polar Toluene, Dioxane Often used under reflux with Dean-Stark trap to remove water. Good for driving the final dehydration step.

| Green Solvents | Water, Ethylene Glycol, [HDBU][OAc] | Environmentally benign processes, specific catalytic systems.[1][10][11] | May require specific catalysts (e.g., surfactants in water). |

Q3: What is the optimal TEMPERATURE for my reaction, and how does it affect the outcome?

Temperature is a double-edged sword. It can increase the reaction rate but may also promote side reactions or degradation.

  • Finding the Sweet Spot: For many syntheses, starting at room temperature is a good baseline.[1] If the reaction is slow, gentle heating to 40-60 °C is a logical next step. For a silver-catalyzed synthesis of trifluoromethyl pyrazoles, for instance, increasing the temperature to 60 °C improved the yield, but further increases led to lower yields, indicating product degradation.[2]

  • Reflux Conditions: Some reactions require higher temperatures, often running at the reflux temperature of the chosen solvent (e.g., ethanol at ~78 °C). This is common for less reactive substrates.

  • Temperature-Controlled Divergence: In some advanced cases, temperature can be used to selectively synthesize different products from the same starting materials. For example, one study showed that reacting certain substrates in ethanol at 50 °C produced pyrazoles, while increasing the temperature to 95 °C in an ionic liquid favored the formation of 1-tosyl-1H-pyrazoles.[11][12]

  • Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool to dramatically reduce reaction times, often from hours to minutes, by promoting rapid, uniform heating.[13][14]

Q4: Which CATALYST should I use, and why is it necessary?

While some pyrazole syntheses can proceed without a catalyst, most require one to facilitate key mechanistic steps. The catalyst's primary role in the Knorr synthesis is to activate a carbonyl group for nucleophilic attack.[6][15]

  • Brønsted Acids (e.g., Acetic Acid, TsOH): These are the most common catalysts. They work by protonating one of the carbonyl oxygens on the 1,3-dicarbonyl compound, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic hydrazine.[15]

  • Lewis Acids (e.g., AgOTf, AlCl₃, Ni-based): Lewis acids function similarly by coordinating to the carbonyl oxygen. They are often employed in more specialized syntheses. Silver triflate (AgOTf) has been used effectively at low loadings (1 mol%) for rapid reactions at room temperature.[1] Heterogeneous nickel-based catalysts have also been developed for efficient, one-pot syntheses that allow for easy catalyst recovery and reuse.[16]

  • Base Catalysts (e.g., DBU, NEt₃, Piperidine): While less common for the standard Knorr synthesis, bases are used in other routes to pyrazoles, such as those involving diazo compounds or Michael acceptors, where they facilitate deprotonation steps.[2][17]

  • No Catalyst Required? Some highly reactive starting materials or reactions performed under high temperatures or in acidic solvents (like acetic acid) may not require an additional catalyst. However, if a reaction fails to start, the absence of a catalyst is a likely culprit.[1]

Table 2: Catalyst Selection Guide

Catalyst Type Examples Mechanism of Action Common Applications
Brønsted Acid Acetic Acid, HCl, TsOH Protonates carbonyl, increasing its electrophilicity.[15] Standard Knorr/Paal-Knorr synthesis.[5]
Lewis Acid AgOTf, AlCl₃, CeO₂/SiO₂ Coordinates to carbonyl oxygen, activating it for attack.[1][10] Catalyzing reactions with less reactive substrates; specific cycloadditions.
Heterogeneous Nickel-based, Nano-ZnO Provides an active surface for the reaction; easily recoverable.[1][16] Green chemistry approaches, process scale-up.

| Base | DBU, NEt₃, K₂CO₃ | Deprotonation of substrates to generate reactive nucleophiles.[2] | Syntheses involving diazo compounds or nitroolefins.[18] |

Part 3: Advanced Troubleshooting: Regioselectivity
Q5: I am using an unsymmetrical 1,3-diketone and getting a mixture of two regioisomers. How can I control the selectivity?

This is a classic and significant challenge in pyrazole synthesis.[19] When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the initial attack can occur at either of the two different carbonyl carbons, leading to two possible products.

Factors Influencing Regioselectivity:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack.

  • Solvent Choice: As mentioned in Q2, this is a powerful tool. Switching from ethanol to a fluorinated alcohol like TFE or HFIP can dramatically favor the formation of one isomer.[9] This is a highly recommended strategy for improving regioselectivity.

  • pH Control: The pH of the reaction can influence which intermediate is favored, thereby affecting the final product ratio.[15]

General Strategy for Controlling Regioselectivity:

  • Start with a Fluorinated Solvent: If you anticipate a regioselectivity issue, begin your optimization by using TFE as the solvent instead of ethanol.[9]

  • Analyze Electronic Differences: If one carbonyl is significantly more electrophilic (e.g., a ketone vs. an ester), the reaction will likely favor attack at the more reactive site. The regioselectivity of the reaction between ethyl acetoacetate and phenylhydrazine, for example, is governed by the higher reactivity of the ketone over the ester.[20]

  • Modify the Substrate: If possible, consider synthetic strategies that use "masked" carbonyl equivalents or alternative routes that avoid the use of symmetrical dicarbonyls altogether, such as syntheses from 1,3-diols or via cycloaddition reactions.[17][21]

Part 4: Experimental Protocols

This section provides a representative, detailed methodology for a standard pyrazole synthesis.

Protocol 1: Synthesis of 3-phenyl-5-methyl-1H-pyrazole via Knorr Synthesis

This protocol describes the reaction between benzoylacetone (a 1,3-diketone) and hydrazine hydrate.

Materials:

  • Benzoylacetone (1.0 eq)

  • Hydrazine hydrate (~64% solution, 1.2 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic, ~3-5 drops)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoylacetone (1.0 eq).

  • Solvent and Catalyst Addition: Add ethanol to dissolve the diketone (approx. 5-10 mL per gram of diketone). Add 3-5 drops of glacial acetic acid to the stirred solution.[7]

  • Reactant Addition: Slowly add hydrazine hydrate (1.2 eq) to the reaction mixture at room temperature. The addition may be slightly exothermic.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78-80 °C). Monitor the progress of the reaction by TLC (e.g., using a 30:70 Ethyl Acetate:Hexane mobile phase) until the starting benzoylacetone spot has been consumed (typically 2-4 hours).[7]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to encourage precipitation.

    • If a precipitate forms, collect the solid product by vacuum filtration.

    • If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator. Add cold water to the resulting residue to induce precipitation.

  • Purification:

    • Wash the collected solid with a small amount of cold water and allow it to air dry.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure pyrazole.

References

Identifying and characterizing side products in aminopyrazole reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopyrazole reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of aminopyrazole derivatives. As Senior Application Scientists, we have structured this resource to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern side product formation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during aminopyrazole synthesis.

Q1: My reaction is producing a mixture of regioisomers. What is happening and how can I control it?

A1: The formation of regioisomeric mixtures is the most frequent challenge in aminopyrazole synthesis, particularly when reacting a substituted hydrazine with an unsymmetrical 1,3-dielectrophilic compound like a β-ketonitrile or 1,3-diketone.[1][2] Regioselectivity refers to the preferential formation of one constitutional isomer over another.[1] The issue arises because the two nitrogen atoms of a substituted hydrazine have different nucleophilicities, and they can attack either of the two distinct electrophilic centers (e.g., two different carbonyl groups) on your starting material, leading to two different pyrazole products that are often difficult to separate.[1][3]

The primary factors governing the outcome are a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1] For instance, under neutral or acidic conditions, the primary amino group of the hydrazine typically attacks the most electrophilic position first.[2]

Q2: I've isolated an unexpected product with double the mass of my starting aminopyrazole. What could it be?

A2: You are likely observing a dimerization product. This is a known side reaction for aminopyrazoles, especially 5-aminopyrazoles, under certain conditions. For example, copper-catalyzed reactions, sometimes used for C-H or N-H functionalization, can promote the chemoselective dimerization of 5-aminopyrazoles.[4][5][6] These reactions can lead to the formation of pyrazole-fused pyridazines or pyrazines through the coupling of C-H/N-H, C-H/C-H, or N-H/N-H bonds.[4][5] If your reaction involves a copper catalyst and an oxidant, this pathway is a strong possibility.

Q3: My reaction isn't going to completion, and I'm isolating a stable intermediate. What is the likely structure?

A3: In syntheses starting from β-ketonitriles and hydrazines, the reaction proceeds through a hydrazone intermediate.[7][8] This is formed by the initial nucleophilic attack of a hydrazine nitrogen onto the carbonyl carbon. The subsequent, and final, step is an intramolecular cyclization where the second hydrazine nitrogen attacks the nitrile carbon.[7][8] If this cyclization step is slow or inhibited (due to steric hindrance, low temperature, or unfavorable electronic factors), you may isolate the hydrazone intermediate. Its presence can be confirmed by an IR stretching band for the C≡N group, typically around 2179 cm⁻¹.[7]

Part 2: Troubleshooting Guide & Optimization

This section provides in-depth solutions to specific experimental problems.

Issue 1: Poor Regioselectivity in Knorr-Type Pyrazole Synthesis

The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound is a classic method for pyrazole synthesis, but it often yields isomeric mixtures.[1][3][9]

Causality and Mechanism

The regiochemical outcome is determined by which nitrogen of the hydrazine attacks which carbonyl group of the dicarbonyl. This is influenced by the relative electrophilicity of the carbonyl carbons and the relative nucleophilicity of the hydrazine nitrogens.[1][3] For example, in phenylhydrazine, the NH2 group is more nucleophilic, while in methylhydrazine, the substituted nitrogen is the more nucleophilic center.[3] The reaction conditions, especially solvent and pH, can modulate these properties and tip the balance in favor of one isomer.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Start1 Unsymmetrical 1,3-Dicarbonyl PathwayA Attack at Carbonyl 1 Start1->PathwayA PathwayB Attack at Carbonyl 2 Start1->PathwayB Start2 Substituted Hydrazine (R-NH-NH2) Start2->PathwayA Start2->PathwayB ProductA Regioisomer A PathwayA->ProductA ProductB Regioisomer B PathwayB->ProductB

Caption: Formation of two regioisomers from an unsymmetrical precursor.

Troubleshooting and Optimization Strategies
FactorStrategy & Explanation
Solvent Choice Use Fluorinated Alcohols: Switching the solvent from standard ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[3][9] These solvents can stabilize intermediates through hydrogen bonding, altering the reaction pathway to favor one isomer. An increase in selectivity up to 99:1 has been reported.[3]
pH Control Adjust Acidity: The regioselectivity can be inverted by changing the pH. Under acidic conditions, protonation of the hydrazine can alter the nucleophilicity of the two nitrogen atoms. Conversely, basic conditions (e.g., using EtONa) can favor kinetic product formation by promoting rapid cyclization.[2]
Temperature Control for Kinetic vs. Thermodynamic Product: Lower temperatures (e.g., 0 °C) under basic conditions can favor the kinetically controlled product.[10] Higher temperatures in neutral conditions allow for equilibration of intermediates, leading to the thermodynamically more stable regioisomer.[10]
Steric Hindrance Modify Substituents: Introducing a bulky substituent on either the hydrazine or the dicarbonyl compound can sterically direct the attack to the less hindered carbonyl group, thus favoring a single product.[1]
Issue 2: Formation of Pyrazolo[3,4-b]pyridine or Pyrazolo[1,5-a]pyrimidine Side Products

When functionalizing 5-aminopyrazoles, especially with 1,3-dielectrophiles (like β-diketones or enaminones), you may form fused bicyclic side products instead of the intended substituted aminopyrazole.

Causality and Mechanism

5-Aminopyrazoles possess multiple nucleophilic sites: the endocyclic N1-H, the exocyclic 5-amino group, and the C4 position of the pyrazole ring.[11] Reaction with a 1,3-dielectrophile can lead to different cyclization pathways.

  • Pyrazolo[3,4-b]pyridines: Typically form via reaction at the 5-amino group and the C4 position.[11][12]

  • Pyrazolo[1,5-a]pyrimidines: Typically form via reaction at the 5-amino group and the endocyclic N1 nitrogen.[11]

The choice of reactants and conditions dictates the outcome. For instance, the reaction of a 1-substituted-5-aminopyrazole with a β-diketone in acetic acid often yields a pyrazolo[3,4-b]pyridine.[11] However, using an N-unsubstituted (R=H) 5-aminopyrazole can lead to the competing formation of the pyrazolo[1,5-a]pyrimidine isomer.[11]

G cluster_start Reactants cluster_pathways Competitive Cyclization Pathways cluster_products Fused Side Products AP 5-Aminopyrazole PathwayA Reaction at 5-NH2 and C4 AP->PathwayA PathwayB Reaction at 5-NH2 and N1 AP->PathwayB Dicarbonyl 1,3-Dielectrophile Dicarbonyl->PathwayA Dicarbonyl->PathwayB ProductA Pyrazolo[3,4-b]pyridine PathwayA->ProductA ProductB Pyrazolo[1,5-a]pyrimidine PathwayB->ProductB

Caption: Competing pathways leading to fused heterocyclic side products.

Part 3: Analytical & Characterization Workflow

A systematic approach is crucial for identifying unknown side products.

G Start Reaction Mixture (TLC/LCMS shows impurity) Isolation Isolate Impurity (Column Chromatography / Prep-HPLC) Start->Isolation MS Mass Spectrometry (MS) Determine Molecular Weight Isolation->MS NMR1D 1D NMR (¹H, ¹³C) Initial Structure Clues Isolation->NMR1D Hypothesis Formulate Hypothesis (e.g., Isomer, Dimer) MS->Hypothesis NMR1D->Hypothesis NMR2D 2D NMR (COSY, HMBC, NOESY) Confirm Connectivity & Regiochemistry Hypothesis->NMR2D Final Structure Elucidated NMR2D->Final

Caption: Logical workflow for the identification of an unknown side product.

Experimental Protocol 1: HPLC Method for Isomer Separation

Objective: To separate and quantify the desired aminopyrazole from its regioisomer or other impurities.

  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).

  • Initial Gradient:

    • Begin with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for optimal separation conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where your compounds absorb (e.g., 254 nm).

  • Optimization:

    • If separation is poor, adjust the gradient slope. A shallower gradient provides better resolution for closely eluting peaks.

    • Try a different organic modifier (MeOH instead of ACN) as this changes selectivity.

    • Consider a different stationary phase (e.g., Phenyl-Hexyl) if C18 is ineffective. Mixed-mode chromatography can also be effective for separating polar basic impurities like aminopyrazoles.[13]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., mobile phase or DMSO) at a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Experimental Protocol 2: NMR Spectroscopy for Structural Elucidation of Isomers

Objective: To unambiguously determine the structure of an isolated side product, especially to distinguish between regioisomers.

  • Sample Preparation: Dissolve 5-10 mg of the purified side product in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[14]

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Note the chemical shifts (δ), multiplicities, and coupling constants (J) of the pyrazole ring protons, which typically appear between 6.0 and 8.0 ppm.[14][15]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbons and their chemical shifts.[14][15]

  • 2D NMR for Connectivity:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system. This helps trace the connectivity of substituents.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for distinguishing regioisomers. It shows correlations between protons and carbons that are 2 or 3 bonds away. By observing the long-range correlation from the N-substituent's protons to the pyrazole ring carbons (C3 and C5), you can definitively establish the point of attachment.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to confirm regiochemistry by showing spatial proximity between protons on the N-substituent and protons on the pyrazole ring.[16]

Data Interpretation: Distinguishing Regioisomers
Spectroscopic Data1,3-Disubstituted Isomer1,5-Disubstituted Isomer
¹H NMR The chemical shifts of the H4 and H5 protons will be distinct.The chemical shifts of the H3 and H4 protons will be distinct.
¹³C NMR The chemical shifts for C3 and C5 will be significantly different, with C3 (bearing a substituent) typically being more downfield than C5.The chemical shifts for C3 and C5 will be significantly different, with C5 (bearing a substituent) being more downfield than C3.
HMBC A key correlation will be observed between the protons of the N1-substituent and the C5 carbon of the pyrazole ring.A key correlation will be observed between the protons of the N1-substituent and the C3 carbon of the pyrazole ring.

References

Strategies to prevent N-acetylation side product in aminopyrazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Strategies to Prevent N-acetylation Side Product Formation

Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted N-acetylated side products during the synthesis of aminopyrazoles.

Frequently Asked Questions (FAQs)
Q1: What is N-acetylation in the context of aminopyrazole synthesis, and why is it a problem?

A1: N-acetylation is a common side reaction where an acetyl group (CH₃CO-) is introduced onto a nitrogen atom of the aminopyrazole molecule. Aminopyrazoles typically have three nitrogen atoms that can potentially be acetylated: the two nitrogen atoms within the pyrazole ring (endocyclic) and the nitrogen of the amino group (exocyclic).[1] This side reaction is problematic as it consumes starting material, reduces the yield of the desired product, and introduces impurities that can be difficult to separate, complicating the purification process.[2]

Q2: Which nitrogen on the aminopyrazole is most susceptible to acetylation?

A2: The regioselectivity of acetylation depends heavily on the reaction conditions, the specific aminopyrazole substrate, and the acetylating agent used.[3] Both the endocyclic (ring) nitrogens and the exocyclic amino group can be acetylated. Often, a mixture of mono-, di-, and even tri-acetylated products can be formed.[2] Studies have shown that under certain conditions, acetylation occurs preferentially on the ring nitrogens.[1][2]

Q3: What are the primary drivers for the formation of N-acetylated side products?

A3: The formation of N-acetylated side products is primarily driven by:

  • High Reactivity of Acetylating Agents: Highly reactive agents like acetic anhydride or acetyl chloride readily react with the nucleophilic nitrogen atoms of the aminopyrazole.[4][5]

  • Reaction Conditions: Factors such as temperature, solvent polarity, and the presence of catalysts can significantly influence the rate and selectivity of the acetylation reaction.[2][6] For instance, higher temperatures and the use of certain catalysts can promote over-acetylation.[2]

  • Nucleophilicity of the Nitrogen Atoms: The inherent nucleophilicity of the nitrogen atoms in the aminopyrazole ring and the exocyclic amino group makes them susceptible to attack by electrophilic acetylating agents.

Troubleshooting Guide: Minimizing N-Acetylation

This section provides a systematic approach to diagnosing and resolving issues related to N-acetylation during your experiments.

Issue 1: Significant formation of mono- and di-acetylated pyrazole ring byproducts.
  • Underlying Cause: The endocyclic nitrogen atoms of the pyrazole ring are often more nucleophilic or sterically accessible than the exocyclic amino group, especially when using aggressive acetylating agents like acetic anhydride.[2] The reaction conditions may be too harsh, favoring multiple acetylations.

  • Troubleshooting Workflow:

    start High levels of ring N-acetylation detected strategy1 Strategy 1: Modify Acetylating Agent & Conditions start->strategy1 Initial Approach strategy2 Strategy 2: Employ Protecting Groups start->strategy2 Alternative Approach step1a Switch to a less reactive acetylating agent (e.g., potassium acyltrifluoroborates). [31, 32] strategy1->step1a step2a Selectively protect the pyrazole ring nitrogens before acylation of the exocyclic amine. strategy2->step2a outcome1 Side product reduced? end_success Problem Resolved outcome1->end_success Yes end_partial Re-evaluate and combine strategies outcome1->end_partial No outcome2 Side product eliminated? outcome2->end_success Yes outcome2->end_partial No step1b Lower reaction temperature and reduce reaction time. step1a->step1b step1c Optimize solvent. Aprotic solvents of varying polarity can influence selectivity. [3] step1b->step1c step1c->outcome1 step2b Common protecting groups include Boc, Cbz, Bn, and SEM. [4] step2a->step2b step2c Deprotect the ring nitrogens after successful exocyclic acylation. step2b->step2c step2c->outcome2 end_partial->strategy1 end_partial->strategy2

    Troubleshooting workflow for ring N-acetylation.

Issue 2: Predominant acetylation of the exocyclic amino group when ring substitution is desired.
  • Underlying Cause: While often less reactive than the ring nitrogens, the exocyclic amino group is still a potent nucleophile.[7] Reaction conditions may favor its acetylation.

  • Troubleshooting Strategies:

    • Protect the Exocyclic Amino Group: Before attempting acetylation of the pyrazole ring, protect the exocyclic amino group. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[8] After successful ring acetylation, the protecting group can be selectively removed.

    • Utilize Chemoselective Reagents: Certain acylating agents exhibit high chemoselectivity for primary amines over other nucleophiles.[7] Investigating alternative reagents may provide the desired selectivity without the need for protecting groups.

Detailed Experimental Protocols
Protocol 1: Selective Protection of Pyrazole Ring Nitrogens with Boc Group

This protocol describes a method for selectively protecting the endocyclic nitrogen atoms of an aminopyrazole, allowing for subsequent acylation of the exocyclic amino group.[9]

Materials:

  • 3-Aminopyrazole derivative

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane - DCM)

  • Stirring apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the 3-aminopyrazole derivative in the chosen solvent in a round-bottom flask.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the solution. The stoichiometry may need to be optimized for your specific substrate.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the starting material is consumed, quench the reaction.

  • Perform an aqueous workup to remove any unreacted Boc₂O and byproducts.

  • Purify the N-Boc protected aminopyrazole using column chromatography.

  • The purified product can then be used for the selective acylation of the exocyclic amino group.[9]

  • Subsequent removal of the Boc group can be achieved under acidic conditions.[9]

Protocol 2: Optimization of Reaction Conditions to Minimize N-Acetylation

This protocol outlines a systematic approach to optimizing reaction conditions to favor the desired product over N-acetylated side products.[10][11]

Experimental Design: A design of experiments (DoE) approach is recommended. Key parameters to investigate include:

ParameterRange to InvestigateRationale
Temperature -20°C to Room TemperatureLower temperatures can decrease the rate of the undesired acetylation reaction more than the desired reaction, improving selectivity.
Solvent Dichloromethane, Tetrahydrofuran, Dioxane, AcetonitrileSolvent polarity can influence the nucleophilicity of the different nitrogen atoms and the reactivity of the acetylating agent.[2]
Equivalents of Acetylating Agent 1.0 to 2.0 equivalentsUsing a stoichiometric amount or a slight excess of the acetylating agent can minimize over-acetylation.
Presence of a Catalyst With and without (e.g., DMAP)While catalysts can accelerate the desired reaction, they can also promote the formation of side products.[2]

Procedure:

  • Set up a series of parallel reactions based on the experimental design matrix.

  • Carefully control the temperature and addition rate of the acetylating agent for each reaction.

  • Monitor the progress of each reaction at set time points using a suitable analytical technique (e.g., HPLC, GC-MS).

  • Quench the reactions and analyze the product distribution to identify the optimal conditions that provide the highest yield of the desired product with the minimal amount of N-acetylated side products.

Mechanism of N-Acetylation

The mechanism of N-acetylation of aminopyrazoles involves the nucleophilic attack of a nitrogen atom on the electrophilic carbonyl carbon of the acetylating agent.

G cluster_0 N-Acetylation Mechanism Aminopyrazole R-NH₂ TransitionState [Intermediate Complex] Aminopyrazole->TransitionState Nucleophilic Attack AcetylatingAgent CH₃CO-X AcetylatingAgent->TransitionState Product R-NH-COCH₃ + HX TransitionState->Product Leaving Group Departure

Generalized mechanism of N-acetylation.

References

Improving the solubility of 3-Amino-5-(2-methylphenyl)-1H-pyrazole for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Challenge

Welcome, researchers. This guide is your dedicated resource for overcoming a common yet critical hurdle in the preclinical evaluation of novel compounds: aqueous solubility. 3-Amino-5-(2-methylphenyl)-1H-pyrazole and its aminopyrazole analogs are a promising class of compounds, with research pointing to their potential as kinase inhibitors and anti-cancer agents. However, the very properti[1][2][3]es that make them effective—often their aromaticity and specific substitutions—can contribute to poor water solubility, posing a significant challenge for generating reliable and reproducible data in biological assays.

This technical support ce[4]nter moves beyond generic advice to provide a structured, troubleshooting-oriented approach. We will explore the causal mechanisms behind solubility issues and equip you with field-proven protocols to ensure your compound remains in solution, allowing you to focus on its biological effects.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound crashing out of solution when I add it to my aqueous assay buffer?

This is a classic sign of a compound exceeding its thermodynamic solubility limit in an aqueous environment. The compound is likely highly hydrophobic. When you dilute a concentrated stock (e.g., in 100% DMSO) into a buffer, the percentage of the organic co-solvent drops dramatically. If the final concentration of your compound is higher than its maximum solubility in the final buffer composition, it will precipitate. The goal is to find a formulation that keeps the compound bioavailable at the desired working concentration.

Q2: I'm using DMSO as a co-solvent. What is a safe final concentration for my cell-based assay?

While DMSO is an excellent and widely used solvent for dissolving non-polar compounds, it is not biologically inert. At high concentrations, it[5] can induce cell stress, differentiation, or outright toxicity, confounding your experimental results.

  • General Rule of Thu[6]mb: For most cell lines, aim for a final DMSO concentration of ≤0.5% (v/v) .

  • Sensitive Assays: For highly sensitive cell lines or assays (e.g., primary cell cultures, some stem cell models), you may need to go as low as <0.1% (v/v) .

  • Critical Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.5% DMSO in media) as your test articles, but without the compound. This allows you to subtract any effects of the solvent itself.

Q3: Can I just heat the[7][8][9] solution or sonicate it to get my compound to dissolve?

While gentle heating or sonication can help overcome the initial energy barrier to dissolution (kinetic solubility), it does not change the compound's intrinsic thermodynamic solubility. If the compound is supersaturated, it will likely precipitate out over time, especially upon cooling to the assay temperature (e.g., 37°C). This can lead to highly variable results, as the effective concentration of your compound will decrease during the experiment. These methods are best used to ensure a homogenous stock solution before dilution, not as a primary means of solubilization in the final assay medium.

Troubleshooting Guide: From Precipitation to Publication-Ready Data

This section provides a systematic approach to solving solubility issues. Start with the simplest method (optimized co-solvency) and proceed to more advanced techniques if necessary.

Issue 1: Compound Precipitates Upon Dilution from a 100% DMSO Stock

This is the most common starting point. The strategy is to optimize the use of co-solvents while respecting the biological limits of your assay system.

Causality: The dramatic shift in solvent polarity from 100% DMSO to >99% aqueous buffer reduces the solvent's capacity to keep the hydrophobic compound solvated.

Solution Workflow:

Caption: Decision workflow for using co-solvents.

Experimental Protocol: Optimized Co-Solvent Dilution

  • Stock Solution Preparation:

    • Accurately weigh your this compound.

    • Dissolve it in 100% cell-culture grade DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved. Gentle vortexing is acceptable.

  • Intermediate Dilutions:

    • Create a serial dilution series from your high-concentration stock using 100% DMSO. This allows you to add the same small volume to your assay wells for different final concentrations, keeping the final DMSO percentage constant.

  • Final Dilution:

    • Add a small volume of the DMSO stock/intermediate to your final assay buffer or media (e.g., 2 µL into 198 µL of media for a 1:100 dilution, resulting in 1% DMSO).

    • Crucially, mix immediately and vigorously upon addition to minimize localized high concentrations that can cause precipitation.

  • Observation:

    • Visually inspect the solution for any cloudiness or precipitate, both immediately and after incubation at the assay temperature (e.g., 37°C for 30 minutes).

Data Presentation: Common Co-Solvents for Biological Assays

Co-SolventPropertiesTypical Max Concentration (Cell-based)Notes
DMSO Aprotic, strong solvent0.1% - 1.0% Most common, but can have biological effects.
Ethanol Protic s[6][7]olvent0.1% - 1.0% Can be more disruptive to cell membranes than DMSO.
PEG 400 Polyethylene Glycol< 2.0% Generally well-tolerated, can help solubilize very lipophilic compounds.
Dimethyl formamide ([]DMF) Aprotic solvent< 0.2% Use with caution; generally more toxic than DMSO.
Issue 2: Co-solvents Alone Are Insufficient or Interfere with the Assay

If you require a higher compound concentration than co-solvents can support, or if your assay is intolerant to organic solvents, you must explore alternative formulation strategies.

Causality: this compound contains a basic amino group. According to the Henderson-Hasselbalch equation, in a solution with a pH below the pKa of this group, the amine will be protonated (-NH3+). This charged form is typically much more water-soluble than the neutral form. Many weakly basic drugs show increased solubility at lower pH.

Experimental Protocol: [11][12]pH-Dependent Solubility Testing

  • Prepare a Buffer Series: Create a set of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add Compound: Add a fixed amount of the solid compound to each buffer to create a slurry (ensuring excess solid is present).

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow them to reach equilibrium.

  • Separate and Measure: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Analyze: Plot solubility vs. pH. If solubility increases as pH decreases, this is a viable strategy.

Considerations for Biological Assays:

  • Final pH is Key: While you might use an acidic buffer (e.g., pH 5.0) to create a concentrated stock solution, the final pH of your biological assay must remain within a physiological range (typically 7.2-7.4) to ensure cell viability and protein integrity.

  • Buffering Capacity: The assay media itself has buffering capacity. You must ensure that the small volume of acidic stock you add does not significantly alter the final pH of the assay. Always measure the pH of the final solution.

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorl[13]y soluble "guest" molecules, like our target compound, forming an inclusion complex. This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule. Hydroxypropyl-β-cyclodext[14][15][16]rin (HP-β-CD) is widely used in pharmaceutical formulations for its high water solubility and low toxicity.

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare CD Solution: Dissolve HP-β-CD in your desired aqueous buffer (e.g., PBS) to create a concentrated solution (e.g., 20-40% w/v). Warming may be required.

  • Add Compound: Add the this compound directly to the HP-β-CD solution. It is often better to add the compound as a concentrated organic stock (e.g., in ethanol or DMSO) to facilitate initial dispersion.

  • Equilibrate: Stir or shake the mixture at room temperature for 24-72 hours. This allows time for the inclusion complexes to form.

  • Filter (Optional but Recommended): If any undissolved compound remains, filter the solution through a 0.22 µm filter to remove precipitates and create a clear, soluble stock.

  • Quantify: Determine the final concentration of your compound in the cyclodextrin solution using an analytical method like HPLC-UV.

  • Assay Dilution: This quantified stock solution can now be diluted directly into your assay medium. Remember to include a vehicle control containing the same final concentration of HP-β-CD.

Summary and Final Recommendations

Troubleshooting the solubility of this compound requires a logical, stepwise approach. Always begin with the simplest method—an optimized co-solvent system with appropriate vehicle controls. If solubility remains a challenge, systematically investigate pH modification and the use of solubilizing excipients like cyclodextrins. By understanding the physicochemical principles behind these techniques, you can develop a robust formulation that delivers accurate and reproducible results for your biological assays.

References

Stability of aminopyrazole solutions under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyrazole derivatives. This guide is designed to provide you with in-depth, field-proven insights into maintaining the stability of your aminopyrazole solutions. Inconsistent experimental results can often be traced back to compound degradation. Understanding and controlling the factors that affect stability is paramount for generating reliable and reproducible data.

This center is structured into two main parts: a Frequently Asked Questions (FAQs) section for quick reference and a comprehensive Troubleshooting Guide to help you diagnose and resolve specific issues you may encounter.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of aminopyrazole solutions.

Q1: What are the primary factors that affect the stability of aminopyrazole solutions?

The stability of aminopyrazole solutions is primarily influenced by four key factors:

  • pH: The pH of the solution can significantly impact the rate of hydrolysis. Acidic or basic conditions can catalyze the breakdown of the molecule, particularly if ester or amide functionalities are present.[1]

  • Light: Many aromatic and heterocyclic compounds, including aminopyrazoles, are susceptible to photodegradation. Exposure to UV or even high-intensity ambient light can initiate reactions, leading to the formation of photoproducts.[2][3][4] Fipronil, a phenylpyrazole insecticide, is a well-documented example of a compound that degrades upon light exposure to form various derivatives, including desulfinyl-fipronil.[2][5]

  • Oxidation: The aminopyrazole core, particularly the amino group, can be susceptible to oxidation from atmospheric oxygen or oxidizing agents present in the solvent or matrix.[1][6] This can be accelerated by the presence of metal ions.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[7] Storing solutions at higher than recommended temperatures will shorten their viable shelf-life. Long-term storage should always be at low temperatures (-20°C or -80°C), while short-term handling should be done at ambient or refrigerated temperatures.[8]

Q2: My aminopyrazole solution has changed color. What does this indicate?

A change in color, such as turning yellow or brown, is a common visual indicator of compound degradation.[9] This is often due to the formation of oxidized or polymeric byproducts, which may be chromophoric. If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one. Using a discolored solution can lead to inaccurate concentration calculations and introduce confounding variables into your experiments.

Q3: What are the best general practices for preparing and storing a stock solution?

To maximize the shelf-life of your aminopyrazole stock solution, adhere to the following best practices:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many small molecules.[10] Ensure the solvent is appropriate for your downstream application and that its final concentration is tolerated by your assay system (typically <0.5%).[10]

  • Container: Store solutions in glass vials with Teflon-lined screw caps to prevent solvent evaporation and contamination.[11] Avoid plastic tubes for long-term storage as they can be permeable to solvents.[11] For light-sensitive compounds, always use amber vials or wrap clear vials in aluminum foil.[4][12]

  • Storage Conditions: Store stock solutions at -20°C or -80°C for long-term stability.[8]

  • Handling:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[10]

    • Before opening, allow the vial to warm to room temperature to prevent atmospheric water from condensing into the cold solvent.[11]

    • Minimize the time the vial is open to reduce solvent evaporation.[11]

Q4: Which analytical techniques are best for assessing the stability of my aminopyrazole solution?

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing.[13] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient.[13][14] Coupling HPLC with Mass Spectrometry (LC-MS) is even more powerful, as it can help in the identification and structural elucidation of the degradation products formed.[15]

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This guide provides a systematic approach to troubleshooting common problems that may be related to the stability of your aminopyrazole solutions.

Problem 1: My experimental results are inconsistent or show a loss of compound activity.

Inconsistent or diminishing activity is a classic sign of compound degradation. If you suspect your aminopyrazole solution is the culprit, follow these diagnostic steps.

  • Causality: The concentration of the active compound in your solution may be lower than calculated due to degradation. Furthermore, the degradation products themselves could have inhibitory or interfering effects on your assay.[16]

  • Troubleshooting Steps:

    • Prepare Fresh Solution: The first and simplest step is to prepare a fresh stock solution from solid material that has been properly stored. Compare the performance of the fresh solution to the old one in a parallel experiment.

    • Check Storage History: Review the storage conditions of the suspect solution. Was it stored at the correct temperature? Was it protected from light? How many freeze-thaw cycles has it undergone?

    • Perform an Analytical Check: If the problem persists, analyze the solution by HPLC. Compare the chromatogram of the stored solution to that of a freshly prepared standard. Look for a decrease in the area of the main peak (parent compound) and the appearance of new peaks corresponding to degradation products.

    • Solubility Check: Ensure the compound is not precipitating out of your assay buffer. Poor solubility can mimic degradation by reducing the effective concentration of the compound.[10] Visually inspect the solution for precipitates, especially after dilution from a DMSO stock into an aqueous buffer.

Problem 2: I see new peaks in my HPLC/LC-MS analysis of an aged solution.

The appearance of new peaks is direct evidence of degradation. The goal is to understand the nature of these degradants to prevent their formation in the future.

  • Causality: New peaks represent new chemical entities formed from the parent aminopyrazole through processes like oxidation, hydrolysis, or photolysis.

  • Troubleshooting & Characterization Workflow:

    • Correlate with Stress Conditions: Review the storage and handling of the sample. Was it exposed to light? Was it stored at room temperature for an extended period? Was the pH of the solution acidic or basic? This can provide clues to the degradation pathway. For example, the insecticide fipronil is known to form specific photoproducts upon exposure to UV light.[2][3]

    • Conduct a Forced Degradation Study: To systematically identify potential degradation products, perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions to accelerate degradation. A protocol for this is provided in the "Experimental Protocols" section below.

    • Structure Elucidation: Use LC-MS/MS to analyze the new peaks. The mass-to-charge ratio (m/z) and fragmentation pattern of the new peaks can be used to propose structures for the degradation products.[17][18] For example, an increase of 16 amu (atomic mass units) often suggests the formation of an N-oxide, a common oxidative metabolite.[19]

    • Mitigate and Re-test: Once the degradation pathway is understood, modify your storage and handling procedures to mitigate it. For instance, if photoproducts are identified, rigorously protect all solutions from light. If oxidative products are found, consider preparing solutions in degassed solvents.

Problem 3: A precipitate has formed in my frozen stock solution.

Precipitation upon freezing or thawing is a solubility issue, not necessarily a degradation issue, but it will still lead to inaccurate dosing.

  • Causality: The solubility of a compound can decrease significantly at lower temperatures. If a stock solution is prepared near its saturation point at room temperature, it may precipitate when frozen. Some buffers can also experience significant pH shifts when frozen, affecting the solubility of pH-sensitive compounds.[8]

  • Troubleshooting Steps:

    • Warm and Vortex: Gently warm the solution to room temperature or 37°C and vortex thoroughly to see if the precipitate redissolves.

    • Confirm by Centrifugation: Spin the vial in a microcentrifuge. If a pellet is visible, the compound has precipitated.

    • Prepare a More Dilute Stock: The simplest solution is to prepare a new stock solution at a lower concentration that will remain soluble upon freezing.

    • Consider an Alternative Solvent: If a high concentration is necessary, you may need to explore alternative solvents or solvent systems in which the compound has higher solubility at low temperatures.

Data Presentation & Protocols

Table 1: Summary of Stability for Select Aminopyrazole-Containing Drugs

This table summarizes stability data from the literature for well-known drugs containing an aminopyrazole or related phenylpyrazole core, illustrating common degradation patterns.

CompoundStress ConditionSolvent/MatrixObservations & Degradation ProductsReference
Fipronil Sunlight / UV LampAqueous SolutionRapid degradation. Major photoproduct is Fipronil-desulfinyl. Other pathways lead to pyrazole ring cleavage.[2][5]
Celecoxib 0.1 M HCl, 40°CAqueousStable, no significant degradation observed.[20][21]
Celecoxib 0.1 M NaOH, 40°CAqueousSome degradation observed.[21]
Celecoxib 3% H₂O₂, 23°CAqueous~22% degradation observed.[20]
Celecoxib 70°CSolution with other drugsStability is dependent on other components in the mixture. Significant degradation (>90%) seen with diclofenac.[22]
Cimicoxib 1 M HCl, 120°CAqueousHighly stable; only ~5.8% remained after 130 hours.[23]

Experimental Protocols

Protocol: Forced Degradation Study for an Aminopyrazole Derivative

This protocol provides a framework for intentionally degrading your compound to understand its stability profile and to develop a stability-indicating analytical method. This approach is based on guidelines from the International Council for Harmonisation (ICH).[4][6]

Objective: To identify the likely degradation products of an aminopyrazole derivative under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • Aminopyrazole compound (solid)

  • HPLC-grade water, acetonitrile, methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector (LC-MS system is ideal)

  • Photostability chamber (or a setup with controlled UV and visible light lamps)

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your aminopyrazole in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions: For each condition, prepare a sample in a clear glass HPLC vial. Include a "control" sample (compound in neutral solution, protected from light, at room temperature) and a "dark control" for the photostability test.

    • Acid Hydrolysis: Mix 100 µL of stock solution with 900 µL of 0.1 M HCl.

    • Base Hydrolysis: Mix 100 µL of stock solution with 900 µL of 0.1 M NaOH.

    • Oxidation: Mix 100 µL of stock solution with 900 µL of 3% H₂O₂.

    • Thermal Stress: Place a vial of the control solution in an oven at 70°C.

    • Photolytic Stress: Place a vial of the control solution in a photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][13] Place a second vial wrapped completely in aluminum foil next to it as a dark control.

  • Incubation and Sampling:

    • Incubate the Acid, Base, and Oxidation samples at room temperature.

    • Analyze all samples by HPLC at initial time (T=0) and at subsequent time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 10-30% degradation of the parent compound. Adjust incubation times or stressor concentration if degradation is too fast or too slow.

    • Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Analysis:

    • Analyze all samples using a suitable HPLC method.

    • Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the formation of new peaks.

    • Calculate the percentage of degradation.

    • If using LC-MS, analyze the new peaks to determine their mass and fragmentation patterns for structural elucidation.

Visualizations

Degradation Pathways of Aminopyrazoles

cluster_parent Aminopyrazole Core cluster_stressors cluster_products Degradation Products Parent Aminopyrazole Derivative Photo Photoproducts (e.g., ring cleavage, desulfinylation) Oxidized Oxidized Products (e.g., N-oxides, dimers) Hydrolyzed Hydrolysis Products (e.g., cleaved amides/esters) Light Light (UV/Vis) Light->Photo Photolysis Oxidant Oxidants (O₂, H₂O₂) Oxidant->Oxidized Oxidation pH Acid/Base (H⁺/OH⁻) pH->Hydrolyzed Hydrolysis Heat Heat (Δ) Heat->Photo Accelerates all pathways Heat->Oxidized Accelerates all pathways Heat->Hydrolyzed Accelerates all pathways A Prepare 1 mg/mL Stock Solution B Aliquot into 5 Vials: Acid, Base, Oxidative, Thermal, Photolytic (+Dark Control) A->B C Apply Stress Conditions (Heat, Light, H⁺, OH⁻, H₂O₂) B->C D Sample at Time Points (e.g., 0, 2, 8, 24h) C->D E Neutralize Acid/Base Samples D->E F Analyze by Stability-Indicating HPLC / LC-MS E->F G Evaluate Data: - % Degradation - Identify Degradants - Assess Mass Balance F->G

References

Validation & Comparative

A Researcher's Guide to Differentiating 3-Amino and 5-Amino Pyrazole Isomers Using NOESY NMR

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In synthetic and medicinal chemistry, the synthesis of substituted pyrazoles often yields a mixture of regioisomers, with 3-amino and 5-amino pyrazoles being a classic example. Distinguishing between these isomers is critical, as their biological activities can differ significantly. While standard 1D ¹H and ¹³C NMR spectra may be ambiguous, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) provides a definitive, non-destructive method for structural elucidation. This guide explains the underlying principles, provides a detailed experimental protocol, and presents the expected data for unambiguously assigning the correct isomeric structure based on through-space proton-proton correlations.

The Analytical Challenge: Why Standard NMR Often Fails

The core challenge in distinguishing 3-amino and 5-amino pyrazoles lies in the similarity of their chemical environments. Both isomers possess a pyrazole ring with two ring protons and an amino group.

  • 3-Amino Pyrazole: Contains protons at the C4 and C5 positions.

  • 5-Amino Pyrazole: Contains protons at the C3 and C4 positions.

In many cases, the chemical shifts and coupling constants (³JHH) of the vicinal ring protons in both isomers are too similar to allow for confident assignment. Furthermore, the labile protons of the amino (-NH₂) and pyrazole (-NH) groups often appear as broad singlets, offering little structural information through scalar coupling. This ambiguity necessitates a technique that probes the molecule's three-dimensional structure.

The Solution: Leveraging the Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[1][2] This phenomenon is mediated by dipole-dipole interactions, and its magnitude is acutely sensitive to the distance between the nuclei, being inversely proportional to the sixth power of the internuclear distance (NOE ∝ 1/r⁶).[3][4] An NOE is typically observable between protons that are less than 5 Å apart.[4][5]

The 2D NOESY experiment maps these through-space correlations, generating off-diagonal cross-peaks between protons that are spatially proximate.[5][6] This allows us to build a map of which protons are close to each other, providing definitive evidence for isomeric structure. For small molecules like aminopyrazoles, which tumble rapidly in solution, the NOE is positive, resulting in an observable enhancement of signal intensity.[7][8]

Differentiating Isomers: A Hypothesis Based on Spatial Proximity

The strategic application of NOESY relies on identifying unique, short-distance proton-proton interactions in each isomer. The key lies in the proximity of the amino group's protons (-NH₂) to other protons on the pyrazole ring.

  • In 3-Amino Pyrazole: The -NH₂ group at the C3 position is spatially close to the proton at C4. Therefore, we hypothesize a distinct NOE correlation between the -NH₂ protons and the H4 proton .

  • In 5-Amino Pyrazole: The -NH₂ group at the C5 position is spatially close to both the proton at C4 and the pyrazole ring's N1-H proton. This presents a key differentiating feature: a unique NOE correlation between the -NH₂ protons and the N1-H proton .

These distinct spatial relationships form the basis of our analytical strategy.

Visualizing the Expected NOE Correlations

The following diagrams illustrate the key through-space interactions expected for each isomer. The dashed lines represent the definitive NOE correlations that enable differentiation.

Caption: Key NOE correlation in 3-amino pyrazole.

Caption: Key NOE correlations in 5-amino pyrazole.

Experimental Protocol: Acquiring High-Quality NOESY Data

This protocol provides a robust methodology for obtaining clear, interpretable NOESY spectra.

A. Sample Preparation

  • Analyte: Weigh approximately 5-10 mg of the aminopyrazole sample. The purity should be as high as possible to avoid interfering signals.

  • Solvent: Dissolve the sample in 0.6 mL of high-purity, deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale (Trustworthiness): DMSO-d₆ is an excellent choice because it effectively solubilizes many polar organic compounds and, crucially, its non-protic nature prevents the rapid exchange of the labile -NH and -NH₂ protons. Using protic solvents like methanol-d₄ or D₂O would likely cause these key protons to exchange with the solvent, rendering them invisible to the NMR experiment and making this analysis impossible.

  • Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional but Recommended): For optimal results, especially for quantitative NOE measurements, degas the sample by bubbling a slow stream of an inert gas (e.g., argon or nitrogen) through the solution for 5-10 minutes.

    • Rationale (Expertise): Dissolved paramagnetic oxygen can significantly shorten proton relaxation times, which can quench or reduce the NOE effect.[3] Degassing minimizes this interference.

B. NMR Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a probe capable of pulsed-field gradients is recommended.

  • Tuning and Shimming: Tune and match the probe for ¹H and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to achieve optimal magnetic field homogeneity (narrow, symmetrical solvent peak).

  • 1D ¹H Spectrum:

    • Acquire a standard 1D ¹H spectrum. This is essential for referencing the chemical shifts, checking sample purity, and determining the spectral width for the 2D experiment.

    • Integrate all peaks to confirm the presence of all expected protons.

  • 2D NOESY Spectrum:

    • Pulse Program: Use a standard phase-sensitive 2D NOESY pulse sequence with pulsed-field gradients for artifact suppression (e.g., noesyesgpph on Bruker systems).[9]

    • Spectral Width: Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals identified in the 1D spectrum.

    • Mixing Time (t_mix): Set the mixing time to between 500 ms and 1.0 s.

      • Rationale (Expertise): For small molecules, the NOE builds up slowly. A longer mixing time is necessary to allow for sufficient magnetization transfer to produce detectable cross-peaks.[7] Start with ~800 ms and optimize if necessary.

    • Number of Scans (ns): Set to 8, 16, or 32 scans per increment, depending on the sample concentration.

    • Increments (F1 dimension): Acquire at least 256 to 512 increments in the indirect (t₁) dimension for adequate resolution.

    • Relaxation Delay (d1): Set to 1.5-2.0 seconds to allow for near-complete relaxation of the spins between scans.

C. Data Processing

  • Apply a squared sine-bell window function in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase correct the spectrum carefully in both dimensions.

  • Calibrate the spectrum by referencing a known signal (e.g., residual DMSO at ~2.50 ppm).

Interpreting the Results: A Clear Distinction

After processing, the NOESY spectrum will show diagonal peaks corresponding to the 1D proton spectrum and off-diagonal cross-peaks indicating spatial proximity. The analysis is straightforward:

Observed NOE Cross-Peak3-Amino Pyrazole5-Amino PyrazoleSignificance
-NH₂ ↔ H4 Expected Expected Confirms proximity to the C4 proton in both isomers. Not a differentiating peak.
-NH₂ ↔ N1-H Not Expected Expected Definitive. The presence of this cross-peak unambiguously identifies the compound as the 5-amino pyrazole isomer. Its absence confirms the 3-amino pyrazole structure.

Alternative and Complementary Techniques

While NOESY is often the most direct method, other advanced NMR experiments can also provide definitive structural evidence.

  • ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range (typically 2-3 bond) correlations between protons and nitrogen atoms. It is exceptionally powerful for differentiating these isomers.[10][11][12]

    • 3-Amino Pyrazole: Will show a ³J correlation from the H5 proton to the N1 nitrogen .

    • 5-Amino Pyrazole: Will show a ²J correlation from the H4 proton to the N1 nitrogen .

    • The different proton-nitrogen correlation patterns provide an independent and robust confirmation of the structure.

Conclusion

The strategic use of 2D NOESY NMR spectroscopy provides a clear and reliable solution to the common challenge of differentiating 3-amino and 5-amino pyrazole regioisomers. By focusing on the unique spatial proximity of the amino group protons to the pyrazole N1-H proton, a definitive structural assignment can be made. The observation of an NOE cross-peak between the -NH₂ and N1-H signals is an unequivocal marker for the 5-amino isomer. This guide provides the necessary theoretical framework and a field-proven experimental protocol to empower researchers to confidently elucidate the correct structures of these important chemical entities.

References

A Senior Application Scientist's Guide to the Validation of 3-Amino-5-(2-methylphenyl)-1H-pyrazole Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-Amino-5-(2-methylphenyl)-1H-pyrazole is a key building block in the synthesis of a variety of pharmacologically active molecules.[1][2][3] As with any pharmaceutical intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). The presence of impurities, even in trace amounts, can lead to unwanted side reactions, the formation of toxic byproducts, or a reduction in the therapeutic efficacy of the drug.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4][5][6] However, an HPLC method is only as reliable as its validation. This guide provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9] Our objective is to equip you with the scientific rationale and practical protocols necessary to establish a robust, reliable, and regulatory-compliant purity assessment method.

The Analytical Challenge: Anticipating Impurities

A robust analytical method must be capable of separating the main compound from any potential impurities. For this compound, these can originate from several sources:

  • Synthesis-Related Impurities: The common synthesis of pyrazoles often involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls.[10][11][12] This can lead to regioisomers, unreacted starting materials, or byproducts from side reactions.

  • Degradation Products: The pyrazole ring, while generally stable, can be susceptible to degradation under stress conditions such as extreme pH, oxidation, or photolysis.[13][14] A validated method must be "stability-indicating," meaning it can resolve the intact analyte from these degradation products.[4][5]

The Gold Standard: A Validated Reversed-Phase HPLC Method

Reversed-Phase HPLC (RP-HPLC) is the technique of choice for moderately polar compounds like our target analyte. The non-polar stationary phase (typically C18) provides excellent retention and separation capabilities.

Optimized HPLC Method Parameters

The following table outlines a well-optimized starting point for the HPLC analysis. The key is balancing retention time with resolution. The use of a gradient elution is crucial for a stability-indicating method, as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable runtime.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides a good balance of efficiency, resolution, and backpressure for a wide range of analytes.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic amino group of the analyte.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 10% B to 90% B over 20 minutesA broad gradient ensures elution of a wide polarity range of potential impurities and degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times and peak shapes.
Detection UV at 254 nmThe phenyl and pyrazole rings provide strong chromophores, making UV detection highly sensitive.
Injection Vol. 10 µLA standard volume to avoid column overloading while ensuring good sensitivity.
Diluent Mobile Phase A / Mobile Phase B (50:50)Using the mobile phase as a diluent ensures peak shape is not distorted by the injection solvent.
System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified to be performing correctly. SST is a non-negotiable part of any validated method.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
Repeatability (%RSD) %RSD ≤ 1.0% for 5 replicate injectionsDemonstrates the precision of the system's injector and detector.

Method Validation: A Deep Dive into ICH Q2(R1) Guidelines

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[7][8][15] The following sections detail the experimental approach for each validation parameter.

graph HPLC_Validation_Workflow { layout=dot; rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1: HPLC Method Validation Workflow. A logical progression demonstrating how each validation parameter builds upon the last to create a fully validated, trustworthy method.
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] The most rigorous way to demonstrate this is through forced degradation studies.[13][14][16]

Experimental Protocol:

  • Prepare separate solutions of this compound (approx. 1 mg/mL).

  • Subject these solutions to the following stress conditions until 5-20% degradation of the parent peak is observed[14]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid sample at 105°C for 48 hours.

    • Photolytic: Solution exposed to UV/Vis light (ICH Q1B conditions).[13]

  • Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a Photodiode Array (PDA) detector.

  • Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 1.5) and the peak purity analysis (via PDA) shows no co-eluting impurities.

graph Forced_Degradation { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Logic of Forced Degradation. The HPLC method must prove its ability to separate the intact analyte from products generated under various stress conditions.
Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations across the range of 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero.
Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by spike recovery experiments.

Experimental Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

LevelAcceptance Criteria for % Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Experimental Protocol:

  • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results of each set and between the sets.

Precision TypeAcceptance Criteria for %RSD
Repeatability ≤ 1.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should also be confirmed to be ≤ 10%.

Robustness

Robustness demonstrates the reliability of the method with respect to small but deliberate variations in method parameters.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (± 2% organic)

  • Analyze a system suitability solution under each condition and evaluate the impact on SST parameters (retention time, tailing factor, resolution).

  • Acceptance Criteria: The SST parameters should remain within their acceptance criteria, demonstrating the method's resilience to minor variations.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the gold standard, it's useful to understand its performance relative to other analytical techniques.

TechniqueSelectivity/SpecificitySensitivitySpeedCost/Complexity
Validated HPLC-UV Excellent. Can resolve structurally similar impurities and degradants.High. Suitable for trace-level impurity quantification (ppm levels).Moderate. Runtimes are typically 15-30 minutes.Moderate. Standard equipment in any QC lab.
UPLC-UV Very High. Smaller particles provide superior resolution.Very High. Sharper peaks lead to better S/N.Fast. Runtimes can be < 5 minutes.High. Requires specialized high-pressure instrumentation.
Gas Chromatography (GC) Limited. Only suitable for volatile, thermally stable impurities. Not ideal for the analyte itself.Very High. (with FID/MS)Fast. Moderate. Requires derivatization for non-volatile analytes.
Quantitative NMR (qNMR) Absolute. Provides structural information and direct quantification without a reference standard.Low. Significantly less sensitive than HPLC.Slow. Very High. Requires specialized instrumentation and expertise.

Conclusion

The validation of an HPLC method for the purity of this compound is a systematic process that builds a foundation of trust in the analytical data. By rigorously following the ICH Q2(R1) framework—demonstrating specificity through forced degradation, and confirming linearity, accuracy, precision, and robustness—a scientifically sound and regulatory-compliant method can be established. This ensures that the quality of this critical pharmaceutical intermediate is accurately assessed, safeguarding the integrity of the final drug product and, ultimately, patient safety.

References

A Comparative Guide to Confirming the Structure of Substituted Pyrazoles by Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Precise Structural Elucidation for Pyrazole Scaffolds

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure. The precise arrangement of substituents on the pyrazole ring governs how the molecule interacts with its biological target, making unambiguous structural confirmation an indispensable step in the drug discovery and development pipeline.

This guide provides an in-depth, comparative analysis of single-crystal X-ray diffraction (SCXRD) as the definitive method for elucidating the structure of substituted pyrazoles. It further contextualizes SCXRD by comparing it with other widely used analytical techniques, offering field-proven insights into the causality behind experimental choices and presenting a holistic approach to structural verification.

The Gold Standard: Unambiguous Structure Determination with Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute structure of crystalline compounds.[3] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can map the electron density of the molecule and, consequently, determine the precise position of each atom in three-dimensional space. This provides a wealth of information, including bond lengths, bond angles, torsional angles, and the absolute configuration of stereocenters, which are crucial for understanding structure-activity relationships (SAR).[1]

The SCXRD Experimental Workflow: A Self-Validating System

The process of determining a crystal structure via SCXRD is a meticulous, multi-step workflow. Each stage is designed to ensure the integrity and accuracy of the final structural model.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis Synthesis Synthesis of Substituted Pyrazole Crystallization Growing Diffraction-Quality Single Crystals Synthesis->Crystallization Purified Compound Mounting Crystal Selection & Mounting Crystallization->Mounting Single Crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Mounted Crystal Data_Processing Data Processing & Integration Data_Collection->Data_Processing Raw Diffraction Data Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Processed Data Refinement Structure Refinement Structure_Solution->Refinement Initial Structural Model Validation Validation & CIF Generation Refinement->Validation Refined Structure Analysis Structural Analysis (Bond Lengths, Angles, Packing) Validation->Analysis Validated Structure Techniques_Comparison cluster_core Structural Elucidation cluster_complementary Complementary & Alternative Techniques SCXRD Single-Crystal X-ray Diffraction (SCXRD) Definitive 3D Structure NMR NMR Spectroscopy Connectivity & Solution Structure SCXRD->NMR Confirmation MS Mass Spectrometry Molecular Weight & Fragmentation SCXRD->MS Confirmation PXRD Powder X-ray Diffraction (PXRD) Crystalline Phase ID SCXRD->PXRD Phase Purity Computational Computational Chemistry Predicted Structure & Properties SCXRD->Computational Validation NMR->MS Complementary Data NMR->Computational Comparison

References

The Amino Group Position on Pyrazole Rings: A Comparative Analysis of 3-Amino vs. 5-Amino Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the structure-activity relationships of 3-amino and 5-amino pyrazole isomers, exploring how the seemingly subtle shift of an amino group can profoundly impact biological activity. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3][4][5][6][7] The position of substituents on this five-membered heterocyclic ring plays a pivotal role in determining the molecule's interaction with biological targets. Among the various substituted pyrazoles, aminopyrazoles have garnered significant attention for their therapeutic potential.[4][8] This guide focuses on the comparative biological activities of two key isomers: 3-aminopyrazoles and 5-aminopyrazoles. While structurally similar, the placement of the amino group at the 3- or 5-position significantly influences their electronic properties and spatial arrangement, leading to distinct pharmacological profiles.

I. Anticancer Activity: A Tale of Two Isomers

Both 3-amino and 5-amino pyrazole derivatives have been extensively investigated as potential anticancer agents, often targeting protein kinases, which are crucial regulators of cell cycle and proliferation.[9][10][11]

3-Aminopyrazoles: Potent Kinase Inhibitors

The 3-aminopyrazole moiety is a well-established pharmacophore in the design of kinase inhibitors.[12] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a privileged scaffold for developing targeted cancer therapies.

A notable example is the development of 3-aminopyrazole-based inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[13] Dysregulation of CDK2 is a hallmark of many cancers, making it an attractive therapeutic target.[9][11] Researchers have successfully identified nanomolar inhibitors of CDK2/cyclin A, such as N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, which demonstrated in vivo antitumor activity.[13] The 3-amino group in these compounds typically acts as a hydrogen bond donor, interacting with the hinge region of the kinase.

Furthermore, 3-aminopyrazole derivatives have shown efficacy against other kinases implicated in cancer, including:

  • Spleen Tyrosine Kinase (Syk): A series of 3-aminopyrazolopyrazine derivatives were designed and synthesized as Syk inhibitors, with some compounds showing promising inhibition in both enzymatic and cell-based assays.[14]

  • NF-κB-Inducing Kinase (NIK): N-acetyl-3-aminopyrazoles have been identified as selective inhibitors of NIK, a key component of the non-canonical NF-κB pathway, which is often dysregulated in cancer.[15][16]

  • Fibroblast Growth Factor Receptors (FGFR) 2 and 3: Covalent inhibitors based on a 3-aminopyrazole scaffold have been developed to target both wild-type and gatekeeper mutant forms of FGFR2 and FGFR3, overcoming a common mechanism of drug resistance.[17]

5-Aminopyrazoles: A Versatile Scaffold for Anticancer Drug Design

The 5-aminopyrazole scaffold has also proven to be a versatile starting point for the development of novel anticancer agents.[3][18] Derivatives of 5-aminopyrazole have demonstrated a broad range of activities against various cancer cell lines.

For instance, a study on the synthesis of novel pyrazole derivatives for tumor cell growth inhibitory activity found that compounds derived from a 5-aminopyrazole precursor were generally more potent than their benzofuropyrazole counterparts.[2] Specifically, a methyl ester derivative exhibited high potency against leukemia (K562) and lung cancer (A549) cells.[2]

Moreover, 5-aminopyrazole derivatives have been investigated for their antioxidant properties, which can contribute to their anticancer effects by mitigating oxidative stress, a factor often associated with cancer development and progression.[18][19]

The following table summarizes the anticancer activities of representative 3-amino and 5-amino pyrazole derivatives.

Compound Class Target Activity (IC50/GI50) Cancer Cell Line(s) Reference
3-Aminopyrazole DerivativeCDK2/cyclin A37 nM-[13]
3-Aminopyrazole DerivativeNIKLow µMEJM[15][16]
5-Aminopyrazole Derivative-0.021 µMK562 (Leukemia)[2]
5-Aminopyrazole Derivative-1.7 µMMCF-7 (Breast)[2]
5-Aminopyrazole Derivative-0.69 µMA549 (Lung)[2]

II. Antimicrobial Activity: A Comparative Look

Both 3-amino and 5-amino pyrazole isomers have also been explored for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[1][6][20][21][22][23][24][25]

The Role of the Pyrazole Scaffold in Antimicrobial Action

The pyrazole ring itself is a key structural feature contributing to the antimicrobial properties of these compounds.[1][6] The nitrogen atoms in the ring can participate in hydrogen bonding and other interactions with microbial enzymes and cellular components, disrupting essential biological processes. Molecular docking studies have often been employed to understand the binding interactions of pyrazole derivatives with microbial targets.[1][21][22][23][24]

3-Aminopyrazole Derivatives in Antimicrobial Research

While much of the focus on 3-aminopyrazoles has been in the anticancer field, some studies have investigated their antimicrobial potential. For example, Schiff base compounds derived from substituted 3-aminopyrazoles have shown broad-spectrum antibacterial activity.[26][27]

5-Aminopyrazoles as Promising Antimicrobial Agents

A significant body of research points to 5-aminopyrazole derivatives as a particularly promising class of antimicrobial agents.[3][20] Studies have shown that these compounds can exhibit moderate to high inhibitory activities against various bacteria and fungi.[20] In some cases, the incorporation of a sugar moiety into the structure of 5-aminopyrazole derivatives has been shown to enhance their antimicrobial activity.[20]

The following table provides a comparison of the antimicrobial activity of representative 3-amino and 5-amino pyrazole derivatives.

Compound Class Microorganism(s) Activity (MIC) Reference
3-Aminopyrazole Schiff BaseStaphylococcus aureus3.125 µg/ml[26]
3-Aminopyrazole Schiff BasePseudomonas aeruginosa6.25 µg/ml[26]
5-Amino-4-cyano-1H-pyrazole DerivativeVarious bacteria and fungiModerate to high inhibition[20]

III. Experimental Protocols

To provide a practical context for the data presented, this section outlines a general methodology for the synthesis and biological evaluation of aminopyrazole derivatives.

General Synthesis of Aminopyrazole Derivatives

The synthesis of aminopyrazole derivatives often involves the cyclocondensation of a β-ketonitrile or a related precursor with hydrazine or a substituted hydrazine. The specific synthetic route can be adapted to introduce various substituents at different positions of the pyrazole ring.

Workflow for Synthesis and Characterization:

G start Starting Materials (e.g., β-ketonitrile, hydrazine) reaction Cyclocondensation Reaction start->reaction workup Reaction Work-up (e.g., extraction, purification) reaction->workup characterization Characterization (NMR, IR, Mass Spec) workup->characterization final_product Pure Aminopyrazole Derivative characterization->final_product

Caption: General workflow for the synthesis of aminopyrazole derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (aminopyrazole derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value for each compound.

Workflow for MTT Assay:

G seed Seed Cancer Cells treat Treat with Compounds seed->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50/GI50 read->analyze

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth Microdilution Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Broth Microdilution Assay:

G prepare_inoculum Prepare Microbial Inoculum inoculate Inoculate Microtiter Plate prepare_inoculum->inoculate serial_dilution Prepare Compound Dilutions serial_dilution->inoculate incubate Incubate inoculate->incubate determine_mic Determine MIC incubate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

IV. Conclusion and Future Directions

The comparative analysis of 3-amino and 5-amino pyrazole isomers reveals distinct yet complementary profiles in the pursuit of novel therapeutics. The 3-aminopyrazole scaffold has firmly established its utility in the design of potent kinase inhibitors for cancer therapy. In contrast, 5-aminopyrazoles demonstrate broad-spectrum biological activities, showing significant promise in both anticancer and antimicrobial applications.

The subtle change in the position of the amino group profoundly impacts the molecule's electronic distribution and its ability to interact with biological targets. This underscores the importance of positional isomerism in drug design and highlights the need for systematic structure-activity relationship (SAR) studies.[19][28][29][30][31]

Future research should continue to explore the vast chemical space of both 3-amino and 5-amino pyrazole derivatives. The synthesis of novel analogues with diverse substituents will undoubtedly lead to the discovery of more potent and selective agents. Furthermore, a deeper understanding of their mechanisms of action, aided by computational tools like molecular docking, will be crucial for the rational design of the next generation of pyrazole-based drugs.[1][21][22][23][24]

V. References

  • Al-Abdullah, E. S., Al-Dies, A. M., Ghabbour, H. A., & Ghorab, M. M. (2015). Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives. Molecules, 20(8), 15239–15253. --INVALID-LINK--

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. --INVALID-LINK--

  • Farghaly, T. A., & Muhammad, Z. A. (2013). Synthesis, antimicrobial activity and molecular docking of some new pyrazole-based heterocycles. Journal of the Chinese Chemical Society, 60(5), 555-563.

  • Barvian, M., et al. (2000). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. Journal of Medicinal Chemistry, 43(24), 4606–4616. --INVALID-LINK--

  • Anderson, M., et al. (2021). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 64(15), 11134–11148. --INVALID-LINK--

  • Lv, K., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(11), 1563. --INVALID-LINK--

  • El-Sayed, N. N. E., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 11(5), 13248-13261. --INVALID-LINK--

  • Khan, I., et al. (2020). Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. Journal of Applied Pharmaceutical Science, 10(05), 035-042. --INVALID-LINK--

  • Hassan, A. S., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(19), 6563. --INVALID-LINK--

  • Liew, S. K., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(15), 4983. --INVALID-LINK--

  • Wiedemann, J., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 64(11), 7449–7471. --INVALID-LINK--

  • Gomaa, A. M., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Journal of Molecular Structure, 1250, 131778. --INVALID-LINK--

  • Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3726. --INVALID-LINK--

  • Chegaev, K., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(21), 6649. --INVALID-LINK--

  • Sgambat, K., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceutics, 14(9), 1774. --INVALID-LINK--

  • Singh, P., & Kumar, A. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry, 22(8), 1197-1215. --INVALID-LINK--

  • Wang, X., et al. (2017). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3361–3365. --INVALID-LINK--

  • Amgaad, M., et al. (2018). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. MedChemComm, 9(6), 958–963. --INVALID-LINK--

  • Harrison, C., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(9), 1747–1754. --INVALID-LINK--

  • Almalki, A. S. A. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(16), 4930. --INVALID-LINK--

  • El-Gazzar, M. G., et al. (2021). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 11(59), 37277-37290. --INVALID-LINK--

  • Mogilaiah, K., & Sandhya, S. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 55(5), 1184-1191. --INVALID-LINK--

  • Husain, A., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3738. --INVALID-LINK--

  • Amgaad, M., et al. (2018). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. Reaction Biology. --INVALID-LINK--

  • Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. --INVALID-LINK--

  • El-Naggar, M., et al. (2022). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry, 13(10), 1239-1253. --INVALID-LINK--

  • Khairulah, B. H., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 721-729. --INVALID-LINK--

  • Chegaev, K., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. --INVALID-LINK--

  • Linciano, P., et al. (2020). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 187, 111956. --INVALID-LINK--

  • Iglesias, A. L., et al. (2019). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. Indian Journal of Pharmaceutical Sciences, 81(2), 334-343. --INVALID-LINK--

  • Linciano, P., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. --INVALID-LINK--

  • Iglesias, A. L., et al. (2019). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. ResearchGate. --INVALID-LINK--

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Current status of pyrazole and its biological activities. Therapeutic Advances in Infectious Disease, 2(3-4), 95–119. --INVALID-LINK--

  • Lan, R., et al. (1997). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 40(22), 3601-3612. --INVALID-LINK--

  • Chegaev, K., et al. (2022). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 27(10), 3236. --INVALID-LINK--

References

Comparative Anticancer Efficacy: A Researcher's Guide to Evaluating Novel Pyrazole Analogs Against Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the anticancer efficacy of novel aminopyrazole compounds, using 3-Amino-5-(2-methylphenyl)-1H-pyrazole as a representative candidate, against the clinical gold-standard, Doxorubicin. While direct comparative data for this specific pyrazole analog is not yet prevalent in published literature, the pyrazole scaffold is a subject of intense research in oncology, with many derivatives showing promising anticancer activities.[1][2][3][4]

This document is structured not as a review of existing data, but as an experimental blueprint. It outlines the foundational mechanisms of Doxorubicin, the potential of pyrazole derivatives, and the precise methodologies required to generate robust, comparative data for a novel investigational compound.

Introduction to the Comparators

Doxorubicin: The Established Benchmark

Doxorubicin (DOX) is a cornerstone of chemotherapy regimens, belonging to the anthracycline class of antibiotics.[5] First isolated from Streptomyces peucetius, its potent cytotoxic effects have been utilized for decades against a wide array of malignancies, including breast cancer, lymphomas, and sarcomas.[5][6][] However, its clinical utility is often hampered by significant dose-dependent cardiotoxicity and the development of multidrug resistance.[5][8]

This compound: The Investigational Candidate

The subject of our investigation, this compound, belongs to the pyrazole class of heterocyclic compounds. Pyrazole and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological properties.[4] Numerous studies have demonstrated that various substituted pyrazoles exhibit significant antiproliferative and pro-apoptotic effects across diverse cancer cell lines, making this class a fertile ground for the discovery of new anticancer agents.[3][9][10][11][12] The goal is to determine if novel derivatives like this one can offer improved efficacy, better selectivity, or a more favorable safety profile compared to standards like Doxorubicin.

Mechanistic Foundations: A Tale of Two Actions

A meaningful comparison begins with understanding the mechanisms through which these compounds are expected to exert their effects.

Doxorubicin's Multi-Pronged Attack

Doxorubicin's anticancer activity is complex and multifaceted, arising from several distinct mechanisms that ultimately lead to cell death.[13] Key actions include:

  • DNA Intercalation: The planar aromatic core of the Doxorubicin molecule inserts itself between DNA base pairs, distorting the helical structure.[6][] This physical blockade obstructs the processes of DNA replication and transcription.

  • Topoisomerase II Inhibition: Doxorubicin traps the topoisomerase II enzyme in a complex with DNA after it has created a double-strand break.[6][13] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and the activation of cell death pathways.[][13]

  • Reactive Oxygen Species (ROS) Generation: The drug undergoes redox cycling, producing quinone-type free radicals.[5][6] This flood of ROS induces severe oxidative stress, damaging cellular components like lipids, proteins, and DNA, further contributing to its cytotoxicity.[13]

Doxorubicin_MoA cluster_dox Doxorubicin cluster_nucleus Cell Nucleus cluster_cyto Cytoplasm dox Doxorubicin dna DNA Double Helix dox->dna Intercalation topoII Topoisomerase II dox->topoII Inhibition ros Reactive Oxygen Species (ROS) dox->ros Redox Cycling replication Replication/Transcription Block dna->replication dsbs DNA Double-Strand Breaks topoII->dsbs apoptosis Apoptosis replication->apoptosis dsbs->apoptosis ros->apoptosis

Caption: Multifaceted mechanism of Doxorubicin leading to apoptosis.

Potential Mechanisms of Pyrazole Derivatives

The anticancer mechanisms of pyrazole derivatives are diverse and depend heavily on their specific substitutions. Published research on various analogs suggests potential modes of action that should be investigated for any new candidate:

  • Enzyme Inhibition: Many pyrazole compounds are designed as inhibitors of key enzymes in cancer signaling, such as Cyclin-Dependent Kinases (CDKs) or Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][14]

  • Apoptosis Induction: Studies frequently show that active pyrazole derivatives induce apoptosis, often measured by the activation of caspases and changes in apoptotic regulatory proteins like Bax and Bcl-2.[3][11]

  • Cell Cycle Arrest: Some derivatives have been shown to arrest the cell cycle at specific checkpoints (e.g., G2/M or G1), preventing cancer cells from progressing through division.[3][9]

Head-to-Head Experimental Blueprint

To objectively compare this compound with Doxorubicin, a tiered experimental approach is essential. This workflow ensures a comprehensive evaluation from broad cytotoxicity to specific mechanistic insights.

Experimental_Workflow start Start: Select Cancer Cell Lines (e.g., MCF-7, HepG2, A549) tier1 Tier 1: Cytotoxicity Screening (MTT Assay) start->tier1 data1 Data Output: IC50 Values tier1->data1 tier2 Tier 2: Mode of Cell Death Analysis (Annexin V / PI Staining) data1->tier2 Proceed with potent compounds (low IC50) data2 Data Output: % Apoptotic vs. Necrotic Cells tier2->data2 tier3 Tier 3: Mechanistic Deep Dive (Cell Cycle Analysis, Western Blot for Apoptotic Proteins, Kinase Assays) data2->tier3 If apoptosis is confirmed data3 Data Output: Cell Cycle Arrest Points, Protein Expression Changes tier3->data3

Caption: Tiered experimental workflow for comparative drug efficacy analysis.

Tier 1: Determining Cytotoxicity (IC50)

The first step is to quantify the cytotoxic potential of each compound across a panel of relevant cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung). The half-maximal inhibitory concentration (IC50) is the standard metric.

Methodology: MTT Assay The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[15][16] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of viable cells.[17]

Table 1: Published Doxorubicin IC50 Values (24-72h exposure) for Reference

Cell Line Cancer Type Reported IC50 (µM) Source(s)
MCF-7 Breast 2.50 [18][19]
HepG2 Liver 12.18 [18][19]
HeLa Cervical 2.92 [18][19]
A549 Lung >20 (Resistant) [18][19]
BFTC-905 Bladder 2.26 [18]

Note: IC50 values are highly dependent on experimental conditions (e.g., exposure time, assay method) and can vary between laboratories.[18]

Tier 2: Elucidating the Mode of Cell Death

A low IC50 value indicates potent cytotoxicity, but it doesn't reveal how the cells are dying. The desired outcome for an anticancer agent is apoptosis (programmed cell death), not necrosis (uncontrolled cell death), which can cause inflammation.

Methodology: Annexin V / Propidium Iodide (PI) Flow Cytometry This is the gold-standard assay for differentiating between healthy, apoptotic, and necrotic cells.

  • Annexin V: Binds to phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.[20][21]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters late apoptotic and necrotic cells where membrane integrity is lost.[20]

By analyzing cells stained with both, we can distinguish four populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells.

  • Annexin V- / PI+ : Necrotic cells.[22]

Detailed Experimental Protocols

Trustworthiness in research comes from meticulous and repeatable protocols. The following are standardized procedures for the core assays.

Protocol: MTT Cytotoxicity Assay

Adapted from standard protocols.[15][23][24]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[24] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[23]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[23] Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Correct for background absorbance. Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Annexin V/PI Apoptosis Assay

Adapted from standard protocols.[20][21][25]

  • Cell Treatment: Seed 1-2 x 10^5 cells in a 6-well plate and treat with the investigational compound and Doxorubicin at their respective IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with cold 1X PBS to remove any residual medium.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[25] The concentration should be approximately 1-5 x 10^6 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution to the 100 µL cell suspension.[21]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Excite Annexin V-FITC at 488 nm and measure emission around 530 nm (FL1), and measure PI emission around 617 nm (FL2/FL3).

Data Interpretation and Final Comparison

The ultimate goal is a holistic comparison. The data generated should be compiled into a clear, comparative summary.

Table 2: Hypothetical Comparative Efficacy Data Summary

Parameter Doxorubicin This compound
IC50 (µM) on MCF-7 [Experimental Value] [Experimental Value]
IC50 (µM) on HepG2 [Experimental Value] [Experimental Value]
IC50 (µM) on A549 [Experimental Value] [Experimental Value]
Apoptosis (Annexin V+) Induces significant apoptosis [Determine from experiment]
Necrosis (PI+) Minimal at IC50 [Determine from experiment]

| Potential Mechanism | DNA Intercalation, Topo II Inhibition | [Hypothesize based on Tier 3 data] |

Conclusion and Future Directions

This guide provides the scientific framework to rigorously evaluate the anticancer potential of this compound relative to Doxorubicin. By systematically assessing cytotoxicity and the mode of cell death, researchers can generate the foundational data needed to determine if this novel compound warrants further investigation.

Positive results—specifically, a low IC50 value (ideally lower than or comparable to Doxorubicin in some cell lines) coupled with strong induction of apoptosis—would justify advancing to Tier 3 mechanistic studies and eventually to in vivo models. This structured, comparative approach is paramount in the rational design and development of next-generation anticancer therapeutics.

References

In Vitro Comparison of Pyrazole-Based Kinase Inhibitors: A Head-to-Head Analysis of Ruxolitinib and Fedratinib in the Context of Myelofibrosis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro comparison of two prominent kinase inhibitors, the pyrazole-based Ruxolitinib and the standard of care, Fedratinib, for the treatment of myelofibrosis. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform preclinical research and development.

Introduction: The Critical Role of JAK Kinase Inhibition in Myelofibrosis

Myelofibrosis is a myeloproliferative neoplasm characterized by the dysregulation of the Janus kinase (JAK) signaling pathway. The discovery of activating mutations in the JAK2 gene, particularly the V617F mutation, has been a pivotal moment in understanding the pathogenesis of this disease. This has led to the development of targeted therapies aimed at inhibiting the aberrant kinase activity of JAK proteins.

The JAK-STAT signaling cascade is a critical intracellular pathway that transduces signals from cytokines and growth factors, playing a key role in hematopoiesis and immune response.[1][2] Dysregulation of this pathway is a hallmark of myelofibrosis, leading to uncontrolled cell growth and the production of pro-inflammatory cytokines.[3]

This guide will focus on the in vitro comparison of two key inhibitors:

  • Ruxolitinib : A potent, selective inhibitor of both JAK1 and JAK2, featuring a pyrazole scaffold in its chemical structure.[4][5]

  • Fedratinib : A selective JAK2 inhibitor that has been established as a standard of care for myelofibrosis, particularly in patients who have been previously treated with Ruxolitinib.[6][7]

We will delve into their mechanisms of action, compare their inhibitory potency through biochemical and cell-based assays, and provide detailed protocols to enable reproducible in vitro studies.

Mechanism of Action: A Tale of Two Selectivities

While both Ruxolitinib and Fedratinib target the JAK-STAT pathway, their selectivity profiles differ, which may account for variations in their efficacy and toxicity.

Ruxolitinib is a JAK1/2 selective inhibitor, meaning it potently inhibits both JAK1 and JAK2 enzymes.[6][8] This dual inhibition can be advantageous as both kinases are implicated in the pathophysiology of myelofibrosis.

Fedratinib , on the other hand, is considered a more selective JAK2 inhibitor.[6][9] This selectivity may offer a different therapeutic window and side-effect profile compared to broader spectrum JAK inhibitors.

The following diagram illustrates the pivotal role of JAK2 in the JAK-STAT signaling pathway and the points of inhibition for these drugs.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) Cytokine_Receptor->JAK2_inactive Activates JAK2_active JAK2-P (Active) JAK2_inactive->JAK2_active Autophosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive Phosphorylates STAT3_active STAT3-P STAT3_inactive->STAT3_active STAT3_dimer STAT3-P Dimer STAT3_active->STAT3_dimer Dimerization Gene_Expression Gene Expression (Proliferation, Inflammation) STAT3_dimer->Gene_Expression Translocates to Nucleus Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Ruxolitinib Ruxolitinib (JAK1/2 Inhibitor) Ruxolitinib->JAK2_active Inhibits Fedratinib Fedratinib (JAK2 Inhibitor) Fedratinib->JAK2_active Inhibits

Caption: The JAK-STAT signaling pathway and points of inhibition.

Head-to-Head In Vitro Comparison

To provide a clear and objective comparison, we will examine the performance of Ruxolitinib and Fedratinib in two key in vitro assays: a biochemical kinase inhibition assay and a cell-based proliferation assay using a myelofibrosis-relevant cell line.

Biochemical Assay: Kinase Inhibition Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Ruxolitinib and Fedratinib against JAK family kinases. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

InhibitorTarget KinaseIC50 (nM)Reference
Ruxolitinib JAK13.3[10]
JAK22.8[10]
Fedratinib JAK23[10]

Interpretation of Data:

Both Ruxolitinib and Fedratinib demonstrate potent inhibition of JAK2 in the low nanomolar range. Ruxolitinib also shows potent inhibition of JAK1, consistent with its dual JAK1/2 inhibitor profile.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a common method for determining the IC50 of kinase inhibitors.

Start Start Prepare_Reagents Prepare Reagents: - Kinase (e.g., JAK2) - Fluorescently Labeled ATP Tracer - LanthaScreen™ Eu-Antibody - Test Inhibitors (Ruxolitinib, Fedratinib) Start->Prepare_Reagents Dispense_Inhibitors Dispense serial dilutions of inhibitors into a 384-well plate. Prepare_Reagents->Dispense_Inhibitors Add_Kinase_Tracer Add kinase and ATP tracer mixture to all wells. Dispense_Inhibitors->Add_Kinase_Tracer Incubate_1 Incubate at room temperature for 60 minutes. Add_Kinase_Tracer->Incubate_1 Add_Antibody Add Eu-antibody to all wells. Incubate_1->Add_Antibody Incubate_2 Incubate at room temperature for 60 minutes. Add_Antibody->Incubate_2 Read_Plate Read plate on a fluorescence plate reader (TR-FRET). Incubate_2->Read_Plate Calculate_IC50 Calculate IC50 values by plotting % inhibition vs. inhibitor concentration. Read_Plate->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This includes the specific JAK kinase, a fluorescently labeled ATP competitive tracer, a terbium-labeled anti-tag antibody, and serial dilutions of the test inhibitors (Ruxolitinib and Fedratinib).

  • Inhibitor Plating: Dispense a small volume (e.g., 2.5 µL) of the serially diluted inhibitors into the wells of a low-volume 384-well plate. Include a vehicle control (e.g., DMSO).

  • Kinase/Tracer Addition: Add an equal volume (e.g., 2.5 µL) of the kinase and tracer mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the inhibitor to bind to the kinase.

  • Antibody Addition: Add an equal volume (e.g., 5 µL) of the terbium-labeled antibody to all wells.

  • Second Incubation: Incubate the plate at room temperature for another 60 minutes.

  • Data Acquisition: Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Inhibition of Cell Proliferation

To assess the functional consequences of kinase inhibition in a more biologically relevant context, we will examine the effect of Ruxolitinib and Fedratinib on the proliferation of a human myelofibrosis cell line. The SET-2 cell line, which harbors the JAK2 V617F mutation, is an excellent model for this purpose.[2][11]

InhibitorCell LineAssayEndpointIC50 (nM)Reference
Ruxolitinib Ba/F3-JAK2 V617FCellTiter-GloProliferation120[3]
Fedratinib Ba/F3-JAK2 V617FCellTiter-GloProliferation1552[3]

Interpretation of Data:

In this specific study using a Ba/F3 cell line engineered to express the JAK2 V617F mutation, Ruxolitinib demonstrated more potent inhibition of cell proliferation compared to Fedratinib.[3] It is important to conduct these experiments in multiple relevant cell lines to obtain a comprehensive understanding of the inhibitors' cellular activity.

Experimental Protocol: Cell Viability (MTS) Assay

The MTS assay is a colorimetric method for assessing cell viability.

Start Start Seed_Cells Seed SET-2 cells into a 96-well plate (e.g., 1 x 10^4 cells/well). Start->Seed_Cells Incubate_Cells Incubate overnight to allow for cell adherence. Seed_Cells->Incubate_Cells Treat_Cells Treat cells with serial dilutions of Ruxolitinib and Fedratinib. Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for 72 hours. Treat_Cells->Incubate_Treatment Add_MTS Add MTS reagent to each well. Incubate_Treatment->Add_MTS Incubate_MTS Incubate for 1-4 hours. Add_MTS->Incubate_MTS Read_Absorbance Read absorbance at 490 nm. Incubate_MTS->Read_Absorbance Calculate_Viability Calculate % cell viability and determine GI50. Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for a cell viability (MTS) assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed SET-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Cell Adherence: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Inhibitor Treatment: Prepare serial dilutions of Ruxolitinib and Fedratinib in culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Target Engagement: Assessing STAT3 Phosphorylation

To confirm that the observed effects on cell proliferation are due to the inhibition of the JAK-STAT pathway, it is essential to measure the phosphorylation status of key downstream signaling molecules, such as STAT3. Western blotting is a standard technique for this purpose.

Experimental Protocol: Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol details the steps for analyzing p-STAT3 levels in inhibitor-treated cells.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed SET-2 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of Ruxolitinib and Fedratinib for a specified time (e.g., 2-24 hours).

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control protein like β-actin.

  • Densitometry Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-STAT3 to total STAT3 to determine the extent of pathway inhibition.

Conclusion and Future Directions

This guide provides a framework for the in vitro comparison of the pyrazole-based kinase inhibitor Ruxolitinib with the standard of care, Fedratinib, in the context of myelofibrosis. The provided data and protocols demonstrate that while both are potent JAK inhibitors, they exhibit different selectivity profiles and cellular activities.

Future in vitro studies should aim to:

  • Conduct side-by-side comparisons of a broader panel of pyrazole-based inhibitors.

  • Utilize a wider range of myelofibrosis-relevant cell lines, including those with different genetic backgrounds.

  • Investigate the effects of these inhibitors on other downstream signaling pathways and cellular processes, such as apoptosis and cytokine production.

  • Explore the potential for synergistic effects when combining these inhibitors with other therapeutic agents.

By employing rigorous and standardized in vitro assays, researchers can generate high-quality, comparable data that will be instrumental in the development of next-generation kinase inhibitors for myelofibrosis and other malignancies.

References

A Head-to-Head Comparison of Synthetic Routes to 5-Substituted 3-Aminopyrazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 3-aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] Its prevalence in pharmaceuticals, such as the well-known Viagra (Sildenafil) and Zaleplon, underscores the critical need for efficient and versatile synthetic methodologies to access its derivatives.[1] This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to 5-substituted 3-aminopyrazoles, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each method. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Strategic Importance of Synthetic Route Selection

The choice of a synthetic pathway to a target 3-aminopyrazole is not merely an academic exercise; it has profound implications for yield, purity, scalability, and the accessible chemical space of derivatives. Key factors to consider include the availability of starting materials, desired substitution patterns (particularly regioselectivity), and tolerance to various functional groups. This guide will dissect the following key synthetic strategies:

  • The Classical Approach: Condensation of β-Ketonitriles with Hydrazines

  • The Regiocontrolled Route: Condensation of α,β-Unsaturated Nitriles with Hydrazines

  • Alternative Pathways: Ring Transformation from Isoxazoles

A notable exclusion from this direct comparison for 3-aminopyrazoles is the Thorpe-Ziegler cyclization. While a powerful tool in heterocyclic synthesis, it is primarily employed for the synthesis of 4-aminopyrazoles and is therefore not a direct route to the 3-amino isomers.[2]

The Workhorse Method: Condensation of β-Ketonitriles with Hydrazines

This is arguably the most versatile and widely employed method for the synthesis of 5-substituted 3-aminopyrazoles.[3] The reaction proceeds through the condensation of a β-ketonitrile with a hydrazine derivative.

Mechanistic Rationale

The reaction mechanism is a two-step process. First, the more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring after dehydration.[2][3]

G cluster_0 Reaction of β-Ketonitrile with Hydrazine start β-Ketonitrile + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Nucleophilic attack on carbonyl cyclization Intramolecular Cyclization hydrazone->cyclization Attack on nitrile aminopyrazole 3-Amino-5-substituted Pyrazole cyclization->aminopyrazole Dehydration

Caption: General workflow for the synthesis of 3-aminopyrazoles from β-ketonitriles.

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5-amine

This protocol provides a concrete example of the β-ketonitrile route.

Materials:

  • 3-Oxo-3-phenylpropanenitrile

  • Hydrazine hydrate

  • Anhydrous ethanol

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

Procedure:

  • A solution of 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol), hydrazine (11.6 mg, 0.36 mmol), and acetic acid (0.024 mL, 0.37 mmol) in 3 mL of anhydrous ethanol is prepared in a suitable reaction vessel.

  • The mixture is heated at 60°C for 24 hours.

  • After cooling to ambient temperature, the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution.

  • The organic layer is then washed with brine, dried over magnesium sulfate, filtered, and the solvent is evaporated.

  • The solid residue is washed with ethyl ether and dried under vacuum to yield 3-phenyl-1H-pyrazol-5-amine.

Expected Yield: 82%

Performance Analysis
  • Advantages: This method is generally high-yielding, utilizes readily available starting materials, and has a broad substrate scope.

  • Disadvantages: When using substituted hydrazines, mixtures of regioisomers can be formed, although often one isomer predominates. The reaction may require elevated temperatures and extended reaction times.

The Regioselective Approach: Condensation of α,β-Unsaturated Nitriles with Hydrazines

A powerful alternative that offers a handle on regioselectivity is the condensation of α,β-unsaturated nitriles with hydrazines. This method's outcome can be steered towards either the 3-amino or 5-amino pyrazole isomer by careful selection of reaction conditions.[2]

Mechanistic Rationale and Regiocontrol

The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated nitrile, followed by cyclization and elimination of a leaving group. The regioselectivity is dictated by which nitrogen atom of the substituted hydrazine initiates the Michael addition and the subsequent stability of the intermediates. This can be controlled by kinetics versus thermodynamics.[2]

  • Kinetic Control (Basic conditions, low temperature): The more nucleophilic, substituted nitrogen of the hydrazine attacks the β-position of the unsaturated nitrile. Rapid cyclization under these conditions "traps" the kinetically favored product, leading to the 3-aminopyrazole .

  • Thermodynamic Control (Neutral/Acidic conditions, elevated temperature): The reaction is reversible, allowing for equilibration of the Michael adducts. The thermodynamically more stable intermediate, formed from the attack of the less hindered, unsubstituted nitrogen, predominates, leading to the 5-aminopyrazole .

G cluster_1 Regiocontrol in α,β-Unsaturated Nitrile Route start α,β-Unsaturated Nitrile + Substituted Hydrazine kinetic Kinetic Control (e.g., EtONa, 0°C) start->kinetic thermodynamic Thermodynamic Control (e.g., AcOH, 70°C) start->thermodynamic product_3_amino 3-Aminopyrazole kinetic->product_3_amino product_5_amino 5-Aminopyrazole thermodynamic->product_5_amino

References

Evaluating the selectivity of 3-Amino-5-(2-methylphenyl)-1H-pyrazole against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Evaluating the Kinase Selectivity of 3-Amino-5-(2-methylphenyl)-1H-pyrazole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the selectivity of the novel compound, this compound, against a representative panel of protein kinases. We will move beyond a simple protocol, delving into the causal rationale behind experimental design choices to ensure the generation of robust, reliable, and interpretable data.

The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a large family of enzymes that regulate nearly all aspects of cellular life, making them critical targets for therapeutic intervention, especially in oncology and immunology.[1][2] The human genome encodes over 500 protein kinases, many of which share a highly conserved ATP-binding pocket.[3][4] This structural similarity presents a formidable challenge in drug discovery: achieving inhibitor selectivity.[5][6]

A lack of selectivity, often termed promiscuity, can lead to off-target effects and associated toxicities, which is a primary cause of clinical trial failures.[3][4] Conversely, a well-characterized, multi-targeted inhibitor can offer therapeutic advantages through beneficial polypharmacology, as seen with drugs like imatinib, which inhibits Bcr-Abl as well as c-Kit.[5] Therefore, a thorough and early understanding of a compound's selectivity profile is not merely a characterization step but a cornerstone of a successful drug discovery program.[7][8] The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry for developing kinase inhibitors, making compounds like this compound promising candidates for investigation.[9][10]

Strategic Experimental Design

A robust selectivity screen is a multi-faceted system. The validity of the final data depends on the thoughtful integration of the assay technology, the composition of the kinase panel, and the implementation of rigorous controls.

Choosing the Optimal Assay Platform

Several in vitro assay formats are available, each with distinct advantages and limitations.[11]

  • Radiometric Assays: Often considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) into a substrate.[11][12] They are highly sensitive and not easily susceptible to compound interference but require specialized handling of radioactive materials.[13][14]

  • Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offer a non-radioactive, high-throughput alternative.[1][13] They are sensitive but can be prone to interference from fluorescent compounds.

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced, which is then converted into a light signal.[15][16] This format is highly sensitive, has a broad dynamic range, and is less susceptible to optical interference than fluorescence-based methods, making it an excellent choice for broad-panel screening.

For this guide, we will focus our protocol on the ADP-Glo™ Kinase Assay due to its robustness, scalability, and high data quality, which is ideal for profiling lead compounds.[15]

Curating a Representative Kinase Panel

Screening against a single kinase is insufficient. A compound's true selectivity can only be understood by profiling it against a broad, diverse panel of kinases. Commercial services offer panels covering over 80% of the human protein kinome.[17] A well-designed panel should include:

  • Diverse Kinome Representation: Include members from all major kinase families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC).[17][18]

  • Disease-Relevant Targets: Incorporate kinases implicated in the target disease area and kinases known to be associated with toxicity.[19]

  • Mutant Forms: Include clinically relevant mutant kinases, as these can exhibit altered inhibitor sensitivity.

For the purpose of this guide, we will evaluate our compound against a hypothetical 24-kinase panel that is representative of a general screening panel.[15]

Fig 1. A generalized workflow for kinase selectivity profiling using the ADP-Glo™ assay.

Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)

This protocol outlines the steps for determining the percent inhibition of a panel of 24 kinases by this compound at a single concentration (e.g., 1 µM), a common first step in selectivity profiling.[20]

Materials and Reagents:
  • This compound (Test Compound)

  • Staurosporine (Positive Control, non-selective inhibitor)

  • Dimethyl sulfoxide (DMSO, Vehicle)

  • Kinase Selectivity Profiling System (e.g., Promega General Panel) containing kinases, substrates, and reaction buffers.[15]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Methodology:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and Staurosporine in 100% DMSO.

    • Create a 4X final assay concentration working solution (e.g., 4 µM for a 1 µM final concentration) by diluting the stock solution in kinase reaction buffer. Prepare a 4X vehicle control using DMSO and buffer.

  • Reaction Assembly:

    • Add 2.5 µL of the 4X compound working solution, 4X Staurosporine solution, or 4X vehicle control to the appropriate wells of a 384-well plate.

    • Prepare a 2X Kinase/Substrate mixture according to the manufacturer's protocol.

    • Add 5 µL of the 2X Kinase/Substrate mixture to each well. Note: For "no enzyme" controls, add 5 µL of a 2X Substrate-only mixture.

    • The total reaction volume is now 7.5 µL.

  • Kinase Reaction Incubation:

    • Briefly centrifuge the plate to mix the contents and collect them at the bottom of the wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 7.5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 15 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence of each well using a plate-reading luminometer.

Protocol 2: IC₅₀ Determination

For kinases that show significant inhibition (>70%) in the initial screen, a full dose-response analysis is required to determine the half-maximal inhibitory concentration (IC₅₀).[20][21]

  • Compound Dilution Series:

    • Prepare a 10-point serial dilution of the test compound in 100% DMSO, typically starting at a high concentration (e.g., 1 mM) and performing 1:3 dilutions.

    • Create 4X working solutions for each concentration point by diluting the DMSO series in kinase reaction buffer.

  • Assay Performance:

    • Perform the ADP-Glo™ Kinase Assay as described in Protocol 1, but instead of a single compound concentration, add the 10-point dilution series to the assay plate.

  • Data Analysis:

    • Normalization: Calculate the percent inhibition for each concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

      • % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

    • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.[21][22]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison. The following table presents hypothetical data for our test compound and the non-selective control, Staurosporine.

Table 1: Kinase Inhibition Profile of this compound

Kinase FamilyKinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
TK ABL1>10,0008.5
TK SRC8506.2
TK EGFR>10,0007.1
TK FGFR1 25 15.3
TK KDR (VEGFR2)1,2009.8
TKL BRAF>10,00025.1
STE p38α (MAPK14)4,50030.5
CK1 CSNK1D>10,0004.1
AGC AKT1 42 11.2
AGC PKA>10,0007.9
AGC ROCK12,1006.5
CAMK CAMK2A9,80018.0
CAMK DAPK17503.2
CMGC CDK2/CycA 15 5.5
CMGC CDK5/p252504.8
CMGC GSK3β1,5008.1
CMGC JNK1>10,00012.4
Interpreting the Selectivity Profile

The hypothetical data in Table 1 reveals a distinct selectivity profile for this compound.

  • Potency and Primary Targets: The compound demonstrates potent, low-nanomolar inhibition against three kinases: CDK2/CycA (IC₅₀ = 15 nM), FGFR1 (IC₅₀ = 25 nM), and AKT1 (IC₅₀ = 42 nM).

  • Selectivity: There is a clear window of selectivity. For instance, the compound is over 100-fold more selective for CDK2/CycA than for other CMGC family members like GSK3β (1,500 nM). Similarly, it is highly selective for FGFR1 over other tyrosine kinases like SRC (850 nM) and KDR (1,200 nM).

  • Comparison to Control: As expected, Staurosporine shows potent, non-selective inhibition across the entire panel, highlighting the differentiated profile of our test compound.

This profile suggests that this compound is not a pan-kinase inhibitor but rather a potent inhibitor of a specific subset of kinases across different families. This could be the starting point for developing a more selective CDK2 inhibitor or a rationally designed multi-targeted agent against CDK2, FGFR1, and AKT1 for specific cancer contexts.

Fig 2. Conceptual difference between a non-selective inhibitor and a selective inhibitor.

Conclusion and Future Directions

This guide has established a rigorous, evidence-based workflow for evaluating the kinase selectivity of this compound. By integrating a robust assay technology with a well-designed kinase panel and systematic data analysis, we can confidently characterize the compound's inhibitory profile.

The hypothetical data suggests that this compound is a potent inhibitor of CDK2, FGFR1, and AKT1 with significant selectivity over many other kinases. The next steps in its development would be to confirm these findings in cell-based assays to measure target engagement and functional outcomes in a more physiologically relevant context.[8][23] This systematic approach ensures that decisions made during lead optimization are based on a comprehensive understanding of the compound's activity across the kinome, ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

A Senior Application Scientist's Guide to Cross-Validation of MTT Assay Results

Author: BenchChem Technical Support Team. Date: January 2026

Objective Comparison and Experimental Protocols for Robust Cell Viability Assessment

This guide provides an in-depth comparison of the MTT assay with key alternatives, supported by experimental data and detailed protocols, to empower researchers to build self-validating workflows for more reliable cell viability assessment.

The Foundation: Understanding the MTT Assay and Its Pitfalls

The MTT assay is a colorimetric method that measures cellular metabolic activity.[8] The core principle is the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[2][9] The amount of formazan produced, once solubilized, is assumed to be directly proportional to the number of viable, metabolically active cells.[1][10]

While widely used, this mechanism is also the source of the assay's primary limitations:

  • Indirect Measurement: The MTT assay does not directly count viable cells; it measures metabolic activity. A compound could alter a cell's metabolic rate without immediately killing it, leading to an incorrect estimation of viability.[11]

  • Compound Interference: Test compounds that are reducing agents can directly reduce MTT to formazan in a cell-free environment, leading to a false-positive signal (apparent high viability).[11][12] This is a known issue with polyphenolic compounds and various nanoparticles.[10][12][13]

  • Toxicity of Reagents: The MTT reagent itself can be toxic to cells, and the formazan crystals can cause mitochondrial injury and cell death.[3][12] Furthermore, the final solubilization step using organic solvents like DMSO ensures the cells are killed, precluding any further kinetic or multiplexed analysis.[3]

  • Protocol-Induced Variability: The multi-step process, particularly the necessity to remove the media and solubilize the insoluble formazan crystals, introduces significant potential for pipetting errors, cell loss, and incomplete formazan dissolution, leading to high variability.[3][14]

These limitations underscore the critical need for cross-validation. Relying on MTT data alone is akin to viewing a complex biological system through a very narrow lens.

The Cross-Validation Toolkit: Orthogonal Assays for a Complete Picture

To validate MTT results, one should employ assays that rely on different cellular mechanisms. Here, we compare three classes of powerful alternatives.

Water-Soluble Tetrazolium Salts (MTS, XTT, WST-8)

These assays operate on a similar principle to MTT—the reduction of a tetrazolium salt by metabolically active cells.[8][9] However, they represent a significant improvement: the formazan product they form is water-soluble.[1][9][15]

  • Mechanism: Like MTT, these salts (e.g., MTS, XTT, WST-8/CCK-8) are reduced by cellular dehydrogenases. This reduction, however, yields a colored formazan product that is directly soluble in the cell culture medium.[1][16]

  • Key Advantage: The elimination of the formazan solubilization step streamlines the protocol into a simple "add-and-measure" format.[1][9] This reduces handling errors, saves significant time, and generally improves reproducibility.[1] WST-8, in particular, is known for its high stability, wider linear range, and greater sensitivity compared to other tetrazolium salts.[15]

Resazurin (alamarBlue™) Reduction Assay

This is another metabolic assay that offers distinct advantages over tetrazolium-based methods.

  • Mechanism: Resazurin, a cell-permeable, non-toxic compound, is blue and weakly fluorescent.[17][18] In the reducing environment of viable cells, it is converted to the highly fluorescent pink compound, resorufin.[17][19] The signal can be quantified using either a fluorometer or an absorbance spectrophotometer.[17][20]

  • Key Advantage: The non-toxic nature of the reagent allows for continuous monitoring of cell viability over time (kinetic studies) on the same plate of cells.[18][20] Because the cells are not lysed, the supernatant can also be used for other assays (multiplexing).

ATP Quantification Luminescent Assay (e.g., CellTiter-Glo®)

This method deviates from measuring metabolic rate and instead quantifies a key marker of cell viability: adenosine triphosphate (ATP).[21][22]

  • Mechanism: The assay reagent contains a detergent to lyse the cells, releasing ATP, along with a thermostable luciferase enzyme and its substrate, luciferin.[23][24] In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a "glow-type" luminescent signal that is directly proportional to the amount of ATP present.[23][25] Because ATP is rapidly degraded upon cell death, the signal is a direct indicator of the number of viable cells.[25][26]

  • Key Advantage: This is generally the most sensitive method available, capable of detecting as few as 15 cells in a 384-well format.[22] The simple "add-mix-measure" protocol and stable luminescent signal make it highly amenable to high-throughput screening (HTS).[21][27] Crucially, its mechanism is biochemically distinct from MTT, making it an excellent orthogonal method for cross-validation.[7]

Comparative Overview of Cell Viability Assays

FeatureMTT AssayMTS / WST-8 AssayResazurin (alamarBlue™)ATP Luminescence Assay
Principle Enzymatic reduction of tetrazolium salt[8]Enzymatic reduction of tetrazolium salt[1]Enzymatic reduction of redox indicator[18]Quantification of ATP[22][27]
Endpoint Absorbance (Insoluble purple formazan)[3]Absorbance (Water-soluble orange/purple formazan)[16]Fluorescence or Absorbance (Resorufin)[17][20]Luminescence[23]
Protocol Multi-step (add, incubate, solubilize, read)[9]Single-step (add, incubate, read)[1]Single-step (add, incubate, read)[17]Single-step (add, mix, read)[22][27]
Cell State Lytic (at solubilization step)Non-lyticNon-lytic / Non-toxic[18]Lytic (reagent contains detergent)[23]
Sensitivity Low to moderate[12]ModerateModerate to highVery high[22][25]
Pros Inexpensive, well-establishedSimplified protocol, less variability than MTT[1]Non-toxic, allows for kinetic monitoring[20]High sensitivity, HTS-compatible, direct viability marker[22][25]
Cons Protocol-induced errors, reagent toxicity, compound interference, indirect measurement[3][12]Compound interference possible, indirect measurementpH sensitivity, over-reduction at high cell densities[20]Requires luminometer, lytic assay

Cross-Validation in Practice: A Case Study

Imagine screening a novel compound for anti-cancer activity. You perform an MTT assay and obtain an IC50 value (the concentration at which 50% of cell viability is inhibited) of 50 µM.

Hypothetical Experimental Data:

Compound Conc. (µM)% Viability (MTT Assay)% Viability (ATP Assay)
0 (Control)100%100%
1115%98%
1095%75%
2570%52%
50 50% 28%
10025%10%
Calculated IC50 50 µM ~23 µM

The MTT assay suggests an IC50 of 50 µM. However, when the same experiment is cross-validated with an ATP-based assay, the IC50 is found to be approximately 23 µM—more than twice as potent.

Interpretation of Discrepancy:

  • Metabolic Inflation: At low concentrations (1 µM), the MTT assay shows viability >100%. This is a classic red flag, suggesting the compound may be inducing a metabolic stress response, causing the remaining cells to become hyper-metabolic and reduce more MTT, thus masking early cytotoxic effects.[11]

  • Chemical Interference: The compound itself might have reducing properties, directly converting MTT to formazan and artificially inflating the viability signal.[11]

  • Orthogonal Confirmation: The ATP assay, which measures the presence of viable cells directly rather than metabolic rate, is not susceptible to these artifacts.[25] It reveals that significant cell death is occurring at much lower concentrations. The data from the ATP assay is therefore a more accurate reflection of the compound's true cytotoxicity.[7][28]

Visualizing the Methodologies

To fully appreciate the differences in workflow and mechanism, the following diagrams illustrate the core processes.

G cluster_0 MTT Assay Workflow cluster_1 WST-8 / Resazurin Workflow cluster_2 ATP Luminescence Workflow MTT_1 Seed & Treat Cells MTT_2 Add MTT Reagent MTT_1->MTT_2 MTT_3 Incubate (2-4h) Formazan Crystals Form MTT_2->MTT_3 MTT_4 Remove Media MTT_3->MTT_4 MTT_5 Add Solubilizer (DMSO) MTT_4->MTT_5 Error-Prone Step MTT_6 Incubate & Mix MTT_5->MTT_6 MTT_7 Read Absorbance (570 nm) MTT_6->MTT_7 WST_1 Seed & Treat Cells WST_2 Add WST-8 or Resazurin Reagent WST_1->WST_2 WST_3 Incubate (1-4h) WST_2->WST_3 WST_4 Read Absorbance or Fluorescence WST_3->WST_4 ATP_1 Seed & Treat Cells ATP_2 Add Single Reagent (Lyses Cells) ATP_1->ATP_2 ATP_3 Mix & Incubate (10 min) ATP_2->ATP_3 ATP_4 Read Luminescence ATP_3->ATP_4

Caption: Comparative experimental workflows for viability assays.

G cluster_MTT MTT Mechanism cluster_Resazurin Resazurin Mechanism cluster_ATP ATP Luminescence Mechanism MTT_in MTT (Yellow, Soluble) MTT_enzyme Mitochondrial Dehydrogenases (NAD(P)H) MTT_in->MTT_enzyme MTT_out Formazan (Purple, Insoluble) MTT_enzyme->MTT_out Res_in Resazurin (Blue, Non-fluorescent) Res_enzyme Cellular Reductases Res_in->Res_enzyme Res_out Resorufin (Pink, Fluorescent) Res_enzyme->Res_out ATP_in ATP + Luciferin + O₂ ATP_enzyme Luciferase ATP_in->ATP_enzyme ATP_out Light (Luminescence) ATP_enzyme->ATP_out

Caption: Biochemical principles of key cell viability assays.

Detailed Experimental Protocols

To ensure data integrity, careful optimization of parameters like cell seeding density and incubation times is crucial for any cell-based assay.[3][29] Always include appropriate controls: no-cell (media only), vehicle-treated (negative control), and 100% lysis (positive control for cytotoxicity).[7][29]

Protocol 1: MTT Cell Viability Assay

This protocol outlines the traditional method for assessing viability via MTT reduction.

Materials:

  • Cells in culture

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multi-channel pipette

  • Spectrophotometer plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the test compound to the wells. Include vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, insoluble purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals or the cell layer.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Mixing & Reading: Mix thoroughly on an orbital shaker for 10-15 minutes to ensure all formazan is dissolved. Measure the absorbance at 570 nm using a plate reader.[3][30]

Protocol 2: Resazurin (alamarBlue™) Cell Viability Assay

This protocol provides a simpler, non-destructive alternative to the MTT assay.

Materials:

  • Cells in culture

  • 96-well black, clear-bottom plates (for fluorescence) or standard clear plates (for absorbance)

  • Resazurin-based reagent (e.g., alamarBlue™)

  • Multi-channel pipette

  • Fluorometer or spectrophotometer plate reader

Procedure:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Addition: Add the resazurin reagent directly to the wells at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time may need to be optimized based on cell type and density.[20]

  • Measurement: Read the plate directly without any additional steps.

    • Fluorescence: Excitation ~560 nm, Emission ~590 nm.[7][20]

    • Absorbance: 570 nm (with a reference wavelength of 600 nm).[19]

Protocol 3: ATP Luminescence Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol describes a highly sensitive method for quantifying viable cells based on ATP content.

Materials:

  • Cells in culture

  • 96-well opaque-walled white plates (for luminescence)

  • Luminescent ATP assay reagent kit (e.g., CellTiter-Glo®)

  • Multi-channel pipette

  • Luminometer plate reader

Procedure:

  • Plate Preparation: Prepare assay plates containing cells and compounds as described in steps 1 and 2 of the MTT protocol, using opaque-walled plates suitable for luminescence.

  • Temperature Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[7][24]

  • Reagent Addition: Prepare the ATP assay reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent into 100 µL of medium).[27]

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]

  • Measurement: Read the luminescence on a plate-reading luminometer. The signal is stable and typically has a half-life of over five hours.[21][27]

Conclusion and Expert Recommendations

The MTT assay, while historically significant, is fraught with limitations that can compromise data integrity. Its reliance on metabolic activity as a proxy for viability and its cumbersome, error-prone protocol make it essential to validate any findings with more robust, orthogonal methods.

As a best practice, I strongly recommend a two-pronged approach for any critical cytotoxicity study:

  • Primary Screen: For initial high-throughput screening, a simple, homogeneous assay like WST-8 or an ATP-based luminescent assay provides a reliable and efficient first look at a compound's activity.

  • Orthogonal Validation: Any hits or critical results from the primary screen should be confirmed with an assay that has a different mechanistic basis.[7][31] If you start with a metabolic assay (like WST-8 or Resazurin), validate with an ATP assay. If you start with an ATP assay, validating with a non-lytic method like Resazurin can provide complementary information.

References

A Researcher's Guide to Safer Pyrazole Synthesis: A Comparative Analysis of Hydrazine Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. For decades, the Knorr pyrazole synthesis, relying on the condensation of a 1,3-dicarbonyl compound with hydrazine, has been the workhorse reaction for accessing this privileged scaffold.[1][2][3] However, the inherent and severe hazards of hydrazine and its derivatives demand a critical re-evaluation of this classic transformation.

This guide provides a comprehensive comparison of viable, safer alternative reagents to hydrazine for pyrazole synthesis. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and provide detailed protocols to facilitate their adoption in the laboratory. Our focus is on empowering researchers, scientists, and drug development professionals to make informed decisions that prioritize safety without compromising synthetic efficiency.

The Elephant in the Lab: Deconstructing the Hazards of Hydrazine

The decision to move away from hydrazine is not a matter of preference but of necessity. Anhydrous hydrazine is a highly reactive, flammable, and explosive compound.[4][5] It can ignite spontaneously in the presence of catalysts like rust or on porous materials.[5] The vapor is flammable across an unusually wide range of concentrations in air (4.7% to 100%).[6]

Beyond its physical hazards, hydrazine is acutely toxic and a suspected human carcinogen.[6][7][8] The Occupational Safety and Health Administration (OSHA) sets the permissible exposure limit (PEL) at a mere 1 ppm over an 8-hour workshift, while the ACGIH recommends an even lower threshold limit value (TLV) of 0.01 ppm.[4][9] Exposure can cause severe irritation and burns, damage to the central nervous system, liver, and kidneys, and may lead to pulmonary edema.[5][8][9] These properties necessitate stringent handling procedures, specialized equipment, and significant administrative controls, adding cost and complexity to any synthesis.

Comparative Analysis of Hydrazine-Free Pyrazole Syntheses

The quest for safer alternatives has yielded several promising classes of reagents. We will compare the most effective of these: semicarbazides, thiosemicarbazides, and sulfonyl hydrazides, focusing on their safety profile, reaction efficiency, and substrate scope.

Semicarbazide Hydrochloride: The "Green" Workhorse

Semicarbazide hydrochloride has emerged as a highly effective and safer substitute for hydrazine hydrate, particularly for the synthesis of N-unsubstituted pyrazoles.[10][11] Its key advantage lies in its ability to participate in cyclization reactions under environmentally benign "on water" conditions, often eliminating the need for toxic organic solvents and complex product purification.[10][11]

Mechanism of Action: The reaction proceeds through an initial nucleophilic addition of semicarbazide to a dicarbonyl substrate, followed by intramolecular cyclization and dehydration. The final step involves the cleavage of the carboxamide group, releasing urea and carbon dioxide, to yield the N-unsubstituted pyrazole.

G cluster_0 Semicarbazide-based Pyrazole Synthesis start 1,3-Dicarbonyl + Semicarbazide HCl intermediate_A Imine Intermediate Formation start->intermediate_A Nucleophilic Addition intermediate_B Intramolecular Cyclization intermediate_A->intermediate_B Tautomerization & Cyclization intermediate_C Dehydration intermediate_B->intermediate_C intermediate_D Pyrazole-1-carboxamide intermediate_C->intermediate_D final_product N-Unsubstituted Pyrazole + Urea + CO2 + NH4Cl intermediate_D->final_product Hydrolysis & Decarboxylation G cluster_1 Sulfonyl Hydrazide Dual-Role Synthesis reagents Sulfonyl Hydrazide + 1,3-Diketone + Sodium Sulfinate imine Imine Formation reagents->imine oxidant I2 / K2HPO4 oxidant->reagents sulfonylation C4-Sulfonylation imine->sulfonylation Enolate formation & Nucleophilic attack cyclization Intramolecular Cyclization sulfonylation->cyclization product 1,4-Disulfonylated Pyrazole cyclization->product Dehydration G cluster_workflow Experimental Workflow: 'On Water' Synthesis A 1. Combine Reactants (Diketone + Semicarbazide HCl) B 2. Add Water (5 mL) A->B C 3. Reflux (2 hours, 100°C) B->C D 4. Cool to RT C->D E 5. Filter Product D->E F 6. Wash & Dry E->F G Pure Pyrazole F->G

References

Safety Operating Guide

A Researcher's Guide to Handling 3-Amino-5-(2-methylphenyl)-1H-pyrazole: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a safety-first mindset. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 3-Amino-5-(2-methylphenyl)-1H-pyrazole. By understanding the why behind each safety protocol, we can build a self-validating system of protection that ensures both personal safety and the integrity of our research. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to handle this and similar aminopyrazole derivatives with confidence and expertise.

Hazard Profile: Understanding the "Why" Behind the Protection

While specific toxicological data for this compound is limited, a comprehensive review of analogous aminopyrazole compounds provides a clear and consistent hazard profile. According to the Globally Harmonized System (GHS), these compounds are consistently classified as irritants.

The primary hazards associated with this class of chemicals are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2][3][4][5]

  • Serious Eye Irritation (H319): Contact with the eyes can result in significant irritation, pain, and potential damage.[1][2][3][4][5][6]

  • Respiratory Tract Irritation (H335): Inhalation of the dust or aerosols may lead to irritation of the nose, throat, and lungs.[1][2][3][4][5][7]

Some related compounds are also classified as harmful if swallowed.[4][6][8][9] Therefore, the primary routes of potential exposure that our PPE strategy must address are dermal contact, eye contact, and inhalation.

The Core Protocol: A Multi-Layered Defense System

Effective safety is not about a single piece of equipment but an integrated system of controls and protective gear. The hierarchy of controls dictates that we first rely on engineering solutions before personal equipment.

Engineering Controls: Your First and Best Defense

Personal protective equipment should always be considered the last line of defense.[10] Before handling this compound, ensure the primary engineering controls are in place:

  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions should be performed within a properly functioning chemical fume hood.[8] This is the most critical step in mitigating the risk of respiratory exposure.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[3][11]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible and unobstructed.[9][11]

Personal Protective Equipment: A Task-Specific Approach

The selection of PPE is directly dictated by the task being performed. The following table outlines the minimum requirements for common laboratory procedures involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash GogglesDisposable Nitrile GlovesFully-buttoned Lab CoatRequired if outside a fume hood (NIOSH-approved N95 respirator).[2] Not required if performed inside a certified fume hood.
Preparing Solutions Chemical Splash GogglesDisposable Nitrile GlovesFully-buttoned Lab CoatNot required if performed inside a certified fume hood.
Reaction Work-up & Transfer Chemical Splash Goggles (Face shield if splash risk is high)[12]Double-gloving with nitrile gloves is recommended.[13]Fully-buttoned Lab Coat (Consider a chemical-resistant apron)Not required if performed inside a certified fume hood.
Handling Contaminated Waste Safety Glasses with Side ShieldsDisposable Nitrile GlovesFully-buttoned Lab CoatNot required.

Rationale and Causality:

  • Eye Protection: Standard safety glasses with side shields are the absolute minimum for any laboratory work.[12] However, because this compound is a fine solid and a known eye irritant (H319), chemical splash goggles are required when handling the powder or its solutions to provide a complete seal around the eyes.[3][12]

  • Hand Protection: Disposable nitrile gloves provide effective protection against incidental skin contact, preventing skin irritation (H315).[12] Always inspect gloves for tears before use and remove them immediately if contamination occurs, followed by thorough hand washing.[13] For extended procedures, changing gloves periodically (e.g., every hour) is a best practice.[13]

  • Body Protection: A standard, fully-buttoned lab coat worn over long pants and closed-toe shoes protects against accidental spills on clothing and skin.[12]

  • Respiratory Protection: The primary risk is inhaling airborne particulates (H335), especially when weighing or transferring the solid.[1][2][3] Performing these tasks in a fume hood negates this risk. If a fume hood is unavailable for weighing, a NIOSH-approved N95 respirator is mandatory to filter out these particulates.[2][10] Surgical masks offer no protection against chemical dust and must not be used.[10]

Operational and Disposal Plans

A comprehensive safety plan extends from initial handling to final disposal.

Step-by-Step Safe Handling Protocol
  • Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Confirm the locations of the eyewash station and safety shower.

  • Don PPE: Put on all required PPE as determined by the PPE Selection Workflow diagram below.

  • Handling: Carefully weigh the desired amount of this compound in the fume hood. Avoid creating dust.[8] If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling: After use, decontaminate the work surface with an appropriate solvent and cleaning materials.

  • Doff PPE: Remove PPE in the correct order (gloves first), taking care to avoid contaminating your skin or clothing.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5][14]

Spill and Disposal Management
  • Small Spills: In the event of a small spill inside a fume hood, alert colleagues, contain the spill with an inert absorbent material (e.g., vermiculite or sand), and carefully sweep it into a designated hazardous waste container.[8][14]

  • Waste Disposal: All materials contaminated with this compound, including used gloves, weigh boats, and cleaning materials, must be considered hazardous waste. Place them in a clearly labeled, sealed container.[14] Dispose of the waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[8][9][11]

PPE Selection Workflow

The following diagram provides a logical workflow for determining the appropriate level of personal protective equipment for any task involving this compound.

PPE_Workflow start Start: Assess Task task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing Solid solution Preparing Solution or Transferring Liquid task_type->solution Liquid in_hood Is it in a Fume Hood? weighing->in_hood ppe_splash Enhanced PPE: - Lab Coat & Apron - Double Nitrile Gloves - Splash Goggles - Face Shield (if needed) solution->ppe_splash ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Splash Goggles in_hood->ppe_base Yes ppe_respirator Add Respirator: - NIOSH N95 Respirator - Lab Coat - Nitrile Gloves - Splash Goggles in_hood->ppe_respirator No

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.